molecular formula C13H18O7S B611428 Tos-PEG3-CH2CO2H CAS No. 1807537-35-4

Tos-PEG3-CH2CO2H

Cat. No.: B611428
CAS No.: 1807537-35-4
M. Wt: 318.34 g/mol
InChI Key: QQHWSZBWDYTXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-PEG3-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWSZBWDYTXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163084
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807537-35-4
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Molecular Architecture of a Versatile Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Tos-PEG3-CH2CO2H

This guide provides a comprehensive technical overview of this compound, a heterobifunctional linker molecule of significant interest to researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity, and provide field-proven insights into its application, moving beyond simple protocols to explain the causal relationships that underpin successful bioconjugation strategies.

This compound is a precision-engineered chemical tool designed for the covalent linkage of two different molecular entities. Its power lies in its distinct, orthogonally reactive termini separated by a hydrophilic spacer. This architecture provides scientists with exceptional control over multi-step conjugation processes, which is critical in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]

The molecule can be deconstructed into three key functional components:

  • A Tosyl (Ts) Group : A p-toluenesulfonyl moiety that serves as an excellent leaving group for nucleophilic substitution reactions.[3][4]

  • A Triethylene Glycol (PEG3) Spacer : A short, discrete polyethylene glycol chain that imparts hydrophilicity and flexibility.[5][6]

  • A Carboxymethyl Group (-CH2CO2H) : A terminal carboxylic acid that can be activated to react with primary amines.[7][8]

The strategic combination of these components in a single, monodisperse molecule—meaning it has a precise, uniform molecular weight—ensures a high degree of reproducibility in experimental outcomes, a critical factor in therapeutic development.[9][10]

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

Understanding the fundamental properties of each component of this compound is essential for designing effective conjugation strategies.

PropertyValueSignificance & Expert Insight
Chemical Formula C₁₃H₁₈O₇SConfirms the elemental composition.[11][12]
Molecular Weight 318.34 g/mol A precise, non-polymeric weight ensures stoichiometric accuracy in reactions.[8][11][12]
Appearance Varies (typically solid or oil)Physical state depends on purity and synthesis batch.
Solubility Soluble in DMSO, DMF, DCMThe PEG spacer enhances solubility in aqueous media once conjugated, a key benefit for biological applications.[5][8][13]
Predicted pKa 3.39 ± 0.10The low pKa of the carboxylic acid means it is fully deprotonated and available for activation across a wide range of pH conditions, simplifying reaction setup.[7]
Storage Condition -20°CRecommended to prevent degradation of the reactive tosyl and carboxyl functionalities.[8][13]
The PEG3 Spacer: More Than Just a Connector

The triethylene glycol core is not merely a passive linker; it actively imparts beneficial properties to the final conjugate.[6] Its ethylene oxide units form hydrogen bonds with water, dramatically increasing the aqueous solubility of otherwise hydrophobic molecules, a common challenge in drug development.[6][10][14] This "PEGylation" effect is known to improve pharmacokinetics by creating a hydration shell around the conjugate, which can reduce renal clearance and shield it from enzymatic degradation and immune recognition.[5][6][15][16]

The Tosyl Group: A Precision Leaving Group

The p-toluenesulfonyl (tosyl) group is a cornerstone of synthetic organic chemistry. Its utility stems from its ability to transform a poor leaving group (like a hydroxyl) into an excellent one.[17] The tosylate anion is an exceptionally stable leaving group because its negative charge is delocalized through resonance across the three oxygen atoms of the sulfonyl group and the aromatic ring.[4][18] This inherent stability is the driving force that makes the tosyl group highly susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions, including thiols and amines.[3][19]

The Carboxylic Acid: An Amine-Reactive Handle

The terminal carboxylic acid provides a robust and widely used handle for bioconjugation. By itself, it is unreactive toward amines. However, it can be readily "activated" using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[20][21] This process converts the carboxyl group into an amine-reactive NHS ester, which efficiently reacts with primary amines (e.g., the side chain of a lysine residue) to form a highly stable amide bond.[7][8]

Orthogonal Reactivity: The Key to Controlled Conjugation

The primary advantage of this compound is the orthogonal nature of its two termini. The tosyl group's reactivity towards nucleophiles like thiols is independent of the amine-focused reactivity of the activated carboxylic acid. This allows for a controlled, stepwise conjugation strategy, minimizing the formation of unwanted byproducts. A researcher can choose which end of the linker to react first based on the available functional groups on their molecules of interest.

Workflow A: Amine Conjugation Followed by Thiol Conjugation

This is a common strategy for linking a protein (via lysine) to a thiol-containing payload (e.g., a cysteine-containing peptide or a thiol-modified drug).

Workflow_A cluster_step1 Step 1: Carboxyl Activation & Amine Coupling cluster_step2 Step 2: Tosyl Displacement Linker Tos-PEG-COOH Intermediate Tos-PEG-CO-NHS Linker->Intermediate Activation Protein Protein-NH₂ Conjugate1 Tos-PEG-CO-NH-Protein Protein->Conjugate1 Coupling pH 7.2-8.0 EDC_NHS EDC / NHS pH 4.5-7.2 Intermediate->Conjugate1 Coupling pH 7.2-8.0 Conjugate1_ref Tos-PEG-CO-NH-Protein Payload Payload-SH Final Payload-S-PEG-CO-NH-Protein Payload->Final Sₙ2 Reaction pH ~7.5 Conjugate1_ref->Final Sₙ2 Reaction pH ~7.5

Caption: Workflow for amine-first conjugation.

Causality:

  • Activation: The carboxylic acid is first activated with EDC/NHS. This is typically done at a slightly acidic pH (4.5-6.0) where the carbodiimide is most effective.[20]

  • Amine Coupling: The pH is then raised to 7.2-8.0. This deprotonates the primary amines on the protein, making them nucleophilic and ready to attack the NHS ester, forming a stable amide bond.[20]

  • Tosyl Displacement: The resulting protein-PEG-Tos conjugate is then reacted with a thiol-containing molecule. This reaction is efficient at a neutral to slightly basic pH (~7.5), which ensures the thiol is partially deprotonated to the more nucleophilic thiolate anion, facilitating the Sₙ2 attack on the carbon adjacent to the tosylate.

Analytical Characterization of Conjugates

Rigorous analytical chemistry is the bedrock of trustworthy and reproducible science. Characterizing both the linker and the final conjugate is a non-negotiable step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the linker itself, ¹H and ¹³C NMR are used to confirm its identity and purity. Key expected signals include the aromatic and methyl protons of the tosyl group, the repeating ethylene oxide protons of the PEG spacer, and the alpha-protons adjacent to the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the successful conjugation of biomolecules.

  • For the Linker: Electrospray Ionization (ESI-MS) provides a high-resolution mass measurement to confirm the molecular weight (318.34 Da).

  • For Conjugates: Analyzing large, PEGylated proteins presents unique challenges due to the charge heterogeneity and the mass distribution of the PEGylation.[22][23]

    • MALDI-TOF MS is often used to determine the average molecular weight and the degree of PEGylation.[24]

    • LC-MS is a powerful technique for separating and identifying different species in a reaction mixture.[25] For complex spectra from PEGylated proteins, a "charge stripping" agent like triethylamine (TEA) can be added post-column to simplify the charge state envelope, making the data easier to interpret.[22][23]

    • Deconvolution Software: Specialized software is essential to reconstruct the zero-charge mass spectrum from the raw ESI data, allowing for precise mass determination of the unmodified and modified protein.[9][22]

Self-Validating Experimental Protocol: Protein-Thiol Conjugation

This protocol describes the conjugation of a protein containing surface-accessible lysines to a thiol-modified payload using this compound, incorporating self-validation checkpoints.

Objective: To covalently link a thiol-containing payload to a protein via the linker.

Part 1: Conjugation of this compound to the Protein

Materials:

  • Target Protein (~5 mg/mL in PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

  • Reagent Preparation: Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO or water immediately before use. Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

  • Protein Buffer Exchange: Exchange the protein into the Activation Buffer using a desalting column to remove any amine-containing buffers (like Tris).

  • Activation of Linker: In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester. Causality: This pre-activation step ensures the highly reactive intermediate is formed before introducing it to the protein, maximizing efficiency.

  • Conjugation to Protein: Add a 10- to 20-fold molar excess of the activated linker solution to the protein solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.5).

Validation Checkpoint 1:

  • Analyze the purified protein-PEG-Tos conjugate via MALDI-TOF MS. Compare the spectrum to the unconjugated protein. A mass shift corresponding to one or more linker molecules (300.33 Da per linker, accounting for the loss of H₂O) will confirm successful conjugation. The distribution of peaks will indicate the degree of labeling.

Part 2: Conjugation of Thiol-Payload to Protein-PEG-Tos

Methodology:

  • Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO or water).

  • Final Conjugation: Add a 10-fold molar excess of the thiol-payload to the purified protein-PEG-Tos solution from Part 1.

  • Incubation: Incubate the reaction for 4 hours at room temperature or overnight at 4°C. Causality: This is an Sₙ2 reaction where the thiolate anion attacks the carbon bearing the tosyl group, displacing the stable tosylate. The reaction proceeds cleanly without catalysts.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the displaced tosylate and any remaining payload.

Validation Checkpoint 2:

  • Analyze the final conjugate by LC-MS. The resulting deconvoluted mass should correspond to the mass of the protein plus the mass of the linker and the payload.

  • SDS-PAGE analysis can also show a shift in molecular weight compared to the starting protein, indicating successful conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker whose value is derived from its well-defined chemical properties. The combination of a hydrophilic, monodisperse PEG spacer with orthogonally reactive tosyl and carboxylic acid groups provides researchers with a high degree of control and reproducibility for complex bioconjugation schemes. By understanding the underlying chemical principles of each functional moiety—the stability of the tosylate leaving group, the pH-dependent activation of the carboxylic acid, and the pharmacokinetic benefits of the PEG spacer—scientists can rationally design and execute protocols for creating advanced therapeutics and research tools with confidence.

References

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Wikipedia. (2023). Tosyl group. Retrieved from [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

  • Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

  • Díaz-Moscoso, A. (2012). Answer to "What is the role and mechanism of action of tosyl chloride in organic synthesis?". ResearchGate. Retrieved from [Link]

  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]

  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound | CAS :1807537-35-4. Retrieved from [Link]

  • AxisPharm. (n.d.). Tosylate PEG, Tos PEG, Ts PEG. Retrieved from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

  • Scaffidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1113-1122. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Wang, T., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(8), 6882-6890. Retrieved from [Link]

  • Xiong, W., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(12), 2049. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tos-PEG3-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Modern Biotherapeutics

In the landscape of advanced biotherapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][2] Tos-PEG3-CH2CO2H (CAS Number: 1807537-35-4) is a heterobifunctional linker that offers a strategic advantage in the precise construction of complex biomolecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on empowering researchers to leverage its unique characteristics in their drug development endeavors.

The core of this compound's utility lies in its dual-reactive nature, featuring a tosyl group and a terminal carboxylic acid, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[3][4] This architecture allows for a controlled, stepwise conjugation of two different molecules, a crucial feature for creating well-defined and homogenous bioconjugates.[5] The integrated PEG chain further enhances the solubility and biocompatibility of the resulting conjugate, mitigating issues of aggregation and improving in-vivo performance.[6][7][8][9]

Chemical and Physical Properties

PropertyValueSource
CAS Number 1807537-35-4[9]
Chemical Name 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid[9]
Molecular Formula C13H18O7S[9]
Molecular Weight 318.34 g/mol [9]
Appearance White to off-white solid[10]
Storage -20°C, desiccated[11]

Synthesis of this compound: A Plausible Synthetic Route

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the provided search results, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds.[1][5][12][13][14] The following represents a conceptualized synthesis pathway:

Conceptual Synthesis Workflow

G A Triethylene Glycol B Monoprotection (e.g., with TBDMSCl) A->B C Monoprotected Triethylene Glycol B->C D Tosylation of the free hydroxyl group C->D E TBDMS-O-PEG3-OTs D->E F Deprotection of the TBDMS group E->F G HO-PEG3-OTs F->G H Oxidation of the primary alcohol to a carboxylic acid G->H I This compound H->I

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Synthesis Protocol:
  • Monoprotection of Triethylene Glycol: React triethylene glycol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane) to yield the monoprotected intermediate.

  • Tosylation: The free hydroxyl group of the monoprotected triethylene glycol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form the tosylated intermediate.

  • Deprotection: The TBDMS protecting group is selectively removed using a reagent such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to expose the primary alcohol.

  • Oxidation: The terminal primary alcohol is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation, to yield the final product, this compound.

Note: This is a conceptual protocol and would require optimization of reaction conditions and purification steps.

The Chemistry of Conjugation: A Dual-Action Mechanism

The power of this compound lies in the distinct reactivity of its two terminal functional groups, allowing for a highly controlled and specific bioconjugation strategy.

The Tosyl Group: A Reactive Handle for Nucleophiles

The tosyl group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[4] This property is particularly useful for reacting with thiol groups present in cysteine residues of proteins or peptides.

Mechanism of Tosyl Group Displacement

G A R-SH (Thiol-containing molecule) C R-S-PEG3-COOH (Thioether bond) A->C Nucleophilic Attack B Tos-PEG3-COOH B->C D Tos-H (p-Toluenesulfonic acid) B->D Leaving Group

Caption: Nucleophilic substitution of the tosyl group by a thiol.

The Carboxylic Acid Group: Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is typically facilitated by carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][15]

Mechanism of Carboxylic Acid Activation and Amine Coupling

G cluster_0 Activation Step cluster_1 Coupling Step A Tos-PEG3-COOH B EDC/NHS A->B C Tos-PEG3-CO-NHS (Active NHS Ester) B->C D Protein-NH2 C->D E Tos-PEG3-CO-NH-Protein (Stable Amide Bond) D->E G A Antibody G Reduce Antibody Disulfide Bonds (to generate free thiols) A->G B Cytotoxic Drug (with a free amine) E Conjugate Drug to Linker B->E C This compound D Activate Carboxylic Acid (EDC/NHS) C->D D->E F Drug-PEG3-Tos E->F I Conjugate Drug-Linker to Antibody F->I H Reduced Antibody G->H H->I J Antibody-Drug Conjugate (ADC) I->J

Caption: A general workflow for synthesizing an ADC using this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for utilizing this compound in a typical bioconjugation workflow.

Protocol 1: Activation of the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid moiety of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.

  • Add a 1.5-fold molar excess of both EDC and NHS solutions to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution contains the activated Tos-PEG3-CO-NHS ester.

Protocol 2: Conjugation of an Amine-Containing Molecule to the Activated Linker

This protocol details the conjugation of a primary amine-containing molecule (e.g., a cytotoxic drug) to the activated linker.

Materials:

  • Activated Tos-PEG3-CO-NHS ester solution (from Protocol 1)

  • Amine-containing molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

  • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Add the activated Tos-PEG3-CO-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated linker is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

  • The resulting product is the Drug-PEG3-Tos conjugate.

Protocol 3: Conjugation of the Drug-Linker to a Thiol-Containing Protein

This protocol describes the final step of conjugating the Drug-PEG3-Tos to a protein with available thiol groups (e.g., a reduced antibody).

Materials:

  • Drug-PEG3-Tos conjugate (from Protocol 2)

  • Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Add the Drug-PEG3-Tos conjugate solution to the thiol-containing protein solution. A 3- to 10-fold molar excess of the drug-linker conjugate per thiol group is recommended.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • To quench the reaction, add a quenching solution to a final concentration of 20-50 mM.

  • Purify the resulting ADC using standard chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Safety and Handling

Tosylated compounds should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [2][4][6]Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information. [2][4][6]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over their bioconjugation strategies. Its unique combination of a tosyl group for thiol-reactive coupling, a carboxylic acid for amine conjugation, and a hydrophilic PEG spacer makes it an invaluable tool in the development of next-generation biotherapeutics, including highly potent and stable Antibody-Drug Conjugates. By understanding its chemical properties and employing optimized conjugation protocols, scientists can unlock new possibilities in the design of targeted therapies.

References

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.
  • Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1807537-35-4 | Product Name : 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Patsnap. (n.d.). CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid.
  • AxisPharm. (2024, September 23). Protocol for PEG Acid Reagents. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Tos-PEG3-CH2CO2H in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the heterobifunctional linker, Tos-PEG3-CH2CO2H, a versatile reagent in the field of bioconjugation. We will dissect its mechanism of action, focusing on the chemistry of its terminal functional groups: the tosyl (Tos) group and the carboxylic acid (-CH2CO2H). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, and conjugate characterization. We will explore the underlying principles of reactivity, selectivity, and provide detailed protocols to empower users to achieve robust and reproducible results in their applications, from therapeutic protein modification to advanced diagnostics.

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

In modern biopharmaceutical development, the modification of proteins, peptides, and oligonucleotides is a cornerstone strategy for enhancing therapeutic efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted technique to improve the pharmacokinetic and pharmacodynamic profiles of biomolecules.[1] Key benefits include increased hydrodynamic size, which reduces renal clearance, and shielding of epitopes, which can decrease immunogenicity and enzymatic degradation.[2][]

The reagent this compound belongs to a sophisticated class of "heterobifunctional" linkers. This design offers two distinct reactive functionalities on a single molecule, separated by a hydrophilic, three-unit PEG spacer. This architecture is deliberate and strategic:

  • Tosyl (Tos) Group : This end serves as a highly efficient reactive group for forming stable covalent bonds with nucleophiles on a biomolecule.[4]

  • Carboxylic Acid (-CH2CO2H) : This terminus provides a secondary, orthogonal reactive handle for subsequent conjugation steps, such as immobilization to a surface or attachment of a second biomolecule.[5]

  • PEG3 Spacer : The hydrophilic PEG chain enhances the water solubility of the entire construct, reduces the potential for aggregation of the conjugate, and provides a flexible spacer to minimize steric hindrance between the conjugated partners.[6]

This guide will focus primarily on the initial bioconjugation event driven by the tosyl group's mechanism of action.

The Core Mechanism: Tosyl Group Reactivity

The foundational mechanism of action for the tosyl end of the linker is a nucleophilic substitution reaction , typically proceeding via an SN2 pathway. The power of this chemistry lies in the nature of the tosyl group itself.

The Tosylate: An Excellent Leaving Group

The p-toluenesulfonyl (tosyl) group is one of the most effective leaving groups in organic chemistry.[7][8] When attached to the PEG linker, it forms a tosylate ester. Its efficacy stems from the high stability of the resulting tosylate anion (TsO⁻) after it is displaced by a nucleophile. This stability is due to:

  • Resonance Delocalization : The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonyl group.[8]

  • Inductive Effects : The electron-withdrawing sulfonyl group and the aromatic ring further disperse the negative charge, stabilizing the anion.[7]

This inherent stability makes the tosylate ester highly susceptible to attack by even moderate nucleophiles, transforming the otherwise unreactive terminal hydroxyl group of a PEG chain into a reactive site for conjugation.[4][9]

Primary Nucleophilic Targets on Biomolecules

The tosyl group readily reacts with several nucleophilic functional groups commonly found on the surface of proteins and peptides.[10] The primary targets include:

  • Amines (-NH₂) : The ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein are primary targets.[4][11]

  • Thiols (-SH) : The sulfhydryl group of cysteine residues is a potent nucleophile and reacts efficiently with tosylates.[4][7]

The reaction involves the nucleophilic attack of the amine or thiol on the carbon atom adjacent to the tosylate, displacing the tosylate group and forming a stable secondary amine or thioether bond, respectively.

Controlling the Reaction: The Critical Role of pH

Achieving selectivity in bioconjugation is paramount. The pH of the reaction buffer is the most critical parameter for controlling the reactivity and selectivity of this compound.

  • Reaction with Amines (Lysine, N-terminus) : The nucleophilicity of a primary amine is dependent on its protonation state. At physiological pH (~7.4), lysine's ε-amino group (pKa ~10.5) is predominantly protonated (-NH3⁺) and thus non-nucleophilic. To facilitate the reaction, the pH must be raised to a basic range, typically pH 8.0 to 9.5 .[10][12] In this range, a sufficient population of amines becomes deprotonated (-NH2), rendering them nucleophilic and capable of attacking the tosyl-activated PEG.

  • Reaction with Thiols (Cysteine) : The thiol group of cysteine (pKa ~8.3-8.6) is a much stronger nucleophile than an amine. In its protonated state (-SH), it is reactive. However, its conjugate base, the thiolate anion (-S⁻), is significantly more nucleophilic.[13][14] While the reaction can proceed at neutral pH, adjusting the pH to just above the thiol pKa can increase the reaction rate. However, to favor amine modification, it is common to perform the reaction at pH > 8 where amines become sufficiently reactive.

Expert Insight: While thiols are intrinsically more nucleophilic, lysine residues are often far more abundant and surface-exposed on proteins. Therefore, unless specific measures are taken (like blocking free thiols), conjugation with tosyl-activated PEGs in the pH 8.0-9.5 range will typically result in modification of lysine residues.

Experimental Workflow and Protocols

This section provides a generalized, self-validating protocol for the conjugation of a protein with this compound.

Mandatory Visualization: General Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 8.5) r1 Add PEG Reagent to Protein Solution (Molar Excess: 5-20 fold) p1->r1 p2 Dissolve this compound in DMSO or Buffer (Prepare Fresh) p2->r1 r2 Incubate at Room Temp (1-4 hours) or 4°C (Overnight) with Gentle Mixing r1->r2 q1 Quench Reaction (Optional, e.g., Tris buffer) r2->q1 pu1 Purify Conjugate (SEC or IEX Chromatography) q1->pu1 a1 Characterize Conjugate (SDS-PAGE, HPLC, Mass Spec) pu1->a1

Caption: A typical experimental workflow for protein conjugation using this compound.

Detailed Step-by-Step Protocol
  • Buffer Preparation : Prepare a suitable reaction buffer. A common choice is 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.5. Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with the PEG linker.

  • Protein Preparation : Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is stored in a buffer containing amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • PEG Reagent Preparation : Immediately before use, dissolve this compound in a small amount of an anhydrous organic solvent like DMSO or directly in the reaction buffer. The reagent is susceptible to hydrolysis, so fresh preparation is key.

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio must be determined empirically for each specific protein.

  • Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or end-over-end mixing. The longer incubation at a lower temperature can sometimes improve selectivity and protein stability.

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of ~50 mM. This will consume any unreacted PEG reagent.

  • Purification : Remove unreacted PEG reagent and unconjugated protein from the PEGylated product. Size Exclusion Chromatography (SEC) is often effective, as the PEGylated protein will have a larger hydrodynamic radius and elute earlier than the unmodified protein. Ion Exchange Chromatography (IEX) can also be used, as PEGylation can alter the protein's overall charge.[15]

Characterization and Data Presentation

Confirming successful conjugation and characterizing the product is a critical validation step. The heterogeneity of the reaction often produces a mixture of species with varying degrees of PEGylation (e.g., 0, 1, 2, or more PEGs per protein).[16]

Common Characterization Techniques
TechniqueInformation ProvidedExpected Result for Successful Conjugation
SDS-PAGE Degree of PEGylation (qualitative)A "smear" or ladder of bands at higher molecular weights corresponding to mono-, di-, tri-PEGylated species, etc.
HPLC (SEC/IEX) Purity and separation of speciesShift in retention time. SEC shows earlier elution; IEX shows altered elution depending on charge changes.[1]
Mass Spectrometry (MALDI-TOF or ESI-MS) Precise mass of conjugate, confirms covalent attachment, degree of PEGylationA series of peaks corresponding to the mass of the protein plus integer multiples of the PEG linker's mass.[16][17]
Trustworthiness: A Self-Validating System

The combination of these techniques creates a self-validating system. For example, a new, earlier-eluting peak observed in SEC-HPLC should be collected and analyzed by mass spectrometry. The mass spectrum should confirm that this peak corresponds to the protein with one or more PEG moieties attached, validating the result from the chromatographic separation.[18]

The Second Act: Reactivity of the Carboxylic Acid Terminus

A key feature of this compound is its bifunctional nature. After the initial conjugation via the tosyl group, the terminal carboxylic acid remains available for a second, orthogonal coupling reaction. This is most commonly achieved using carbodiimide chemistry , typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[19][20]

The mechanism proceeds in two steps:

  • Activation : EDC reacts with the carboxylic acid on the PEG-protein conjugate to form a highly reactive O-acylisourea intermediate.[21]

  • Amine Reaction : This intermediate can directly react with a primary amine on a second molecule. More commonly, NHS is included to react with the intermediate, forming a more stable NHS ester. This amine-reactive ester then efficiently reacts with a primary amine to form a stable amide bond.[22]

This two-step process allows for the covalent linkage of the initial PEG-protein conjugate to another amine-containing molecule, a surface, or a nanoparticle.[19]

Mandatory Visualization: Bifunctional Application

G P1 Protein 1 (-NH2) Linker This compound P1->Linker Step 1: Tosyl Reaction (pH 8.5) Conj1 Protein 1-PEG3-CH2CO2H (Conjugate 1) Linker->Conj1 Reagents EDC / NHS Conj1->Reagents Step 2: Activation (pH 6.0) ActiveConj Protein 1-PEG3-CH2CO-NHS (Activated Conjugate) Reagents->ActiveConj P2 Molecule 2 (-NH2) ActiveConj->P2 Step 3: Amine Coupling (pH 7.4) FinalConj Protein 1-PEG3-Molecule 2 (Final Bioconjugate) P2->FinalConj

Caption: Stepwise conjugation using the heterobifunctional this compound linker.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolkit. Its mechanism of action is rooted in the robust and well-characterized chemistry of the tosylate leaving group, enabling efficient conjugation primarily to amine residues under basic pH conditions. The stability of the tosyl-activated PEG provides a practical advantage over more hydrolytically labile reagents like NHS esters for the initial conjugation step.[4] Furthermore, its heterobifunctional nature, culminating in a terminal carboxylic acid, opens a gateway to complex, multi-component constructs via orthogonal carbodiimide chemistry. By understanding the core mechanisms and carefully controlling reaction parameters like pH, researchers can leverage this reagent to build sophisticated bioconjugates for a wide array of applications in therapy and research.

References

  • Functional groups in (bio)chemistry. Interchim. [URL: https://www.interchim.fr/ft/F/FG_Tech.pdf]
  • Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128. [URL: https://www.walshmedicalmedia.com/open-access/trends-in-characterization-of-pegylated-proteins-by-mass-spectrometry-2329-6798.1000128.pdf]
  • Forstenlehner, I.C., et al. (2014) A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86, 826−34. [URL: https://pubs.acs.org/doi/10.1021/ac403390y]
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749507/]
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [URL: https://www.spherotech.com/tech/General%20Protocol%20for%20Coupling%20Biomolecules%20to%20Carboxylate%20Particles%20using%20EDC%20Sulfo-NHS.pdf]
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). ResearchGate. [URL: https://www.researchgate.
  • Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28093781/]
  • An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-function-of-the-tosyl-group-in-peg-linkers/]
  • Application Notes and Protocols for Bioconjugation with Tos-PEG4-acid. Benchchem. [URL: https://www.benchchem.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. (2013). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844567/]
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html]
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [URL: https://www.gbiosciences.com/blogs/blog/high-efficiency-stability-protein-crosslinking-with-edc-nhs]
  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (2021). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00033]
  • Tosyl PEG, mPEG-Tosylate. Nanocs. [URL: https://www.nanocs.com/m-peg-tos.htm]
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. Benchchem. [URL: https://www.benchchem.com/blog/the-tosylate-group-a-cornerstone-in-modern-organic-synthesis-for-drug-development-and-research/]
  • The tosyl group. Grokipedia. [URL: https://grokipedia.com/tosyl-group-in-organic-chemistry/]
  • The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-the-tosyl-group-in-peg-linkers-an-in-depth-technical-guide/]
  • Tos-PEG3. MedchemExpress.com. [URL: https://www.medchemexpress.com/tos-peg3.html]
  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. (2018). MDPI. [URL: https://www.mdpi.com/2073-4360/10/12/1367]
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI. [URL: https://www.mdpi.com/2073-4360/12/11/2529]
  • Tosyl group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tosyl_group]
  • Tosylate PEG, Tos PEG, Ts PEG. AxisPharm. [URL: https://axispharm.
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2012). Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc36083k]
  • PEGylation of Octreotide Using an α,β-unsaturated-β′-mono-sulfone Functionalized PEG Reagent. (2013). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813101/]
  • Chemistry for peptide and protein PEGylation. (2002). Creative PEGWorks. [URL: https://www.creativepegworks.
  • Chemical Conjugation of PEG (Chapter 3). (2025). YouTube. [URL: https://www.youtube.
  • Protocols. BroadPharm. [URL: https://broadpharm.com/protocols]
  • Protein PEGylation Services - Bioconjugation. BOC Sciences. [URL: https://www.bocsci.
  • OH-PEG3-Tos. Biopharma PEG. [URL: https://www.biochempeg.com/product/detail/oh-peg3-tos-cas-77544-68-4.html]
  • Tos-PEG3-Tos. Biopharma PEG. [URL: https://www.biochempeg.com/product/detail/tos-peg3-tos-cas-19249-03-7.html]
  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. OCLUE. [URL: https://www.oclue.info/chapters/chapter-6-alcohols-and-an-introduction-to-thiols-amines-ethers-sulfides/]
  • Reactions of Thiols. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]
  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [URL: https://www.organic-synthesis.

Sources

The Tosyl Group in PEG Linkers: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role the tosyl (p-toluenesulfonyl) group plays in the activation of polyethylene glycol (PEG) linkers for bioconjugation and drug delivery applications. We will delve into the underlying chemistry, reaction kinetics, and detailed experimental protocols, offering a technical resource for professionals in the field.

The Imperative of PEGylation and the Role of Activated Linkers

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a cornerstone strategy in pharmaceutical development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2] However, the terminal hydroxyl groups of a standard PEG polymer are relatively inert and not sufficiently reactive for direct conjugation to most functional groups on biomolecules.[1][2][3] To facilitate this crucial conjugation step, these hydroxyl groups must be chemically modified or "activated" to become reactive towards functional groups on the target biomolecule. Among the variety of activating groups, the tosyl group stands out for its effectiveness and versatility.[1]

The Chemistry of the Tosyl Group: An Exceptional Leaving Group

The tosyl group (CH₃C₆H₄SO₂), derived from p-toluenesulfonic acid, is an outstanding leaving group in nucleophilic substitution reactions.[3][4] This property is central to its function in PEG linkers. When attached to the terminal oxygen of a PEG chain, it transforms the hydroxyl group into a highly reactive tosylate ester (PEG-OTs).[1][3]

The efficacy of the tosylate anion as a leaving group stems from its high stability, which is a result of the delocalization of the negative charge through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[3][5] This inherent stability facilitates the nucleophilic substitution reaction, enabling the covalent attachment of the PEG linker to various biomolecules.[3]

This activation enables the PEG linker to undergo nucleophilic substitution reactions with a variety of functional groups present on biomolecules, including:[1][6][7]

  • Amines (-NH₂): Found in lysine residues and the N-terminus of proteins.

  • Thiols (-SH): Found in cysteine residues.

  • Hydroxyls (-OH): Found in serine, threonine, and tyrosine residues.

The reaction typically proceeds via an SN2 mechanism, where the nucleophile on the biomolecule attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond.

Caption: General SN2 reaction mechanism of a tosyl-activated PEG (PEG-OTs) with a nucleophile (Nu-R).

Advantages of the Tosyl Group in PEGylation

The use of the tosyl group for PEG activation offers several distinct advantages over other chemistries:

  • High Reactivity: Tosyl-activated PEGs readily react with a broad range of strong and weak nucleophiles, providing significant versatility in bioconjugation.[1][6]

  • Stability: PEG-tosylates exhibit greater stability towards hydrolysis compared to other common activating groups like N-hydroxysuccinimide (NHS) esters.[1] This allows for more flexible reaction conditions and longer storage times.

  • Direct Linkage: The reaction between a tosyl-activated PEG and a nucleophile does not introduce any additional linker atoms, which can be advantageous in designing precisely defined bioconjugates.[1]

  • Well-Established Chemistry: The chemistry of tosylates is well-documented and understood, providing a reliable and reproducible method for PEGylation.

Comparative Analysis of Activated PEGs

To provide a clearer perspective, the following table compares the key characteristics of tosyl-activated PEGs with other commonly used activated PEGs.

Activating GroupTarget Nucleophile(s)Optimal pH RangeHydrolytic StabilityLinkage Formed
Tosyl Amines, Thiols, Hydroxyls > 8.0 (Amines), > 7.0 (Thiols) High Secondary Amine, Thioether, Ether
NHS-EsterAmines7.0 - 9.0Low to ModerateAmide
MaleimideThiols6.5 - 7.5ModerateThioether
AldehydeAmines (N-terminus)~6.0 - 7.0HighSecondary Amine (after reduction)

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.

Protocol 1: Synthesis of mPEG-Tosylate

This protocol describes the conversion of a commercially available methoxy-PEG-alcohol (mPEG-OH) to its tosylated form (mPEG-OTs).

Materials:

  • mPEG-OH (e.g., mPEG-2000)

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Round bottom flask with a magnetic stirrer

  • Ice bath

Methodology:

  • Preparation: Dry the mPEG-OH under vacuum for several hours to remove any residual water.

  • Dissolution: In a flame-dried round bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried mPEG-OH in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add anhydrous pyridine or TEA to the solution (typically 2-3 equivalents relative to mPEG-OH).

  • Addition of Tosyl Chloride: Slowly add tosyl chloride (typically 1.5-2 equivalents relative to mPEG-OH) to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated pyridinium or triethylammonium hydrochloride.

    • Wash the filtrate with 0.5 M HCl to remove excess pyridine/TEA, followed by a wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Precipitation and Purification:

    • Concentrate the dried organic solution under reduced pressure.

    • Precipitate the mPEG-OTs product by adding the concentrated solution dropwise to cold, stirred anhydrous diethyl ether.

    • Collect the white precipitate by filtration and wash with cold diethyl ether.

  • Drying and Characterization: Dry the purified mPEG-OTs under vacuum. Characterize the product using ¹H NMR to confirm the presence of the tosyl group (aromatic protons typically appear around 7.3-7.8 ppm) and to determine the degree of tosylation.

PEG_Tosylation_Workflow start Start: mPEG-OH dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add Pyridine/TEA cool->add_base add_tscl Add Tosyl Chloride add_base->add_tscl react React Overnight at RT add_tscl->react workup Aqueous Work-up react->workup precipitate Precipitate in Diethyl Ether workup->precipitate purify Filter and Dry precipitate->purify end End: mPEG-OTs purify->end

Caption: Workflow for the synthesis of mPEG-Tosylate.

Protocol 2: Conjugation of mPEG-Tosylate to a Protein

This protocol provides a general method for conjugating a tosyl-activated PEG to the primary amine groups on a model protein.

Materials:

  • mPEG-OTs (synthesized as per Protocol 1 or commercially sourced)

  • Protein of interest (e.g., Lysozyme, BSA)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Protein Solution Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • PEG-OTs Solution Preparation: Dissolve the mPEG-OTs in a small amount of the same reaction buffer immediately before use.

  • Conjugation Reaction: Add the mPEG-OTs solution to the protein solution. A molar excess of the PEG linker (e.g., 5- to 50-fold) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific protein.

  • Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours). The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted mPEG-OTs.

  • Purification: Purify the PEG-protein conjugate from unreacted PEG and protein using an appropriate chromatography technique. SEC is commonly used for separating based on size.[1]

  • Characterization: Characterize the final conjugate to determine the degree of PEGylation (e.g., using MALDI-TOF mass spectrometry) and confirm its purity and activity.

Characterization of Tosyl-Activated PEGs and Conjugates

Thorough characterization is essential to ensure the quality and consistency of both the activated PEG linker and the final bioconjugate.

TechniquePurpose
¹H NMR To confirm the successful tosylation of PEG by identifying the characteristic aromatic proton signals of the tosyl group and to quantify the degree of functionalization.[8][9]
MALDI-TOF MS To determine the molecular weight distribution of the PEG-tosylate and to confirm the molecular weight of the final PEG-protein conjugate, allowing for the determination of the degree of PEGylation.[1][9]
FT-IR Spectroscopy To identify the characteristic sulfonyl group vibrations in the PEG-tosylate.
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation and to assess the purity of the conjugate.
Size Exclusion Chromatography (SEC) To separate the PEG-protein conjugate from unreacted protein and excess PEG linker, and to analyze the homogeneity of the final product.

Conclusion: The Enduring Utility of Tosyl Chemistry in PEGylation

The tosyl group serves as a highly effective and versatile activating group for PEG linkers.[1] Its ability to function as an excellent leaving group facilitates efficient nucleophilic substitution with key functional groups on biomolecules, particularly amines and thiols.[1] The relative stability of tosyl-activated PEGs compared to other activated esters provides a wider window for reaction and purification.[1] This in-depth guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently employ tosyl-activated PEGs in their bioconjugation strategies, ultimately contributing to the development of improved therapeutics.

References

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation - MDPI. [Link]

  • Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC - NIH. [Link]

  • Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Tosylate PEG, Tos PEG, Ts PEG | AxisPharm. [Link]

  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) - BJOC. [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. [Link]

  • Chromatography-free PEG 8 monotosylate synthesis scheme. Step A - ResearchGate. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization | Macromolecules - ACS Publications. [Link]

  • Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. - ResearchGate. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Tosyl group - Wikipedia. [Link]

  • Tosyl-PEG-Chloride Chloride-PEG-Tosyl - Y-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [Link]

  • 9.13: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]

  • 9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]

  • Tosylation of poly(ethylene glycol) : r/chemistry - Reddit. [Link]

  • Protocol Tosyl Activated Magnetic Beads - Bioclone. [Link]

  • Tosyl PEG, mPEG-Tosylate - Nanocs. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC - PubMed Central. [Link]

  • Mesylate is used in the same function as tosylates. Is the mesyl group or the tosyl group expected to be a better leaving group? Justify your answer. - Pearson. [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]

Sources

An In-depth Technical Guide on the Role of the Carboxylic Acid in Tos-PEG3-CH2CO2H for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterobifunctional polyethylene glycol (PEG) linkers are cornerstone reagents in the fields of drug delivery, diagnostics, and proteomics, enabling the precise covalent assembly of complex biomolecular architectures.[1][] This guide focuses on the Tos-PEG3-CH2CO2H linker, providing an in-depth analysis of its carboxylic acid moiety. We will dissect the chemical principles governing its activation and subsequent conjugation to primary amines, contrasting its reactivity with the tosyl group at the opposite terminus. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also actionable, field-proven protocols to ensure the successful implementation of this versatile linker in their experimental designs.

Introduction: The Strategic Advantage of Heterobifunctional PEG Linkers

In the sophisticated landscape of modern bioconjugation, the ability to selectively connect two different molecular entities—such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC)—is paramount.[1][] Heterobifunctional linkers are molecules engineered with two distinct reactive functional groups at their termini, allowing for sequential, controlled conjugation reactions.[1][]

This compound is a prime example of such a linker. It features a tosyl group and a carboxylic acid, separated by a hydrophilic 3-unit polyethylene glycol spacer.[3][4][5] The PEG chain itself is not merely a spacer; it enhances the solubility and biocompatibility of the resulting conjugate, can reduce its immunogenicity, and often improves its pharmacokinetic profile.[6][7] The strategic utility of this linker lies in its orthogonal reactivity: the tosyl group is an excellent leaving group for nucleophilic substitution, while the carboxylic acid provides a handle for forming stable amide bonds.[3][8] This guide will focus specifically on the chemistry and application of the carboxylic acid terminus.

Molecular Structure of this compound

The linker's structure dictates its function. The tosyl group is a potent electrophile, whereas the carboxylic acid requires activation to become an efficient acylating agent.

G linker Tos-PEG-COOH (Carboxylic Acid) intermediate O-acylisourea Intermediate (Unstable) linker->intermediate + EDC (Activation, pH 4.5-6.0) edc EDC nhs_ester Tos-PEG-CO-NHS (Amine-Reactive Ester) intermediate->nhs_ester + NHS (Stabilization) byproduct1 Urea Byproduct intermediate->byproduct1 nhs NHS / sulfo-NHS conjugate Tos-PEG-CO-NH-Biomolecule (Stable Amide Bond) nhs_ester->conjugate + Biomolecule-NH₂ (Conjugation, pH 7.2-8.5) byproduct2 NHS nhs_ester->byproduct2 biomolecule Biomolecule-NH₂ (e.g., Protein)

Caption: EDC/NHS activation and conjugation pathway.

Causality Behind Experimental Choices
ParameterRecommended ConditionRationale & Justification
Activation pH pH 4.5 - 6.0 (MES Buffer)Maximizes EDC reactivity with carboxyl groups. Below this range, EDC can become protonated and less reactive. Above this range, the rate of hydrolysis of the O-acylisourea intermediate increases significantly. [9]Amine-containing buffers like Tris must be avoided as they compete in the reaction. [9][10]
Conjugation pH pH 7.2 - 8.5 (PBS Buffer)Ensures the target primary amines on the biomolecule are largely deprotonated (-NH₂) and thus sufficiently nucleophilic to attack the NHS ester. Below pH 7, amines are protonated (-NH₃⁺) and non-reactive. Above pH 9, hydrolysis of the NHS ester becomes a significant competing reaction. [11]
Reagent Stoichiometry Molar excess of EDC/NHS over linkerDrives the activation reaction to completion, ensuring a high yield of the NHS-ester intermediate. However, excessive concentrations can lead to side reactions and difficulties in downstream purification. [12]
Two-Step vs. One-Pot Two-step preferredPerforming the activation first, followed by removal or quenching of excess EDC before adding the amine-containing biomolecule, prevents EDC from crosslinking carboxyl groups on the target biomolecule itself. [13]

Field-Proven Protocol: Conjugation to a Primary Amine

This section provides a detailed, self-validating methodology for conjugating this compound to an amine-containing biomolecule (e.g., a protein).

Materials and Reagents
  • This compound

  • Target Biomolecule: Protein, antibody, or peptide with accessible primary amines.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. [14]* Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. [9]* EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) : Store desiccated at -20°C.

  • Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at 4°C.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5. [14][9]* Purification System: Desalting column (e.g., SpinOUT™ GT-600) or Tangential Flow Filtration (TFF) system suitable for the biomolecule's size. [14]

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

Step 1: Reagent Preparation (Self-Validating Checkpoint)

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. This is critical to prevent condensation of atmospheric moisture, which rapidly hydrolyzes and inactivates the reagents. [14]* Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store aqueous solutions of these reagents. A common starting concentration is 10 mg/mL.

  • Dissolve the target biomolecule in Coupling Buffer (PBS, pH 7.4) at a known concentration (e.g., 2-5 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris, glycine). [10] Step 2: Activation of this compound

  • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

  • Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the dissolved linker.

    • Causality: A molar excess ensures the activation reaction proceeds to completion, maximizing the yield of the amine-reactive sulfo-NHS ester. [12]* Incubate for 15-30 minutes at room temperature.

Step 3: Conjugation to the Biomolecule

  • Add the activated linker solution from Step 2 to the biomolecule solution from Step 1.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

    • Causality: The longer incubation time at a lower temperature can be beneficial for sensitive proteins, balancing the reaction rate against potential protein degradation or aggregation.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Tris to a 1 mL reaction). Incubate for 15 minutes.

    • Causality: This step deactivates any remaining unreacted sulfo-NHS esters by reacting them with a high concentration of a simple primary amine, preventing unintended modifications during storage or analysis. [9] Step 5: Purification of the Conjugate

  • Remove unreacted linker, quenched reagents, and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Validation: Successful purification is confirmed by analyzing fractions via UV-Vis spectroscopy (A280 for protein) to locate the protein-containing eluate, which should be well-separated from the low molecular weight contaminants.

Step 6: Characterization and Storage

  • Confirm successful conjugation via SDS-PAGE (a shift in molecular weight), Mass Spectrometry (an increase in mass corresponding to the linker), or HPLC.

  • Store the purified conjugate at 4°C or -20°C as appropriate for the biomolecule's stability.

Orthogonal Reactivity: The Role of the Tosyl Group

While this guide focuses on the carboxylic acid, it is crucial to understand its role in the context of the entire molecule. The tosyl group at the other end of the linker is an excellent leaving group, readily displaced by nucleophiles, particularly thiols (e.g., from cysteine residues) in a pH range of ~7.5-8.5. [3][15][16][17]This orthogonality is the linker's key feature: one can first perform the EDC/NHS chemistry on the carboxyl end at pH 6.0-7.5, purify the intermediate, and then react the tosyl group with a thiol-containing molecule at pH ~8.0. This sequential approach allows for the precise and directional assembly of three-part molecular systems.

Conclusion

The carboxylic acid moiety of this compound is a versatile and reliable functional handle for bioconjugation. Its true power is unlocked through a well-understood and carefully controlled activation process using EDC/NHS chemistry. By respecting the underlying chemical principles—pH dependence, reagent stability, and reaction kinetics—researchers can form stable amide bonds with high efficiency. This guide provides the necessary theoretical framework and a robust, field-tested protocol to empower scientists and drug developers to leverage the full potential of this heterobifunctional linker, paving the way for the next generation of sophisticated bioconjugates, from targeted therapeutics to advanced diagnostic agents.

References

  • How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.
  • A Head-to-Head Comparison of Activation Methods for Carboxylic Acid PEG Linkers. Benchchem.
  • The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide. Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. G-Biosciences.
  • PEG Linkers in Antibody-Drug Conjug
  • Protocol for PEG Acid Reagents. BroadPharm.
  • PEGylation Chemistry.
  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
  • Chemical Conjugation.
  • An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjug
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed.
  • This compound, 1807537-35-4. BroadPharm.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics...
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
  • Conjugation of carboxylic acids.
  • Top 5 Applications of PEGylated Linkers in Bioconjug
  • Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
  • This compound D
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • Examples of reactions used for conjugation to carboxylic acids.
  • Protocol for Amino PEG. BroadPharm.
  • Tos-PEG4-acid | PROTAC Linker. MedchemExpress.com.
  • This compound Chemical Properties. ChemicalBook.
  • The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide. Benchchem.
  • Tosyl group. Wikipedia.
  • Tos-PEG4-acid, 1453117-42-4. BroadPharm.
  • 1807537-35-4 | this compound. AiFChem.
  • Tosylates And Mesyl

Sources

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of a Key PEG Linker.

In the intricate world of bioconjugation and drug delivery, the precise understanding of a molecule's physicochemical properties is paramount. This technical guide offers a deep dive into the solubility of Tos-PEG3-CH2CO2H, a heterobifunctional PEG linker of significant interest. By dissecting its structural components and their interactions with various solvents, this document provides researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile molecule.

Executive Summary

This compound is a polyethylene glycol (PEG) derivative featuring a terminal tosyl (Tos) group and a carboxylic acid (-CH2CO2H) moiety, connected by a three-unit PEG spacer. This unique architecture dictates its solubility, rendering it a molecule with a nuanced yet predictable behavior across a spectrum of solvents. The hydrophilic PEG chain is the primary driver of its solubility in aqueous and polar organic solvents.[1][2][3] This guide will elucidate the theoretical underpinnings of its solubility, provide an estimated quantitative profile, and detail a robust experimental protocol for its precise determination.

Physicochemical Properties at a Glance

A thorough understanding of the solubility of this compound begins with its key physicochemical properties:

PropertyValueSource
Chemical Formula C13H18O7S[4]
Molecular Weight 318.34 g/mol [1][4]
Appearance White to off-white solid or viscous oil
Key Functional Groups Tosyl, Ether (PEG), Carboxylic Acid[2]

Deconstructing the Molecule: How Structure Governs Solubility

The solubility of this compound is a direct consequence of the interplay between its three main structural components: the tosyl group, the PEG3 spacer, and the terminal carboxylic acid.

cluster_Molecule This compound This compound Tosyl Aromatic Ring Sulfonyl Group Tosyl_Prop Hydrophobic/ Apolar Tosyl->Tosyl_Prop PEG -(OCH2CH2)3- PEG_Prop Hydrophilic Polar PEG->PEG_Prop Carboxyl -CH2COOH Carboxyl_Prop Hydrophilic Ionizable (pH-dependent) Carboxyl->Carboxyl_Prop

Caption: Structural components influencing the solubility of this compound.

  • The PEG3 Spacer: The triethylene glycol backbone is the dominant force behind the molecule's hydrophilicity. The ether oxygens can form hydrogen bonds with water molecules, leading to significant solubility in aqueous solutions. Generally, PEGs are highly soluble in water and many organic solvents.[5]

  • The Carboxylic Acid Group: The terminal carboxylic acid further enhances aqueous solubility, particularly at neutral to alkaline pH where it deprotonates to the highly polar carboxylate anion.[6] At acidic pH, the protonated carboxylic acid is less polar, which can slightly reduce water solubility.[6]

  • The Tosyl Group: The p-toluenesulfonyl group introduces a degree of hydrophobicity due to its aromatic ring. While the sulfonyl group has some polar character, the overall nature of the tosyl group can limit solubility in highly polar solvents like water, while promoting solubility in less polar organic solvents.

Solubility Profile: A Cross-Solvent Perspective

SolventTypePredicted SolubilityRationale & Key Considerations
Water Polar ProticHighThe PEG3 chain and carboxylic acid group drive high aqueous solubility. Solubility is expected to be pH-dependent, increasing at higher pH.[6]
Phosphate-Buffered Saline (PBS) Aqueous BufferHighSimilar to water, high solubility is expected. The buffer will maintain a pH where the carboxylic acid is at least partially deprotonated.
Ethanol Polar ProticHighPEGs are generally soluble in ethanol.[5] The amphiphilic nature of ethanol can accommodate both the polar and non-polar parts of the molecule.
Methanol Polar ProticHighSimilar to ethanol, high solubility is anticipated.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA common solvent for many PEG derivatives, DMSO is expected to be an excellent solvent for this compound.[6]
Dimethylformamide (DMF) Polar AproticVery HighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of PEGylated molecules.[5][6]
Dichloromethane (DCM) ChlorinatedHighPEGs are typically soluble in dichloromethane.[8][5] The tosyl group may further enhance solubility in this solvent.
Chloroform ChlorinatedHighSimilar to DCM, high solubility is expected.[8]
Acetonitrile Polar AproticModerate to HighPEGs are generally soluble in acetonitrile.[5]
Tetrahydrofuran (THF) EtherModerateThe ether backbone of THF has good compatibility with the PEG chain.
Toluene AromaticModerateThe aromatic tosyl group should promote solubility in toluene. Gentle heating may be required to dissolve higher concentrations.[8]
Hexanes/Heptane Non-polarLow to InsolubleThe high polarity of the PEG chain and carboxylic acid will likely lead to poor solubility in non-polar aliphatic solvents.
Diethyl Ether EtherLowWhile it is an ether, its lower polarity compared to THF may result in limited solubility. PEGs are generally not soluble in diethyl ether.[8]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust "shake-flask" method, a widely accepted technique for determining equilibrium solubility.

A 1. Preparation of Supersaturated Solution - Add excess this compound to the chosen solvent in a sealed vial. B 2. Equilibration - Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium. A->B Constant Temperature Agitation C 3. Phase Separation - Centrifuge the vial to pellet the undissolved solid. B->C High-Speed Centrifugation D 4. Sample Collection - Carefully collect a known volume of the supernatant. C->D Avoid Disturbing Pellet E 5. Dilution - Dilute the supernatant with a suitable solvent to a concentration within the analytical range. D->E Precise Volumetric Dilution F 6. Quantification - Analyze the concentration of the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS). E->F Method Validation is Key G 7. Calculation - Calculate the original concentration in the supernatant, which represents the solubility. F->G Account for Dilution Factor

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a pre-weighed excess amount of this compound.

    • Add a precise volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. It is crucial to maintain the constant temperature during this step if possible.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample. Given that the tosyl group contains a chromophore, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method. A calibration curve with known concentrations of this compound should be prepared.

  • Calculation of Solubility:

    • Using the concentration of the diluted sample and the dilution factor, calculate the concentration of the original, undiluted supernatant. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Factors Influencing Solubility: A Deeper Look

Several external factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[6] Therefore, gentle heating can be employed to dissolve the compound, but it's important to note that the solubility should be reported at a specific temperature.

  • pH (for aqueous solutions): The solubility of this compound in aqueous media will be pH-dependent due to the carboxylic acid group.[6] In acidic conditions (pH < pKa), the less soluble protonated form will dominate. In alkaline conditions (pH > pKa), the more soluble deprotonated carboxylate form will be prevalent.

  • Presence of Salts: High concentrations of salts in aqueous solutions can decrease the solubility of PEGs through a "salting-out" effect, where water molecules are more attracted to the salt ions than to the PEG chain.[6]

Conclusion

This compound possesses a favorable solubility profile for a wide range of applications in bioconjugation and drug delivery, primarily due to its hydrophilic PEG spacer. It is expected to be highly soluble in water and polar organic solvents such as DMSO and DMF, with moderate to good solubility in less polar solvents like dichloromethane and toluene. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a reliable framework for its determination. A comprehensive understanding of its solubility characteristics is a critical step in the successful design and execution of experiments utilizing this versatile linker.

References

  • Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives?
  • DC Chemicals. This compound Datasheet.
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC - PubMed Central.
  • BenchChem. An In-depth Technical Guide to the Solubility of m-PEG16-alcohol.
  • BenchChem. A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH.
  • BroadPharm. This compound, 1807537-35-4.
  • The Effect of PEG Molecular Weights on Dissolution Behavior of Simvast
  • The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions. (2025, August 7).
  • Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formul
  • BOC Sciences. (2025, October 28). PEG (Polyethylene Glycol) in Nanomedicine: Enhancing Solubility and Circulation Time.
  • ChemicalBook. This compound CAS#: 1807537-35-4.
  • AiFChem. 1807537-35-4 | this compound.
  • TargetMol. Tos-PEG3-CH2COOtBu.
  • Biopharma PEG. 77544-68-4, OH-PEG3-Tos.
  • Laboratory Synthesis of Polyethylene Glycol Derivatives. (2007, January 3).
  • Method for Determination of Polyethylene Glycol Molecular Weight. (2015, March 18).
  • BroadPharm. PEG3-(CH2CO2H)2, 13887-98-4.
  • Creative PEGWorks®. General Technical Information – Creative PEGWorks® Linear PEG Products.
  • Biopharma PEG. Tos-PEG3-Tos | CAS:19249-03-7.
  • Tosylation of poly(ethylene glycol). (2014, March 20). Reddit.
  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). (2017, September 18). Beilstein Journal of Organic Chemistry.
  • Polyethylene glycol behaves like weak organic solvent. (2011, August 19). PubMed.

Sources

A Technical Guide to the Application of Tos-PEG3-CH2CO2H in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the properties, applications, and experimental considerations of the heterobifunctional linker, Tos-PEG3-CH2CO2H. As a discrete (monodisperse) polyethylene glycol (PEG) derivative, this linker offers precise control over spacing and reactivity in the synthesis of complex biomolecules.

The Strategic Importance of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development.[1][2] Their core value lies in their ability to covalently connect two or more molecular entities, such as a drug and a targeting agent, while imparting beneficial physicochemical properties.[2] The incorporation of a PEG chain can significantly enhance the water solubility of hydrophobic molecules, increase the stability and circulation half-life of therapeutics by shielding them from enzymatic degradation, and reduce the immunogenicity of conjugated proteins.[1][2][3]

PEG linkers are broadly classified into two categories:

  • Polydispersed PEGs: These are mixtures of polymers with a range of molecular weights, described by an average value.

  • Monodispersed PEGs: Also known as discrete PEGs (dPEGs), these are single chemical structures with an exact, defined number of PEG units and a precise molecular weight.[4][5]

This compound is a member of the monodispersed class, ensuring uniformity and batch-to-batch consistency in the final conjugate, a critical requirement for therapeutic applications.

Molecular Profile of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive terminals, allowing for sequential and controlled conjugation strategies. Its structure consists of three key components: a tosyl group, a triethylene glycol (PEG3) spacer, and a terminal carboxymethyl group (-CH2CO2H).

Structural Components and Reactivity
  • Tosyl (Tos) Group: The tosylate moiety is an excellent leaving group for nucleophilic substitution reactions.[6][7] It readily reacts with nucleophiles such as thiols (-SH), amines (-NH2), and hydroxyls (-OH), making it a versatile handle for attaching the linker to a variety of substrates.

  • PEG3 Spacer: The central hydrophilic PEG spacer, composed of three ethylene glycol units, is the source of many of the linker's benefits. It increases the aqueous solubility of the entire conjugate and provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[6][8]

  • Carboxylic Acid (-CH2CO2H): The terminal carboxylic acid provides the second reactive site. It can be activated to form a stable amide bond with primary amine groups, a common functional group found in proteins, peptides, and other biomolecules.[6][8] This reaction is typically mediated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).[6][8]

Caption: Chemical structure and functional groups of this compound.

Physicochemical Properties

The precise molecular characteristics of this compound are fundamental to its application in quantitative and reproducible scientific research.

PropertyValueSource(s)
Molecular Weight 318.34 g/mol [8][9][10]
Molecular Formula C₁₃H₁₈O₇S[6][8][9][10]
CAS Number 1807537-35-4[6][9][10]
Purity Typically ≥98%[6]
Appearance Varies (consult supplier)N/A
Storage Condition -20°C[6]

Core Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications.

  • Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers are used to attach highly potent cytotoxic drugs to monoclonal antibodies.[1][5] The linker's properties are critical for the ADC's stability in circulation and its drug-release mechanism.[5] this compound can be used to conjugate a drug (via the tosyl group) to an antibody (via the carboxyl group's reaction with lysine residues).

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] The linker connecting the two recognition ligands is a key determinant of PROTAC efficacy. The defined length and hydrophilicity of this compound make it a suitable building block for PROTAC synthesis.[11][12]

  • Surface Modification and Nanoparticle Functionalization: The linker can be used to attach biomolecules to surfaces or nanoparticles. For instance, the tosyl group can react with a functionalized surface, exposing the carboxylic acid for subsequent coupling of proteins, peptides, or other ligands to create biosensors or targeted drug delivery systems.[3][5]

Experimental Protocol: Amide Coupling of this compound to a Primary Amine

This section provides a representative, self-validating protocol for conjugating the carboxylic acid terminus of the linker to an amine-containing molecule (Substrate-NH₂), such as a protein, peptide, or small molecule drug.

Objective: To form a stable amide bond between this compound and a primary amine.

Causality: The carboxylic acid is not intrinsically reactive with amines under physiological conditions. It must first be activated to form an intermediate that is susceptible to nucleophilic attack by the primary amine. EDC, in combination with N-hydroxysuccinimide (NHS), is a common "zero-length" crosslinking system that efficiently generates a highly reactive NHS-ester intermediate.

Materials:
  • This compound

  • Substrate-NH₂ (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES Buffer (pH 4.5-6.0)

  • Coupling Buffer: PBS or Bicarbonate Buffer (pH 7.2-8.5)

  • Quenching Reagent: Hydroxylamine or Tris buffer

  • Purification system (e.g., Dialysis, Size Exclusion Chromatography)

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve this compound, EDC, and NHS in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) or directly in the Activation Buffer immediately before use. Prepare the Substrate-NH₂ in the Coupling Buffer.

  • Activation of Carboxylic Acid (Step 1):

    • In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in the Activation Buffer.

    • Rationale: This reaction is most efficient at a slightly acidic pH (4.5-6.0) to activate the carboxyl group while minimizing hydrolysis of the EDC. NHS is included to create a more stable amine-reactive NHS-ester, which improves coupling efficiency compared to using EDC alone.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine (Step 2):

    • Add the activated linker solution from Step 1 to the Substrate-NH₂ solution. The pH of the mixture should be between 7.2 and 8.5.

    • Rationale: The primary amine on the substrate must be deprotonated (-NH₂) to be nucleophilic. This is favored at a pH above the pKa of the amine (typically >7).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction by consuming any unreacted NHS-ester.

  • Purification:

    • Remove unreacted linker and byproducts using a suitable method based on the size and properties of the final conjugate. For a protein conjugate, dialysis or size-exclusion chromatography is effective.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Caption: Workflow for a standard two-step EDC/NHS amidation reaction.

References

  • Biopharma PEG. (n.d.). Applications of PEG Linkers.
  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications.
  • Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
  • AEEA-AEEA. (n.d.). The Role of PEG Linkers in Modern Bioconjugation: A Focus on AEEA-AEEA.
  • PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • BroadPharm. (n.d.). This compound, 1807537-35-4.
  • Gong, Y., et al. (n.d.). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. PubMed.
  • Gong, Y., et al. (n.d.). Synthesis of Polyethylene Glycol (PEG) Derivatives and PEGylated−Peptide Biopolymer Conjugates. Biomacromolecules - ACS Publications.
  • AxisPharm. (2023). Application of PEG Linker.
  • BroadPharm. (n.d.). PEG Tosylate.
  • AxisPharm. (n.d.). This compound | CAS :1807537-35-4.
  • DC Chemicals. (n.d.). This compound Datasheet.
  • ResearchGate. (n.d.). Activated PEG derivatives for conjugation.
  • BLD Pharm. (n.d.). 855120-17-1|Tos-PEG3-O-C1-CH3COO.
  • ChemicalBook. (n.d.). This compound CAS#: 1807537-35-4.
  • BroadPharm. (n.d.). Hydroxyl PEG, Hydroxy linker, PEG linker.
  • Biopharma PEG. (n.d.). Tos-PEG3-Tos | CAS:19249-03-7.
  • Biopharma PEG. (n.d.). 77544-68-4, OH-PEG3-Tos.
  • AiFChem. (n.d.). 1807537-35-4 | this compound.
  • TargetMol. (n.d.). Tos-PEG3-CH2COOtBu.
  • Chempure. (2026). OH-PEG3-Tos ≥95% 77544-68-4.

Sources

storage and stability of Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Stability of Tos-PEG3-CH2CO2H

Introduction

In the landscape of modern drug development and bioconjugation, heterobifunctional linkers are indispensable tools. Among these, This compound has emerged as a versatile molecule, prized for its defined length, hydrophilic properties, and dual-reactive functionalities. This linker incorporates a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid (-CH2CO2H) that allows for conjugation to amine-containing molecules following activation. These reactive ends are separated by a three-unit polyethylene glycol (PEG) spacer, which enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]

The efficacy of this compound in any application, from PROTAC synthesis to antibody-drug conjugates (ADCs), is directly contingent on its chemical integrity.[3][4] Degradation of either the tosyl group or the PEG backbone can lead to failed conjugations, the formation of complex impurities, and a loss of valuable research time and resources. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the optimal storage, handling, and stability assessment of this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products A This compound C pH > 7 (Basic) Elevated Temperature A->C B H₂O B->C D HO-PEG3-CH2CO2H (Inactive Linker) C->D Hydrolysis E p-Toluenesulfonic Acid C->E Hydrolysis

Figure 2: Primary degradation pathway of this compound via hydrolysis.

Mitigation:

  • Storage: Always store the solid reagent under dry conditions.

  • Reaction Buffers: When performing conjugations with the tosyl group, be aware that the basic pH required for the reaction also promotes competing hydrolysis. Use fresh reagent, and do not let reactions run for excessively long periods.

  • Solution pH: Avoid storing stock solutions in aqueous buffers, especially those with a neutral or basic pH.

Secondary Degradation Pathway: Oxidation of the PEG Chain

The ether linkages in the PEG backbone can undergo auto-oxidation, a radical-chain process accelerated by exposure to oxygen, light, and trace metal ions. [5]This process can lead to chain cleavage and the formation of impurities such as aldehydes and formates, which can lower the pH of solutions over time. [5] Mitigation:

  • Inert Atmosphere: Store both solid and solution stocks under an inert gas like argon or nitrogen to displace oxygen. [6]* Light Protection: Use amber vials or store containers in the dark.

  • High-Purity Solvents: Use high-quality, peroxide-free solvents for preparing solutions.

Experimental Design for Stability Assessment

For critical applications, especially in GMP environments, verifying the stability of a specific lot of this compound is essential. A stability-indicating analytical method can differentiate the intact molecule from its degradation products.

Stability_Workflow A 1. Prepare Solutions (e.g., in Acetonitrile/Water) B 2. Forced Degradation Subject aliquots to stress conditions A->B D 3. HPLC-CAD/MS Analysis Analyze stressed and control samples A->D Control (T=0) C Acidic (HCl) Basic (NaOH) Oxidative (H₂O₂) Thermal (Heat) Photolytic (UV Light) B->C C->D E 4. Data Evaluation - Identify degradation peaks - Confirm mass of degradants - Calculate % purity loss D->E F Result: Validated Stability-Indicating Method E->F

Figure 3: Workflow for a forced degradation study.
Protocol: Forced Degradation Study

This study deliberately stresses the compound to generate potential degradation products, which is crucial for developing a specific and robust analytical method.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions: Aliquot the solution and subject each to one of the following conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60°C.

    • Photolytic Stress: Expose to UV light (e.g., 254 nm).

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, alongside an unstressed control sample, using the HPLC method described below.

Protocol: Stability-Indicating HPLC-CAD/MS Method

Because PEG linkers lack a strong UV chromophore, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are required for quantification. [7][8]Mass Spectrometry (MS) is used for peak identification.

  • Instrumentation: HPLC system coupled with a CAD and/or an MS detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 20% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection:

    • CAD: For quantitative analysis of the parent peak and degradation products.

    • MS (ESI+): To obtain mass-to-charge ratios to confirm the identity of the parent peak (C13H18O7S, MW: 318.3) and identify degradation products (e.g., the hydrolyzed product HO-PEG3-CH2CO2H). [1] Self-Validation: The success of this method is confirmed when the chromatograms from the forced degradation study show a clear separation between the main this compound peak and the new peaks corresponding to its degradation products. The decrease in the parent peak area should correlate with the appearance of degradant peaks, providing a mass balance that validates the method's stability-indicating power. [9][10]

Conclusion

The utility of this compound as a high-performance linker is directly tied to its chemical purity. Its primary vulnerabilities—hydrolysis of the tosylate ester and oxidation of the PEG backbone—are effectively managed through disciplined adherence to storage and handling protocols. By implementing the recommendations in this guide—storing the reagent at -20°C under dry, dark, and inert conditions, and employing careful technique when preparing solutions—researchers can ensure maximal reactivity and achieve reproducible results. For applications demanding the highest level of quality control, the implementation of a forced degradation study coupled with a stability-indicating HPLC-CAD/MS method provides an authoritative system for verifying the integrity of this critical reagent.

References

  • AxisPharm. (n.d.). Tosylate PEG, Tos PEG, Ts PEG. Retrieved from [Link]

  • Singh, M., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113967. Retrieved from [Link]

  • AxisPharm. (n.d.). Protocol for PEG Acid Reagents. Retrieved from [Link]

  • Kang, J. S., et al. (2009). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 20(12), 2339-2349. Retrieved from [Link]

  • Bhutani, H., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113967. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]

  • Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, 1807537-35-4. Retrieved from [Link]

  • Liu, Y., et al. (2022). PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations. Pharmaceutics, 14(12), 2795. Retrieved from [Link]

  • JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from [Link]

  • Jain, S., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1019. Retrieved from [Link]

  • Shakar, M. A., et al. (2024). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. International Journal of Molecular Sciences, 25(11), 6061. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Utilization of Tos-PEG3-CH2CO2H in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tos-PEG3-CH2CO2H, a versatile heterobifunctional polyethylene glycol (PEG) linker. We will delve into its chemical properties, core functionalities, and provide detailed protocols for its application in pioneering fields such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction: The Strategic Advantage of PEGylation with this compound

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is a proven strategy to enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while concurrently reducing their immunogenicity.[1][2] this compound is a discrete PEG linker, meaning it has a defined molecular weight and structure, which is critical for the synthesis of homogenous conjugates with reproducible characteristics.

This linker possesses two distinct reactive moieties: a tosyl group (Ts) and a terminal carboxylic acid (-COOH), connected by a three-unit PEG spacer. This heterobifunctional nature allows for a sequential and controlled conjugation of two different molecules, a crucial feature in the construction of complex therapeutic entities.[3] The hydrophilic PEG spacer not only improves the overall solubility of the resulting conjugate but also provides a flexible connection between the conjugated molecules, which can be essential for maintaining their biological activity.[4]

Core Physicochemical and Reactive Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
Chemical Formula C13H18O7SBroadPharm
Molecular Weight 318.34 g/mol BroadPharm
Appearance White to off-white solid or oilBroadPharm
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, CH2Cl2) and has good solubility in aqueous buffers upon deprotonation of the carboxylic acid.BroadPharm
Storage Recommended to be stored at -20°C, protected from moisture.BroadPharm

The reactivity of this compound is dictated by its two functional ends:

  • The Tosyl Group: The tosylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions (typically SN2). This end of the linker is ideal for reacting with nucleophiles such as primary or secondary amines, thiols, or hydroxyls.

  • The Carboxylic Acid: The terminal carboxyl group can be activated to form a reactive ester, which can then readily react with primary amines to form a stable amide bond.[5] This functionality is commonly exploited for conjugation to lysine residues on proteins or other amine-containing molecules.

Reaction Mechanisms and Experimental Workflows

The versatility of this compound lies in its ability to participate in two distinct and sequential conjugation reactions. The order of these reactions can be tailored based on the specific molecules being conjugated and the desired final architecture of the bioconjugate.

Workflow A: Nucleophilic Substitution followed by Amide Bond Formation

This is a common strategy where a small molecule or payload containing an amine is first conjugated to the tosyl end of the linker. The resulting intermediate, now bearing a terminal carboxylic acid, is then conjugated to a larger biomolecule, such as an antibody.

Workflow_A cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Amide Bond Formation This compound This compound Intermediate Payload-NH-PEG3-CH2CO2H This compound->Intermediate Reaction with amine Amine-Payload Payload-NH2 Amine-Payload->Intermediate Final_Conjugate Antibody-NHCO-CH2-PEG3-NH-Payload Intermediate->Final_Conjugate EDC/NHS Activation Antibody Antibody-NH2 Antibody->Final_Conjugate

Workflow for sequential conjugation starting with nucleophilic substitution.
Workflow B: Amide Bond Formation followed by Nucleophilic Substitution

Alternatively, the carboxylic acid of the linker can be first conjugated to an amine-containing biomolecule. The resulting conjugate, now displaying a terminal tosyl group, can then be reacted with a nucleophilic payload.

Workflow_B cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nucleophilic Substitution This compound This compound Intermediate Antibody-NHCO-CH2-PEG3-Tos This compound->Intermediate EDC/NHS Activation Antibody Antibody-NH2 Antibody->Intermediate Final_Conjugate Antibody-NHCO-CH2-PEG3-NH-Payload Intermediate->Final_Conjugate Reaction with amine Amine-Payload Payload-NH2 Amine-Payload->Final_Conjugate

Workflow for sequential conjugation starting with amide bond formation.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound. Optimization of reaction conditions, such as molar ratios, temperature, and reaction times, may be necessary for specific applications.

Protocol 1: Activation of the Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of the carboxyl group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer. A typical concentration is 10-20 mg/mL.

  • Activation Reaction:

    • In a reaction vessel, add the desired amount of the this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS relative to the linker.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Proceed to Conjugation: The activated linker is now ready for reaction with an amine-containing molecule. It is recommended to use the activated linker immediately.

Causality Behind Experimental Choices:

  • EDC and Sulfo-NHS: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to hydrolysis. Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester, thereby increasing the efficiency of the conjugation reaction with the target amine.[7]

  • pH 6.0 Activation Buffer: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[8]

  • Anhydrous Solvent: The use of anhydrous DMF or DMSO for the linker stock solution is crucial as NHS esters are susceptible to hydrolysis.[3]

Protocol 2: Nucleophilic Substitution of the Tosyl Group with a Primary Amine

This protocol details the reaction of the tosyl group of this compound with a primary amine.

Materials:

  • This compound (or its activated ester derivative from Protocol 1)

  • Amine-containing molecule (e.g., a small molecule drug)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve Reactants: Dissolve the tosylated PEG linker and the amine-containing molecule in an appropriate volume of aprotic polar solvent.

  • Add Base: Add a 2-3 fold molar excess of a non-nucleophilic base like DIPEA to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60-80°C. The optimal temperature and reaction time will depend on the reactivity of the amine.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: Solvents like DMF and DMSO are excellent for SN2 reactions as they can solvate the cation but not the nucleophile, thereby increasing the nucleophilicity of the amine.

  • Base: The addition of a non-nucleophilic base is necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the toluenesulfonic acid byproduct that is formed during the reaction.[9]

  • Elevated Temperature: For less reactive amines, heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC.[10] The hydrophilic PEG component of this compound can improve the solubility and pharmacokinetic profile of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[11]

ADC_Structure Antibody Antibody Linker This compound (conjugated) Antibody->Linker Amide Bond Drug Drug Linker->Drug Amine Linkage

Schematic of an Antibody-Drug Conjugate using a PEG linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design.[12] PEG linkers like this compound are frequently used in PROTAC synthesis to enhance solubility and provide the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[13][14]

PROTAC_Mechanism cluster_PROTAC Target_Protein Target_Protein Proteasome Proteasome Target_Protein->Proteasome degradation Target_Binder Target Protein Binder Target_Protein->Target_Binder binds PROTAC PROTAC E3_Ligase E3_Ligase E3_Ligase->Proteasome ubiquitination Degraded_Protein Degraded Protein Proteasome->Degraded_Protein Linker This compound (conjugated) Target_Binder->Linker E3_Binder E3 Ligase Binder Linker->E3_Binder E3_Binder->E3_Ligase recruits

Mechanism of action of a PROTAC utilizing a PEG linker.

Characterization of Conjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and homogeneity. A combination of analytical techniques is typically employed.

Analytical TechniqueInformation Obtained
Size-Exclusion Chromatography (SEC-HPLC) Assesses the presence of aggregates and fragments, and can separate the conjugate from unreacted starting materials.[]
Reverse-Phase HPLC (RP-HPLC) Can be used to determine the purity of the conjugate and to separate species with different drug-to-antibody ratios (DAR).[]
Hydrophobic Interaction Chromatography (HIC) Particularly useful for the characterization of ADCs, as it can resolve species with different DARs based on their hydrophobicity.[16]
Mass Spectrometry (MS) Provides the molecular weight of the intact conjugate, confirming successful conjugation and allowing for the determination of the DAR. LC-MS/MS of digested conjugates can identify the specific sites of conjugation.[11][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Useful for characterizing the structure of the linker and the small molecule-linker conjugate, confirming the formation of the desired chemical bonds.[18][19]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated ester.- Low reactivity of the amine nucleophile.- Ensure fresh EDC/Sulfo-NHS solutions are used.- Perform the reaction in anhydrous solvents where possible.- Increase the reaction temperature and/or time for the nucleophilic substitution step.[10]
Product Aggregation - High drug-to-antibody ratio (DAR) leading to increased hydrophobicity.- Non-specific cross-linking.- Optimize the molar ratio of the linker and payload to control the DAR.- Use a sequential conjugation strategy to avoid side reactions.[20]
Loss of Biological Activity - Conjugation at a critical site for protein function.- Conformational changes induced by the linker.- Consider site-specific conjugation methods if available.- Use a longer PEG linker to provide more flexibility.[4]

Conclusion

This compound is a powerful and versatile tool for the synthesis of advanced bioconjugates. Its well-defined structure, heterobifunctional nature, and the beneficial properties of the PEG spacer make it an ideal choice for applications in drug delivery, particularly in the development of ADCs and PROTACs. By understanding the underlying reaction mechanisms and employing robust experimental protocols and characterization techniques, researchers can effectively leverage this linker to create novel and impactful therapeutic agents.

References

  • ADC Review. PEG Linkers. [Link]

  • Forstenlehner, I. C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86(2), 826-834.
  • Gualandi, A., et al. (2023).
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128.
  • Jia, W., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry, 86(15), 7517-7524.
  • Kaltashov, I. A., et al. (2012). Advances and challenges in analytical characterization of biotechnology products: Mass spectrometry-based approaches to study properties and behavior of protein therapeutics. Biotechnology advances, 30(1), 210-222.
  • Vinogradov, S. V. (2012). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical chemistry, 84(11), 4987-4992.
  • Esser, F., et al. (2013). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
  • Chen, Y., et al. (2018). Evaluation of the PEG Density in the PEGylated Chitosan Nanoparticles as a Drug Carrier for Curcumin and Mitoxantrone. Molecules, 23(7), 1699.
  • D'Atri, V., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates.
  • Shah, P. B., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • Rosa, H., et al. (2021). Reactive aqueous two-phase systems for the purification of PEGylated proteins.
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Gualandi, A., et al. (2023).
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • ResearchGate. How to convert tosylate into amine?. [Link]

  • AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • Shah, P. B., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Burke, P. J., et al. (2017). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]

  • Wang, J., et al. (2024). Click chemistry in the development of PROTACs. MedChemComm, 15(1), 1-15.
  • MDPI. Materials | Special Issue : Targeted Drug Delivery. [Link]

  • Islam, M. S., et al. (2019). Targeted Drug Delivery of Magnetic Nano-Particle in the Specific Lung Region. Micromachines, 10(7), 449.

Sources

Methodological & Application

Application Notes and Protocols for Protein PEGylation using Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of PEGylation with Tos-PEG3-CH2CO2H

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can enhance the pharmacological properties of proteins by increasing their hydrodynamic size, which in turn extends their plasma half-life, reduces renal clearance, and shields them from proteolytic degradation and immunogenic responses[1][2][3][4]. The choice of the PEG reagent is critical, as it dictates the specificity, stability, and versatility of the conjugation strategy.

This guide provides an in-depth technical overview of protein PEGylation using a specific, heterobifunctional reagent: This compound . This reagent offers a distinct advantage by combining a tosyl-activated terminus for efficient nucleophilic substitution with a terminal carboxylic acid, opening possibilities for subsequent, orthogonal conjugation strategies[5]. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss methods for the purification and characterization of the resulting PEG-protein conjugates.

The Chemistry of this compound: A Dual-Functionality Approach

The efficacy of this compound lies in its well-defined chemical structure, which features two distinct reactive moieties separated by a hydrophilic 3-unit PEG spacer.

  • The Tosyl (Tosylate) Group: The tosyl group (p-toluenesulfonyl) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion[6]. This property makes the terminal hydroxyl group of the PEG chain highly reactive towards nucleophilic attack. Key targets on a protein include the primary amines (-NH₂) of lysine residues and the N-terminus, as well as the thiol groups (-SH) of cysteine residues[6][7]. The reaction proceeds via an SN2 mechanism, forming a stable and direct linkage between the PEG and the protein. Notably, PEG-tosylates exhibit greater stability against hydrolysis compared to other common activating groups like N-hydroxysuccinimide (NHS) esters, allowing for more flexible reaction conditions[6].

  • The Carboxylic Acid Group: The terminal carboxylic acid (-COOH) provides a secondary site for conjugation. This group is relatively unreactive under the conditions used for the tosyl-amine reaction. However, it can be activated, for example, using carbodiimide chemistry (e.g., EDC in the presence of NHS), to react with primary amines, forming a stable amide bond[5]. This dual functionality allows for a two-step, orthogonal conjugation strategy where the protein is first PEGylated via the tosyl group, and then a second molecule (e.g., a small molecule drug, a targeting ligand, or another protein) can be attached via the carboxyl group.

Reaction Mechanism: The SN2 Nucleophilic Substitution

The primary conjugation reaction involves the nucleophilic attack of an unprotonated amine or thiol group from the protein on the carbon atom adjacent to the tosylate group of the PEG reagent. This displaces the tosylate anion and forms a stable covalent bond.

SN2_Mechanism Protein_Nu Protein-NH₂ (Nucleophile) Transition_State [Protein-NH₂---CH₂---O-PEG-COOH]δ⁻      |     Tosδ⁻ Protein_Nu->Transition_State SN2 Attack Tos_PEG Tos-O-PEG-COOH Tos_PEG->Transition_State Conjugate Protein-NH-CH₂-O-PEG-COOH (Conjugate) Transition_State->Conjugate Leaving_Group Tos-O⁻ (Leaving Group) Transition_State->Leaving_Group Departure Purification_Workflow Start Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Start->SEC Primary Separation (removes excess PEG & unreacted protein) IEX Ion Exchange Chromatography (IEX) SEC->IEX Optional Polishing Step (separates different PEGylation states) Characterization Characterization of Purified Conjugate SEC->Characterization Directly if sufficiently pure IEX->Characterization

Sources

how to use Tos-PEG3-CH2CO2H for antibody-drug conjugate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0824

Topic: Strategic Use of Tos-PEG3-CH2CO2H for the Synthesis of Advanced Antibody-Drug Conjugates

For Research Use Only. Not for use in diagnostic procedures.

Authored By: Senior Application Scientist, Bioconjugation Division

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linker Technology

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2][3] The architecture of an ADC is tripartite, consisting of a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker that covalently connects the two.[2][4] The linker is a critical determinant of the ADC's overall performance, profoundly influencing its stability, pharmacokinetic profile, and the efficiency of payload release at the target site.[4][]

Polyethylene glycol (PEG) linkers are widely employed in ADC development due to their ability to enhance the solubility, stability, and circulation half-life of the conjugate, while potentially reducing immunogenicity.[][6][7][8] The this compound linker is a heterobifunctional reagent designed for a two-stage conjugation strategy. It features a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid (-CH2CO2H) for subsequent conjugation to the antibody.[9] This application note provides a detailed, field-proven protocol for the synthesis of an ADC using the this compound linker, guiding researchers through the synthesis of the drug-linker intermediate to the final bioconjugation and purification steps.

Principle of the Method: A Two-Stage Conjugation Strategy

The use of this compound involves a sequential, two-stage process that ensures controlled and efficient ADC synthesis. This strategy decouples the drug-linker synthesis from the antibody conjugation, allowing for purification of the drug-linker intermediate before its introduction to the sensitive biologic.

Stage 1: Drug-Linker Intermediate Synthesis. The tosyl group of this compound is a highly effective leaving group, readily displaced by a nucleophile (e.g., a hydroxyl or amine group) on the cytotoxic payload.[9][10][11] This reaction forms a stable ether or amine bond, yielding a drug-PEG3-acid intermediate.

Stage 2: Antibody Conjugation via Amide Bond Formation. The terminal carboxylic acid on the purified drug-PEG3-acid intermediate is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13][14] This creates a highly reactive NHS ester, which then couples with primary amines on the surface-accessible lysine residues of the monoclonal antibody to form a stable amide bond.[3][12]

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Conjugation cluster_2 Purification & Analysis Drug Cytotoxic Drug (with -OH or -NH2 group) Intermediate Drug-PEG3-CH2CO2H Intermediate Drug->Intermediate Nucleophilic Substitution Linker This compound Linker->Intermediate Activated_Intermediate Activated Drug-Linker (NHS Ester) Intermediate->Activated_Intermediate EDC/NHS Activation ADC Final Antibody-Drug Conjugate (ADC) Activated_Intermediate->ADC Amine Coupling (Lysine Residues) Antibody Monoclonal Antibody (mAb-NH2) Antibody->ADC Purification Purification (e.g., SEC, TFF) ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

Figure 1. Overall workflow for ADC synthesis using this compound.

Materials and Reagents

Reagents
  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic Payload (containing a nucleophilic group, e.g., -OH or -NH2)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Cesium Carbonate (Cs2CO3) or similar non-nucleophilic base

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Hydrochloric Acid (HCl), 0.1 N

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Solvents for chromatography (e.g., HPLC-grade water, acetonitrile, methanol)

Equipment
  • Reaction vials and round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Lyophilizer

  • Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column[]

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for characterization)[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Drug-PEG3-CH2CO2H Intermediate

Causality: This initial step couples the linker to the payload. The use of an anhydrous organic solvent and a non-nucleophilic base is critical to prevent hydrolysis of the tosyl group and to facilitate the nucleophilic attack by the payload.

  • Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF.

  • Base Addition: Add cesium carbonate (Cs2CO3, 1.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to deprotonate the nucleophilic group on the payload.

  • Linker Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the payload solution.

  • Reaction: Allow the reaction to proceed at 40-50°C for 12-24 hours. Monitor the reaction progress by HPLC or TLC to confirm the consumption of the starting materials.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution to pH ~3 with 0.1 N HCl.

    • Extract the product into an organic solvent such as Ethyl Acetate or DCM (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude Drug-PEG3-CH2CO2H intermediate using flash column chromatography or preparative HPLC to achieve >95% purity.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. Lyophilize the purified product and store at -20°C until use.

Protocol 2: Antibody-Drug Conjugation

Causality: This two-step aqueous protocol first activates the linker's carboxyl group into a more stable, amine-reactive Sulfo-NHS ester, minimizing protein cross-linking.[14] The subsequent reaction with the antibody at a slightly alkaline pH (7.4-8.0) ensures that lysine residues are deprotonated and available for nucleophilic attack.

  • Reagent Preparation:

    • Prepare a 100 mM MES buffer, pH 6.0 (Activation Buffer).

    • Prepare a 100 mM PBS buffer, pH 7.4 (Conjugation Buffer).

    • Allow EDC and Sulfo-NHS reagents to equilibrate to room temperature before opening to prevent moisture contamination.[16]

    • Dissolve the purified Drug-PEG3-CH2CO2H intermediate in DMSO or DMF to a stock concentration of 10-20 mM.

  • Activation of Drug-Linker Intermediate:

    • In a microfuge tube, combine the Drug-PEG3-CH2CO2H (e.g., 10 eq relative to mAb) with freshly prepared solutions of EDC (12 eq) and Sulfo-NHS (12 eq) in Activation Buffer.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[12]

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer (PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Drug-Linker-NHS ester solution directly to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The molar excess of the linker-drug will influence the final drug-to-antibody ratio (DAR).

  • Quenching: Stop the reaction by adding the Quenching Solution (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM. Incubate for 30 minutes to hydrolyze any unreacted NHS esters.[17]

Conjugation_Reaction cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.4-8.0) Linker_COOH Drug-Linker-COOH Carboxylic Acid Activated_Linker Drug-Linker-NHS Amine-Reactive Ester Linker_COOH->Activated_Linker 15-30 min, RT EDC_NHS EDC + Sulfo-NHS Carbodiimide Chemistry EDC_NHS->Activated_Linker ADC ADC Stable Amide Bond Activated_Linker->ADC 2-4 hr, RT Antibody mAb-NH2 Lysine Residue Antibody->ADC

Sources

Application Notes and Protocols: A Step-by-Step Guide for the Reaction of Tos-PEG3-CH2CO2H with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed exploration of the bioconjugation reaction between Tos-PEG3-CH2CO2H and primary amines. As a bifunctional linker, this compound offers two distinct reactive pathways for conjugation to amine-containing molecules such as proteins, peptides, and other biomolecules. This guide will elucidate both mechanisms, provide detailed, field-proven protocols, and explain the critical parameters that ensure successful and reproducible conjugation.

Introduction: Understanding the Dual Reactivity of this compound

This compound is a versatile heterobifunctional linker that features a tosyl (Ts) group at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique architecture allows for two distinct strategies for reaction with primary amines, a cornerstone of bioconjugation for targeted drug delivery, diagnostics, and proteomics.[4][5][6]

The hydrophilic PEG spacer is crucial as it enhances solubility in aqueous media, reduces aggregation of the conjugate, and minimizes steric hindrance during the reaction.[1][2][3]

The two primary reactive pathways are:

  • Pathway A: Nucleophilic Substitution at the Tosyl Group. In this pathway, the primary amine acts as a nucleophile, attacking the carbon atom adjacent to the tosyl group. The tosyl group is an excellent leaving group, facilitating a stable secondary amine linkage.[7][8][9][10] This reaction is typically performed under basic conditions to deprotonate the primary amine, thereby increasing its nucleophilicity.

  • Pathway B: Amide Bond Formation via the Carboxylic Acid Group. This pathway involves the activation of the terminal carboxylic acid of the PEG linker, most commonly using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][11] The resulting NHS ester is a highly reactive intermediate that readily couples with primary amines on the target molecule to form a stable amide bond.[11]

The choice between these two pathways depends on the desired final structure of the conjugate and the other functional groups present on the reacting molecules.

Reaction Mechanisms and Key Parameters

A thorough understanding of the underlying chemical principles is paramount for optimizing the conjugation reaction and troubleshooting potential issues.

Pathway A: Nucleophilic Substitution of the Tosyl Group

The reaction proceeds via a classic SN2 mechanism. The primary amine, in its unprotonated form, attacks the electrophilic carbon of the PEG linker, displacing the tosylate leaving group.

Key Parameters:

  • pH: The reaction rate is highly pH-dependent. A pH range of 8.0-9.5 is generally optimal to ensure a significant fraction of the primary amines are deprotonated and thus nucleophilic.[8] However, excessively high pH can lead to hydrolysis of the tosyl group.[12]

  • Temperature: The reaction can be performed at room temperature or 4°C. Lower temperatures can be used to minimize side reactions, though this will extend the reaction time.

  • Stoichiometry: A molar excess of the amine-containing molecule is often used to drive the reaction to completion, especially if the amine is part of a precious biomolecule. Conversely, an excess of the this compound linker may be used if the goal is to modify all accessible amines.

  • Buffer Selection: It is critical to use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, like Tris, will compete in the reaction and must be avoided.[12]

Diagram of Pathway A: Nucleophilic Substitution

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tos_PEG This compound Reaction_Step SN2 Attack (pH 8.0-9.5) Tos_PEG->Reaction_Step Amine R-NH2 (Primary Amine) Amine->Reaction_Step Conjugate R-NH-PEG3-CH2CO2H (Secondary Amine Linkage) Reaction_Step->Conjugate Tosyl Tos- (Leaving Group) Reaction_Step->Tosyl G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Tos_PEG This compound Activation Activation (pH 4.5-6.0) Tos_PEG->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Amine R-NH2 (Primary Amine) Conjugation Conjugation (pH 7.2-8.5) Amine->Conjugation Activation->Conjugation Conjugate Tos-PEG3-CH2CO-NH-R (Amide Bond) Conjugation->Conjugate

Caption: Two-step amide bond formation using EDC/NHS chemistry.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific biomolecule and application.

Materials and Reagents
  • This compound

  • Target molecule with primary amine(s) (e.g., protein, peptide)

  • Reaction Buffers:

    • Pathway A: Phosphate-buffered saline (PBS), pH 8.5 or Borate Buffer, pH 8.5

    • Pathway B (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Pathway B (Conjugation): Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns. [][14][15]* Analytical Instruments: SDS-PAGE, MALDI-TOF Mass Spectrometer

Protocol for Pathway A: Conjugation to the Tosyl Group

This protocol describes the conjugation of a protein to the tosyl end of the PEG linker.

  • Preparation of Reactants:

    • Dissolve the amine-containing protein in the reaction buffer (e.g., PBS, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the same reaction buffer immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle stirring.

  • Monitoring the Reaction (Optional):

    • At various time points, take aliquots of the reaction mixture and analyze by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.

  • Quenching the Reaction:

    • The reaction can be stopped by proceeding directly to the purification step to remove unreacted PEG linker.

  • Purification of the Conjugate:

    • Purify the PEG-protein conjugate from unreacted PEG and protein using an appropriate chromatography technique. Size-exclusion chromatography (SEC) is effective for separating based on the increase in hydrodynamic radius imparted by the PEG chain. [][15][16]Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein. [][14][15]

Protocol for Pathway B: Conjugation to the Carboxylic Acid Group

This protocol outlines the conjugation of a protein to the carboxylic acid end of the PEG linker.

  • Activation of this compound:

    • Dissolve this compound in the activation buffer (MES, pH 6.0).

    • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Preparation of the Protein:

    • During the activation step, exchange the buffer of the protein solution to the conjugation buffer (PBS, pH 7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Tos-PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG linker over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the conjugate using chromatography as described in Protocol A (Section 3.2, Step 5).

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of modification.

Technique Purpose Expected Outcome
SDS-PAGE Assess the increase in molecular weight and purity of the conjugate.A band shift to a higher molecular weight compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight of the conjugate and the number of PEG chains attached.A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one or more attached PEG chains.
Size-Exclusion Chromatography (SEC) Separate and quantify the conjugate, unmodified protein, and aggregates. [][15]An elution profile showing a peak for the conjugate that elutes earlier than the unmodified protein due to its larger hydrodynamic radius.
Ion-Exchange Chromatography (IEX) Separate different PEGylated species based on charge differences. [][14]PEGylation can shield charges on the protein surface, leading to changes in retention time compared to the native protein.
Reverse Phase HPLC (RP-HPLC) Analytical separation of different PEGylated isomers. []Can be used to assess the purity and heterogeneity of the conjugate.

Troubleshooting and Optimization

Problem Possible Cause Recommended Solution
Low Conjugation Yield - Suboptimal pH.- Hydrolysis of the tosyl group or activated NHS ester.- Inactive reagents.- Competing nucleophiles in the buffer (e.g., Tris).- Optimize the pH for each reaction step.- Use freshly prepared solutions of reagents.- Ensure the use of non-nucleophilic buffers. [12]
Non-specific PEGylation - pH is too high, leading to the reaction of other nucleophiles.- Over-activation of the carboxylic acid.- Perform the reaction at a lower pH.- Reduce the molar excess of the PEG linker and activating agents.
Aggregation of the Conjugate - Changes in protein conformation upon PEGylation.- High protein concentration.- Optimize the reaction conditions (pH, temperature, protein concentration).- Include additives like arginine or glycerol in the buffer.

Conclusion

The reaction of this compound with primary amines provides a powerful and flexible approach for the synthesis of well-defined bioconjugates. By carefully selecting the reaction pathway and controlling key parameters such as pH, stoichiometry, and temperature, researchers can achieve efficient and specific PEGylation of their target molecules. The detailed protocols and troubleshooting guide presented here serve as a robust foundation for the successful application of this versatile linker in drug development and biomedical research.

References

  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. [Link]

  • Ravindra, V. (Ed.). (2015). Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Wiley. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]

  • ResearchGate. Purification of PEGylated Proteins. [Link]

  • Iowa State University Library. Chemistry of bioconjugates : synthesis, characterization, and biomedical applications. [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • XMB. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]

  • Single Use Support. (2023). Bioconjugation simply explained. [Link]

  • ResearchGate. (2017). I want a method for the reaction of tosylate with amine in basic media. [Link]

  • Elsevier. (2013). An eco-friendly tandem tosylation/Ferrier N-glycosylation of amines catalyzed by Er(OTf)3. [Link]

  • ACS Publications. (2018). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. [Link]

  • DC Chemicals. This compound Datasheet. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

Sources

Strategic Peptide Modification: A Detailed Protocol for Amine Conjugation using EDC/NHS-Activated Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the covalent conjugation of peptides via primary amines using a tosyl-protected, polyethylene glycol (PEG)-linked carboxylic acid, Tos-PEG3-CH2CO2H. We delve into the mechanistic principles of the widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, offering a rationale for each step of the process. Detailed, field-tested protocols are provided for the activation of the PEG linker, conjugation to the target peptide, and subsequent purification and analysis of the final conjugate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage PEGylation for enhancing the therapeutic properties of peptides.

Introduction: The Rationale for PEGylation via Amide Bond Formation

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides and proteins.[1][2][3][4] This modification can increase hydrodynamic volume, which reduces renal clearance, enhances in vivo stability by sterically hindering enzymatic degradation, and can decrease the immunogenicity of the therapeutic molecule.[3][4]

The formation of a stable amide bond between a linker and a peptide is one of the most robust and common methods for bioconjugation. This is typically achieved by activating a carboxylic acid group on the linker and reacting it with a primary amine on the peptide, such as the N-terminus or the epsilon-amine of a lysine residue.[5] The this compound reagent is a heterobifunctional linker well-suited for this purpose. It possesses:

  • A terminal carboxylic acid (-CH2CO2H) that can be activated for reaction with amines.[6][7]

  • A hydrophilic tri-ethylene glycol spacer (-PEG3-) which enhances the solubility of the reagent and the final conjugate in aqueous media.[6][7]

  • A tosyl (Tos) group , which serves as an excellent leaving group for subsequent nucleophilic substitution reactions, although it is not involved in the EDC/NHS conjugation described herein.

This guide focuses specifically on the activation of the carboxyl group using the highly efficient, zero-length crosslinking chemistry of EDC and NHS.[8]

The Two-Step Mechanism of EDC/NHS Activation

Directly using EDC to couple a carboxyl group to an amine can be inefficient in aqueous solutions due to the rapid hydrolysis of the O-acylisourea intermediate.[5][8] The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, circumvents this issue by converting the unstable intermediate into a more stable, amine-reactive NHS ester.[5][9] This two-step approach provides higher yields and greater control over the reaction.[9][10]

Step 1: Carboxylic Acid Activation. EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient in an acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[11][12]

Step 2: NHS Ester Formation & Amine Coupling. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, releasing an isourea byproduct.[5][13] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[8] The reaction mixture's pH is then raised to the physiological range (pH 7.2-8.0) to deprotonate the primary amine on the target peptide, facilitating its nucleophilic attack on the NHS ester and forming a stable amide bond.[11][12]

EDC_NHS_Mechanism cluster_activation Activation (pH 4.5 - 6.0) cluster_conjugation Conjugation (pH 7.2 - 8.0) PEG_COOH This compound Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Tos-PEG3-Peptide (Stable Amide Bond) NHS_Ester->Conjugate + Peptide-NH2 Peptide_NH2 Peptide-NH2

Figure 1: Reaction pathway for the two-step EDC/NHS activation of a carboxylated PEG linker and subsequent peptide conjugation.

Experimental Design: Critical Parameters and Optimization

Successful conjugation relies on the careful control of several parameters. The following table summarizes the key variables and provides validated starting points for optimization.

ParameterActivation StepConjugation StepRationale & Expert Insights
pH 4.5 - 6.0[11][12]7.2 - 8.0[11][12]Low pH activates EDC and minimizes competing hydrolysis. Higher pH deprotonates the peptide's primary amine, making it a stronger nucleophile.
Buffer System MES, HEPES (non-amine, non-carboxylate)[11][12]PBS, HEPES, BicarbonateActivation buffers must be free of extraneous amines or carboxylates that would compete with the reaction. The conjugation buffer must not contain primary amines (e.g., Tris, Glycine).[12]
Molar Ratios PEG:EDC:NHS = 1 : 2-10 : 5-20[11][14]Activated PEG : Peptide = 5-20 : 1A molar excess of EDC/NHS drives the activation to completion. An excess of the activated linker ensures efficient labeling of the more valuable peptide. Ratios must be optimized to avoid multi-PEGylation.
Temperature Room Temperature (RT)4°C to RTActivation is rapid at RT.[11] Conjugation can be performed overnight at 4°C to improve stability for sensitive peptides or for 2-4 hours at RT for faster kinetics.[10][12]
Reaction Time 15 - 30 minutes[10][11][12]2 hours to OvernightBrief activation is sufficient to form the NHS ester. Longer conjugation times allow the reaction to proceed to completion.

Detailed Protocols

This section outlines the complete workflow from reagent preparation through to final conjugate purification.

Workflow A 1. Reagent Preparation - Equilibrate EDC/NHS to RT - Prepare fresh buffers B 2. Activation of this compound - Dissolve PEG in Activation Buffer - Add EDC, then NHS - Incubate 15 min @ RT A->B pH 4.5-6.0 C 3. Peptide Conjugation - Add peptide solution to activated PEG - Adjust pH to 7.2-8.0 if necessary - Incubate 2h @ RT or O/N @ 4°C B->C pH 7.2-8.0 D 4. Quenching Reaction - Add quenching buffer (e.g., 10mM Hydroxylamine) - Incubate 15-30 min C->D E 5. Purification - Separate conjugate from excess reagents - Methods: SEC, RP-HPLC, or Dialysis D->E F 6. Characterization - Confirm conjugation and purity - Methods: LC-MS, HPLC, SDS-PAGE E->F

Figure 2: Experimental workflow for the PEGylation of a peptide using EDC/NHS chemistry.
Materials and Reagents
  • This compound

  • Target peptide with at least one primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[15]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11][16]

  • Conjugation Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.4[11]

  • Quenching Buffer: 1 M Hydroxylamine-HCl, pH 8.5 or 1M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the PEG linker if needed.

  • Purification system (e.g., HPLC with a C18 column or Size-Exclusion Chromatography (SEC) column).[17][18]

  • Characterization instruments (e.g., LC-MS).[1][19]

Protocol 1: Activation of this compound

Causality Note: EDC and NHS are moisture-sensitive.[12] Equilibrating vials to room temperature before opening is critical to prevent condensation, which can hydrolyze and inactivate the reagents.

  • Allow EDC and NHS vials to equilibrate to room temperature for at least 15 minutes before opening.[8][11]

  • Prepare a 10 mg/mL stock solution of this compound in Activation Buffer. If solubility is an issue, dissolve in a minimal amount of DMF or DMSO first, then dilute with buffer.

  • Prepare fresh 100 mg/mL stock solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

  • In a microcentrifuge tube, add the required volume of the this compound solution.

  • Add EDC stock solution to achieve a 5-fold molar excess relative to the PEG linker. Mix gently.

  • Immediately add NHS stock solution to achieve a 10-fold molar excess relative to the PEG linker. Mix gently.

  • Incubate the reaction for 15 minutes at room temperature to form the NHS ester.[8][10][11] Proceed immediately to the conjugation step.

Protocol 2: Conjugation to Amine-Containing Peptide

Causality Note: The efficiency of the amine reaction is highly pH-dependent. The primary amine of the peptide must be deprotonated (R-NH2) to act as a nucleophile. Performing this step at pH 7.2 or higher ensures a sufficient population of reactive amines.[11]

  • Dissolve the target peptide in Conjugation Buffer at a known concentration (e.g., 1-5 mg/mL).

  • Add the peptide solution to the freshly activated Tos-PEG3-NHS ester solution from Protocol 4.2. Ensure the final molar ratio of activated PEG to peptide is between 5:1 and 20:1.

  • Verify that the final pH of the reaction mixture is between 7.2 and 8.0. If the addition of the activation mixture lowered the pH, adjust carefully with 0.1 M sodium phosphate buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[12]

Protocol 3: Quenching and Purification

Causality Note: Quenching is essential to deactivate any remaining NHS esters, preventing unwanted side reactions during purification and storage.[11] Purification removes unreacted PEG linker, hydrolyzed reagents, and byproducts, which is critical for accurate downstream applications.[17][20]

  • Quench: Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15-30 minutes at room temperature.[11][14]

  • Purification: The choice of purification method depends on the size difference between the conjugate and unreacted peptide/reagents.

    • Reverse-Phase HPLC (RP-HPLC): This is the standard method for peptide purification.[18] The increased hydrophobicity or size of the PEGylated peptide will alter its retention time compared to the unconjugated peptide, allowing for effective separation.

    • Size-Exclusion Chromatography (SEC): Effective if there is a significant size difference between the PEGylated conjugate and the unreacted peptide.

    • Dialysis: Useful for removing small molecule impurities if the peptide conjugate is large (>10 kDa).

Protocol 4: Characterization

Confirming the identity and purity of the final product is a mandatory step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming successful conjugation.[1][4][19] The mass spectrum will show an increase in the molecular weight of the peptide corresponding to the mass of the attached Tos-PEG3-CH2CO- moiety.

  • Analytical HPLC: Can be used to assess the purity of the final product by observing the disappearance of the starting peptide peak and the appearance of a new, single product peak.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS due to hydrolysis.[12] 2. Incorrect pH for activation or conjugation.[12] 3. Presence of competing nucleophiles (e.g., Tris, Glycine) in buffers.[12]1. Use fresh, high-quality reagents. Equilibrate to RT before opening.[12] 2. Verify buffer pH before starting. Use MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for conjugation.[12] 3. Perform buffer exchange on peptide sample into an amine-free buffer (e.g., PBS) prior to reaction.
Protein/Peptide Aggregation 1. High degree of PEGylation leading to insolubility. 2. Unsuitable buffer conditions for the peptide's stability.1. Reduce the molar excess of the activated PEG linker in the reaction.[12] 2. Ensure the peptide is stable and soluble in the chosen Conjugation Buffer. Consider adding stabilizing excipients if necessary.
Multiple Products Observed 1. Multiple amine sites on the peptide (N-terminus and Lysine residues) are reacting.This is expected for peptides with multiple reactive amines. To achieve site-specific conjugation, peptide design with protecting groups or use of alternative chemistries is required. Control the degree of labeling by reducing the molar excess of the PEG linker.

Conclusion

The EDC/NHS activation of this compound is a robust and highly efficient method for the PEGylation of amine-containing peptides. By understanding the underlying chemical mechanism and carefully controlling critical reaction parameters such as pH, buffer composition, and molar ratios, researchers can achieve high yields of well-defined peptide conjugates. The protocols and troubleshooting guidance provided in this note serve as a validated starting point for developing and optimizing specific conjugation strategies, ultimately enabling the advancement of novel peptide-based therapeutics.

References

  • Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed.
  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications.
  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments.
  • EDC Instructions. Thermo Fisher Scientific.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers.
  • Peptide purification. Bio-Works.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
  • Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Benchchem.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH. Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CovaChem.
  • Peptide purification method development. SB PEPTIDE.
  • Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
  • This compound, 1807537-35-4. BroadPharm.
  • This compound Datasheet. DC Chemicals.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
  • Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Sigma-Aldrich.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Sulfo-NHS. G-Biosciences.
  • What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate.
  • Sulfo-NHS Crosslinking Protocol. ProteoChem.
  • OH-PEG3-Tos. Biopharma PEG.

Sources

Harnessing Tos-PEG3-CH2CO2H for Advanced PROTAC Development: A-Z Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] A critical component of a PROTAC is the chemical linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The linker's composition and length are paramount, influencing the PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex.[5][6] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable properties.[7][8][] This document provides a comprehensive guide to the application of Tos-PEG3-CH2CO2H, a versatile PEG-based linker, in the development of novel PROTACs.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are innovative heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[1][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at potentially lower doses compared to traditional inhibitors.[3][4]

The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8] The linker's length, flexibility, and chemical composition can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6][10]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages for PROTAC development. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid that can be readily coupled with primary amines to form stable amide bonds.[11][12]

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C13H18O7S[11][12][13]
Molecular Weight 318.34 g/mol [12][13]
Appearance Varies (refer to supplier)
Solubility Soluble in aqueous media[11][14]
Storage -20°C for long-term storage[11][15]
Advantages of Using this compound in PROTAC Development
  • Enhanced Solubility: The hydrophilic PEG spacer significantly increases the aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties and bioavailability.[7][16][17]

  • Optimal Flexibility and Length: The three-unit PEG chain provides a balance of flexibility and length, which can be crucial for facilitating the formation of a stable and productive ternary complex.[5][6] The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5]

  • Versatile Conjugation Chemistry: The presence of two distinct reactive handles—a tosyl group and a carboxylic acid—allows for sequential and controlled conjugation to the POI and E3 ligase ligands, providing flexibility in the synthetic strategy.[11][13]

  • Synthetic Accessibility: PEG linkers are synthetically accessible and their length can be easily modified, allowing for the creation of a library of PROTACs with varying linker lengths for optimization studies.[7][][10]

PROTAC Mechanism of Action and Synthetic Workflow

The catalytic cycle of a PROTAC involves several key steps, ultimately leading to the degradation of the target protein. A well-designed synthetic workflow is essential for the successful construction of a potent PROTAC molecule.

PROTAC Mechanism of Action

PROTAC_Mechanism

General Synthetic Workflow using this compound

Synthetic_Workflow

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Conjugation of this compound to a POI Ligand via Nucleophilic Substitution

This protocol describes the reaction of a POI ligand containing a nucleophilic group (e.g., amine, alcohol, or thiol) with the tosyl group of the linker.

Materials:

  • POI ligand with a nucleophilic functional group

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Dissolve the POI ligand (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Add this compound (1.1 eq) to the solution.

  • If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2-3 eq) may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by analytical HPLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-linker intermediate by preparative HPLC or column chromatography.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Amide Coupling of the POI-Linker Intermediate to an E3 Ligase Ligand

This protocol details the formation of a stable amide bond between the carboxylic acid of the POI-linker intermediate and an amine group on the E3 ligase ligand.

Materials:

  • Purified POI-linker intermediate (from Protocol 1)

  • E3 ligase ligand with a primary or secondary amine

  • Amide coupling reagent (e.g., EDC/HOBt, HATU, or T3P)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Dissolve the POI-linker intermediate (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Add the amide coupling reagent (1.2 eq) and, if necessary, an activating agent (e.g., HOBt, 1.2 eq) to the solution.

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the E3 ligase ligand (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by analytical HPLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the final PROTAC product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

  • Characterize the final PROTAC molecule thoroughly using mass spectrometry, NMR (¹H and ¹³C), and HPLC to confirm its identity, purity, and structural integrity.[18]

Characterization of the Final PROTAC

Thorough characterization of the synthesized PROTAC is crucial to ensure its quality and to understand its biological activity.

Analytical Techniques for PROTAC Characterization
TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final PROTAC and intermediate products.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the covalent linkages.
Biophysical Assays (e.g., SPR, MST, TSA) To characterize the binding affinities of the PROTAC to the POI and E3 ligase, and to study the formation of the ternary complex.[19]
Cell-based Assays (e.g., Western Blot, In-Cell Western) To evaluate the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Proximity-based Assays (e.g., BioID) To identify the proteins in close proximity to the PROTAC in living cells, which can help validate on-target and identify off-target effects.[20]

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its favorable physicochemical properties, including enhanced solubility and optimal flexibility, combined with its straightforward and adaptable conjugation chemistry, make it an attractive choice for researchers in the field of targeted protein degradation. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and characterization of novel PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News.
  • A beginner's guide to PROTACs and targeted protein degrad
  • Proteolysis targeting chimera - Wikipedia.
  • PEG Linkers for PROTAC Synthesis - Biopharma PEG.
  • Overview of PROTAC Linkers | ChemPep.
  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
  • Comparing the efficacy of different PROTAC linkers in targeted protein degrad
  • Overcoming Roadblocks in PROTAC Characteriz
  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Ore
  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - ACS Fall 2025.
  • step-by-step synthesis of a PROTAC using a PEG linker - Benchchem.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm.
  • Linkers in PROTACs - Precise PEG.
  • Overview of PROTAC Linkers: Types and Design - BOC Sciences.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
  • This compound, 1807537-35-4 | BroadPharm.
  • PEG Tosylate, Tosyl
  • (PDF)
  • This compound | CAS :1807537-35-4 | AxisPharm.
  • This compound D
  • 77544-68-4, OH-PEG3-Tos - Biopharma PEG.
  • PROTAC Linkers - Biopharma PEG.
  • Tos-PEG3 | Solid Support - MedchemExpress.com.
  • 1807537-35-4 | this compound - AiFChem.
  • This compound CAS#: 1807537-35-4 - ChemicalBook.
  • Tos-PEG3-O-C1-CH3COO | PEG-based PROTAC linker | CAS#855120-17-1 | MedKoo.
  • CAS 77544-68-4 Tos-PEG3-alcohol - Alfa Chemistry.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.
  • Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance.

Sources

Application Notes & Protocols: Mastering Nucleophilic Substitution of Tosylates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Synthetic Chemists in Research and Development

Abstract

The conversion of alcohols into tosylates is a cornerstone transformation in organic synthesis, turning a notoriously poor leaving group (hydroxyl, -OH) into an exceptionally effective one (tosylate, -OTs). This activation is pivotal for enabling a wide array of subsequent nucleophilic substitution reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science. This guide provides an in-depth exploration of the critical parameters governing the nucleophilic substitution of tosylates, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in designing and executing robust synthetic strategies.

The Strategic Advantage of the Tosyl Group

In nucleophilic substitution reactions, the facility of the leaving group to depart is paramount. The hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group, making direct substitution on alcohols challenging.[1][2] The tosyl group (p-toluenesulfonyl group), by contrast, is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. This makes the tosylate anion a very weak base and therefore an excellent leaving group. The negative charge on the departing tosylate anion is effectively delocalized by resonance across the sulfonyl group, which greatly stabilizes it.[3][4][5]

A key advantage of this two-step strategy (alcohol → tosylate → substitution) is the preservation of stereochemistry at the carbon center during the initial tosylation step. The C-O bond of the alcohol is not broken when it reacts with p-toluenesulfonyl chloride (TsCl); only the O-H bond is involved.[1][4][6] Subsequent nucleophilic attack on the tosylate then proceeds with a predictable stereochemical outcome, typically inversion of configuration for an Sₙ2 reaction, providing a powerful method for stereochemical control.[2][6]

Table 1: Comparison of Leaving Group Abilities
Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
HO⁻H₂O15.7Very Poor
Cl⁻HCl-7Good
Br⁻HBr-9Very Good
I⁻HI-11Excellent
TsO⁻ TsOH -2.8 Excellent

Mechanistic Pathways: Sₙ1 vs. Sₙ2

The substitution of a tosylate group can proceed through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). The operative pathway is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

  • Sₙ2 Mechanism: This is a single-step concerted process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, resulting in an inversion of stereochemistry.[7] This pathway is favored for primary and secondary tosylates due to lower steric hindrance.[8] Strong nucleophiles and polar aprotic solvents promote the Sₙ2 mechanism.[8][9]

  • Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs.[8] This pathway is favored for tertiary tosylates, which can form stable carbocations.[9] The use of weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promotes the Sₙ1 mechanism.[8][10]

cluster_SN2 Sₙ2 Pathway (Concerted) cluster_SN1 Sₙ1 Pathway (Stepwise) SN2_Start Nu⁻ + R-OTs SN2_TS [Nu---R---OTs]⁻ ᵟ Transition State SN2_Start->SN2_TS Backside Attack SN2_End Nu-R + TsO⁻ (Inversion) SN2_TS->SN2_End SN1_Start R-OTs SN1_Carbocation R⁺ + TsO⁻ Carbocation SN1_Start->SN1_Carbocation Slow Step SN1_End Nu-R (Racemization) SN1_Carbocation->SN1_End Nu⁻ Attack (Fast)

Figure 1: Comparison of Sₙ2 and Sₙ1 reaction pathways for tosylate substitution.

Optimizing Reaction Conditions

The Substrate

The structure of the alkyl tosylate is the primary determinant of the reaction mechanism.

  • Primary (1°) and Methyl Tosylates: Almost exclusively react via the Sₙ2 mechanism due to minimal steric hindrance.[8]

  • Secondary (2°) Tosylates: Can react by either Sₙ1 or Sₙ2 mechanisms. The outcome is highly dependent on the other reaction conditions (nucleophile strength, solvent, temperature).[8] Strong nucleophiles and aprotic solvents will favor Sₙ2, while weak nucleophiles and protic solvents will favor Sₙ1.

  • Tertiary (3°) Tosylates: React exclusively through the Sₙ1 mechanism due to severe steric hindrance that prevents backside attack and the high stability of the resulting tertiary carbocation.[2][9] Elimination (E1) is a significant competing reaction.

The Nucleophile

The strength and concentration of the nucleophile are critical.

  • Strong Nucleophiles: Anions like azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻) are strong nucleophiles that favor the Sₙ2 pathway. High concentrations of the nucleophile will also increase the rate of an Sₙ2 reaction.

  • Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (R'OH) are weak nucleophiles and favor the Sₙ1 pathway, often acting as the solvent as well (solvolysis).[9]

The Solvent

Solvent choice is a powerful tool for directing the reaction toward the desired mechanistic pathway.

  • Polar Aprotic Solvents (Favor Sₙ2): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are highly polar but lack acidic protons. They can solvate the cation of the nucleophilic salt but leave the anion poorly solvated and thus highly reactive. This enhances nucleophilicity and strongly promotes Sₙ2 reactions.[8][11]

  • Polar Protic Solvents (Favor Sₙ1): Solvents like water, methanol, and ethanol have acidic protons capable of hydrogen bonding. They excel at stabilizing both the departing anionic leaving group and the carbocation intermediate in an Sₙ1 reaction.[9][10][12] They also solvate and weaken the nucleophile, hindering Sₙ2 reactions.[10]

Table 2: A Guide to Solvent Selection for Tosylate Substitution
Solvent ClassExamplesDielectric Constant (ε)Mechanism FavoredRationale
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)High (30-80)Sₙ1 Stabilizes carbocation intermediate and leaving group through H-bonding.[9][10]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), AcetoneHigh (20-50)Sₙ2 Solvates cation but not the anionic nucleophile, increasing its reactivity.[8][11]
Non-Polar Hexane, Toluene, Diethyl EtherLow (2-5)Generally Poor Reactants often have poor solubility. Reaction rates are very slow.
Temperature

Temperature influences reaction rates and can shift the balance between substitution and elimination (E1/E2) reactions.

  • Substitution is generally favored at lower temperatures.

  • Elimination is generally favored at higher temperatures. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change (ΔS).[13] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more dominant at higher temperatures, making elimination more favorable.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol into its corresponding tosylate, a necessary precursor for the substitution reaction.

Materials:

  • Primary Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add anhydrous pyridine or TEA (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.[15]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.[15]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.[15]

start Dissolve Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine/TEA cool->add_base add_tscl Add TsCl Portion-wise add_base->add_tscl react Stir 4-16h at RT add_tscl->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify Product dry->purify

Figure 2: Experimental workflow for the synthesis of an alkyl tosylate from an alcohol.

Protocol 2: General Sₙ2 Substitution of an Alkyl Tosylate with Sodium Azide

This protocol details a typical Sₙ2 reaction using a primary or secondary tosylate.

Materials:

  • Alkyl Tosylate (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF (approx. 8 mL per mmol of tosylate).

  • Add sodium azide (1.5 eq.) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.

  • Heat the reaction mixture to 50-80 °C (the optimal temperature may vary) and stir vigorously.

  • Monitor the disappearance of the starting material by TLC. Sₙ2 reactions on primary tosylates are often complete within 2-6 hours.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water (2x) to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Alkyl azides can be explosive; do not heat the crude product to dryness. It is often best to use the solution directly in the next step if possible.

  • If necessary, purify the product by column chromatography on silica gel.

Concluding Remarks

The nucleophilic substitution of tosylates is a robust and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the interplay between substrate structure, nucleophile strength, solvent polarity, and temperature is essential for achieving high yields and predictable stereochemical outcomes. By carefully selecting the reaction conditions, researchers can effectively control the mechanistic pathway, favoring either Sₙ1 or Sₙ2 to suit the specific synthetic goal. The protocols provided herein serve as a validated starting point for the reliable application of this critical transformation in drug discovery and complex molecule synthesis.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • Solubility of Things. Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • ResearchGate. (2025, August 6). The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate. [Link]

  • Khan Academy. Sn1 and Sn2: leaving group. [Link]

  • Al-Mustaqbal University College. Conversion of Alcohols into Tosylates. [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Reddit. (2024, April 6). Tosylate displacement reaction. [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Pearson+. (2024, March 2). Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep. [Link]

  • Química Orgánica. The leaving group in the nucleophilic substitution - SN2. [Link]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?[Link]

  • ResearchGate. (2025, August 5). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Nanyang Technological University. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]

  • Reddit. (2023, April 29). So if the reaction requires heat, SN1 is always favored over SN2 reactions?[Link]

  • College of Saint Benedict & Saint John's University. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]

Sources

Advanced Bioconjugation Strategies: A Technical Guide to Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Tosyl-Activated PEG Linkers in Bioconjugation

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone technology for enhancing the therapeutic properties of biomolecules. This process can improve solubility, extend circulatory half-life, and reduce the immunogenicity of proteins, peptides, and other biologics.[1][2] The choice of linker chemistry is paramount to the success of PEGylation, dictating the stability of the conjugate and the specificity of the modification.

This technical guide focuses on the application of Tos-PEG3-CH2CO2H , a heterobifunctional linker that offers a strategic advantage in the design of complex bioconjugates. This linker features a tosyl (Ts) group at one terminus and a carboxylic acid (-COOH) at the other, separated by a flexible triethylene glycol (PEG3) spacer. The tosyl group serves as an excellent leaving group, facilitating a highly efficient nucleophilic substitution reaction, primarily with amine groups on biomolecules.[3][4] Concurrently, the terminal carboxylic acid provides a versatile handle for subsequent conjugation to a second molecule of interest using well-established carbodiimide chemistry. This dual functionality allows for a sequential and controlled approach to building sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

This document provides an in-depth exploration of the chemical principles, detailed experimental protocols, and best practices for the use of this compound in bioconjugation workflows, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Reaction Mechanisms

The utility of this compound is rooted in the distinct reactivity of its two terminal functional groups.

Part 1: The Tosyl-Amine Reaction

The tosyl group is a derivative of p-toluenesulfonic acid and is an exceptional leaving group due to the resonance stabilization of the resulting tosylate anion.[2] This property allows for a facile SN2 reaction with nucleophiles, most notably the primary ε-amino groups of lysine residues and the N-terminus of proteins.[2][3]

The reaction proceeds efficiently under mild basic conditions (pH 8.0-9.5), where a sufficient portion of the amine groups are deprotonated and thus nucleophilic.[3] This reaction forms a stable secondary amine linkage, which is a key advantage over more labile bonds formed by other chemistries.

Tosyl_Amine_Reaction cluster_reactants Reactants cluster_product Product Tos_PEG This compound Conjugate Protein-NH-PEG3-CH2CO2H Tos_PEG->Conjugate Nucleophilic attack by amine Protein Protein-NH2 Protein->Conjugate Tosylate Tos-OH (Tosylate leaving group) EDC_NHS_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amine Coupling Carboxyl R-COOH Intermediate O-acylisourea intermediate Carboxyl->Intermediate + EDC EDC EDC EDC->Intermediate NHS_Ester R-NHS Ester Intermediate->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide R-CONH-R' NHS_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Two-step EDC/NHS activation and amine coupling of a carboxylic acid.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of an antibody with a small molecule using this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the reaction of the tosyl group of the linker with the lysine residues of a model antibody (e.g., IgG).

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 100 mM sodium borate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute to the desired concentration in the Reaction Buffer.

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-PEG conjugate from excess linker and unreacted antibody using SEC.

Protocol 2: Activation of the Terminal Carboxylic Acid and Conjugation to a Second Molecule

This protocol outlines the EDC/NHS activation of the carboxylic acid on the purified antibody-PEG conjugate and subsequent reaction with an amine-containing small molecule.

Materials:

  • Purified antibody-PEG-COOH conjugate

  • Amine-containing small molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Conjugate Preparation: Buffer exchange the purified antibody-PEG-COOH into the Activation Buffer.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the conjugate solution. Incubate for 15-30 minutes at room temperature.

  • Amine Coupling: Immediately add a 10- to 50-fold molar excess of the amine-containing small molecule (dissolved in Coupling Buffer) to the activated conjugate solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Incubate for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 15 minutes at room temperature.

  • Purification: Purify the final bioconjugate using an appropriate chromatography method to remove excess small molecule and other reagents.

Purification and Characterization of Bioconjugates

The successful synthesis of a bioconjugate is contingent upon robust purification and characterization methods.

Purification Strategies

The choice of purification technique depends on the properties of the conjugate and the impurities to be removed.

Purification TechniquePrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. []Removal of unreacted PEG linkers and small molecules. []
Ion Exchange Chromatography (IEX) Separation based on net charge. []Separation of unreacted protein from PEGylated species. []
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Purification of ADCs and separation of species with different drug-to-antibody ratios (DARs). [6]
Tangential Flow Filtration (TFF) Separation based on size using membranes.Buffer exchange and removal of small molecule impurities.
Characterization Methods

A combination of analytical techniques should be employed to confirm the identity, purity, and stability of the final bioconjugate.

Characterization TechniqueInformation Provided
SDS-PAGE Assessment of molecular weight shift upon PEGylation. [7][8]
Western Blot Confirmation of PEGylation using anti-PEG antibodies. [9]
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Accurate determination of molecular weight and degree of PEGylation.
UV-Vis Spectroscopy Protein concentration and, if applicable, drug-to-antibody ratio (DAR).
HPLC (SEC, IEX, HIC) Purity, aggregation state, and charge heterogeneity. [10]

Troubleshooting and Key Considerations

  • Reaction pH: Careful control of pH is critical for both reaction steps. The tosyl-amine reaction requires a basic pH, while the EDC/NHS activation is more efficient at a slightly acidic pH.

  • Molar Ratios: The molar excess of the PEG linker and the second molecule will influence the degree of conjugation. These ratios should be optimized for each specific application to achieve the desired product.

  • Hydrolysis: The NHS ester intermediate is susceptible to hydrolysis. The amine coupling step should be performed promptly after the activation step.

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation reactions as they will compete with the desired reaction. [1]* Characterization: A multi-faceted characterization approach is essential to ensure the quality and consistency of the bioconjugate.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the sequential and controlled synthesis of complex bioconjugates. By understanding the underlying chemical principles and adhering to robust experimental protocols for reaction, purification, and characterization, researchers can leverage this technology to develop novel therapeutics and diagnostics with enhanced properties. The strategies and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in a variety of bioconjugation applications.

References

  • Protein PEGylation for the design of biobetters: from reaction to purification processes. SciELO. Available at: [Link].

  • Protein conjugates purification and characterization. Request PDF. Available at: [Link].

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available at: [Link].

  • Purification of ADCs by Hydrophobic Interaction Chromatography. Springer Nature Experiments. Available at: [Link].

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers. Available at: [Link].

  • The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. Available at: [Link].

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. Available at: [Link].

  • SDS-PAGE analysis of IgG PEGylation. Lane 1: molecular weight marker.... ResearchGate. Available at: [Link].

  • SDS-PAGE analysis of PEGylated antibodies. SDS-PAGE analysis confirmed.... ResearchGate. Available at: [Link].

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link].

  • Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot. Available at: [Link].

  • Adding Tosylate Group Mechanism | Organic Chemistry. YouTube. Available at: [Link].

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC - NIH. Available at: [Link].

Sources

synthesis of fluorescently labeled probes using Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Fluorescently Labeled Probes using the Heterobifunctional Linker, Tos-PEG3-CH2CO2H

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectonics of a Precision Probe

In the intricate landscape of molecular biology and drug development, fluorescently labeled probes are indispensable tools for visualizing, tracking, and quantifying biological molecules. The efficacy of such a probe is not merely determined by the fluorophore's brightness but is critically dependent on the linker that tethers it to the molecule of interest. An ideal linker must offer biocompatibility, maintain the target's biological activity, and provide precise control over the conjugation chemistry.

This guide details the application of This compound , a heterobifunctional polyethylene glycol (PEG) linker, for the strategic, two-step synthesis of highly pure and functional fluorescent probes. This linker is uniquely designed with two distinct reactive termini separated by a hydrophilic PEG3 spacer:

  • A carboxylic acid (-COOH) group for stable amide bond formation with primary amines (e.g., lysine residues on proteins).

  • A tosyl (-OTs) group, an excellent leaving group for efficient nucleophilic substitution with thiols (e.g., cysteine residues or thiol-modified fluorophores).[1][2][3]

This orthogonal reactivity allows for a controlled, sequential conjugation strategy. This approach minimizes the formation of undesirable homodimers and provides precise control over the final probe architecture, making it a superior choice for developing sophisticated research reagents, diagnostic agents, and antibody-drug conjugates (ADCs).

The Chemical Rationale: A Two-Step Orthogonal Strategy

The power of this compound lies in its sequential reaction capability. The process involves two distinct chemical steps, each targeting a different functional group on the linker.

Step 1: Amine Acylation. The carboxylic acid terminus is first "activated" using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[4][5] EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions, but the addition of Sulfo-NHS traps it as a more stable, amine-reactive Sulfo-NHS ester.[6] This ester then reacts efficiently with primary amines on the target biomolecule (e.g., an antibody) at a physiological pH to form a stable amide bond.

Step 2: Thiol Alkylation. Once the linker is attached to the biomolecule, the terminal tosyl group is targeted. The tosyl group is an exceptional leaving group for SN2 reactions.[7][8] When a thiol-containing molecule, such as a cysteine residue or a thiol-modified fluorescent dye, is introduced, its corresponding thiolate anion (formed under mildly basic conditions) acts as a potent nucleophile.[9] The thiolate attacks the carbon adjacent to the tosyl group, displacing it to form a highly stable thioether bond.[9][10]

This sequential approach is visualized in the workflow and reaction pathway diagrams below.

Visualizing the Process

G cluster_0 Part 1: Linker Conjugation to Biomolecule cluster_1 Part 2: Fluorophore Labeling Biomolecule Biomolecule Conjugate1 Form Amide Bond (pH 7.2-8.0) Biomolecule->Conjugate1 Linker This compound Activate Activate Carboxyl (EDC, Sulfo-NHS) Linker->Activate Activate->Conjugate1 Purify1 Purification Step 1 (Desalting Column) Conjugate1->Purify1 Intermediate Biomolecule-PEG3-Tos Conjugate2 Form Thioether Bond (pH 7.5-8.5) Intermediate->Conjugate2 Purify1->Intermediate Fluorophore Thiol-Fluorophore Fluorophore->Conjugate2 Purify2 Purification Step 2 (SEC/HIC) Conjugate2->Purify2 FinalProduct Final Fluorescent Probe Purify2->FinalProduct

Figure 1: High-level experimental workflow for the two-part synthesis.

Figure 2: Chemical reaction pathway for the two-step conjugation.

Materials and Reagents

Reagent/MaterialRecommended Grade/SupplierKey Considerations
Linker
This compound>95% Purity (e.g., BroadPharm)[1]Store desiccated at -20°C. Equilibrate to room temp before opening.
Biomolecule
Protein/Antibody>95% Purity, in amine-free bufferBuffer exchange into PBS or MES buffer is critical. Avoid Tris or glycine.
Reagents for Step 1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular Biology GradeHighly moisture-sensitive. Prepare solutions immediately before use.[6]
Sulfo-NHS (N-hydroxysulfosuccinimide)Molecular Biology GradeMore soluble in aqueous buffers than NHS. Enhances ester stability.[4]
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0MES is a non-amine, non-carboxylate buffer ideal for EDC activation.[6]
Coupling Buffer1X PBS, pH 7.2-7.4Phosphate buffer is suitable for the amine coupling step.
Reagents for Step 2
Thiolated Fluorophore>90% PurityEnsure the thiol group is reduced and free.
TCEP (tris(2-carboxyethyl)phosphine)Molecular Biology Grade(Optional) Use to reduce any disulfide bonds on the fluorophore or biomolecule.
Thiol Reaction Buffer1X PBS, 2 mM EDTA, pH 7.5-8.5Higher pH facilitates thiolate anion formation, increasing reaction speed.[11]
Purification & Analysis
Desalting Columnse.g., Zeba™ Spin Desalting ColumnsFor rapid buffer exchange and removal of small molecule reagents.[6]
Chromatography SystemFPLC/HPLC with SEC or HIC columnFor high-resolution purification of the final conjugate.[12]
SpectrophotometerUV-Vis capableFor determining protein concentration and degree of labeling (DOL).
Mass SpectrometerESI-MS or MALDI-TOFFor definitive confirmation of conjugate mass and purity.[13][14]

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Protein

This protocol describes the first stage: covalently linking the linker to a protein (e.g., an antibody) via its primary amine groups.

1.1. Preparation of Protein: a. Prepare the protein solution at a concentration of 2-5 mg/mL. b. Crucial Step: Perform a buffer exchange into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column to remove any interfering amine-containing buffers like Tris.

1.2. Activation of this compound: a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO. b. Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. Rationale: EDC is prone to hydrolysis and must be used immediately.[4] c. In a microcentrifuge tube, combine the reagents in the following order to achieve a 20-fold molar excess of linker over protein:

  • Protein solution from step 1.1.
  • Required volume of this compound stock solution.
  • Required volume of Sulfo-NHS solution (final concentration ~5 mM).
  • Required volume of EDC solution (final concentration ~2 mM).[6] d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. Rationale: This time is optimal for forming the stable Sulfo-NHS ester while minimizing side reactions.[5]

1.3. Coupling to Protein: a. Adjust the reaction pH to 7.2-7.5 by adding 1/10th volume of Coupling Buffer (PBS, pH 7.4) or a more basic phosphate buffer. Rationale: The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[6] b. Incubate for 2 hours at room temperature or overnight at 4°C.

1.4. Purification of the Intermediate (Protein-PEG3-Tos): a. Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Thiol Reaction Buffer (PBS, pH 8.0) . b. Collect the protein-containing fractions. The purified Protein-PEG3-Tos conjugate is now ready for the second stage of labeling.

Protocol 2: Labeling of Protein-PEG3-Tos with a Thiol-Fluorophore

This protocol completes the synthesis by attaching the thiol-containing fluorescent dye to the tosylated protein intermediate.

2.1. Preparation of Reagents: a. Dissolve the thiol-containing fluorophore in anhydrous DMSO to create a 10 mM stock solution. b. (Optional) If the fluorophore or protein has potentially oxidized thiols, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, then proceed.

2.2. Labeling Reaction: a. To the purified Protein-PEG3-Tos solution (in Thiol Reaction Buffer, pH 8.0), add a 5- to 10-fold molar excess of the dissolved thiol-fluorophore. b. Protect the reaction from light by wrapping the tube in aluminum foil. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Rationale: The mildly basic pH deprotonates the thiol to the more nucleophilic thiolate, accelerating the SN2 reaction with the tosyl group.[9]

2.3. Final Purification: a. Critical Step: Purify the final fluorescently labeled probe to remove all unreacted fluorophore. Free dye can lead to high background and inaccurate results.[12][15] b. Use a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 for initial cleanup, or a high-resolution FPLC column for higher purity).[16] c. Monitor the column effluent by absorbance at 280 nm (for protein) and the excitation maximum of the fluorophore. d. Pool the fractions containing the dual-absorbance peak corresponding to the labeled protein.

Characterization and Quality Control

A successful conjugation must be validated. Perform the following characterization steps:

5.1. Degree of Labeling (DOL) Calculation:

  • Measure the absorbance of the purified probe at 280 nm (A280) and at the fluorophore's maximum absorbance wavelength (Amax).

  • Calculate the protein concentration using the following formula to correct for the fluorophore's absorbance at 280 nm: Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein (where CF is the correction factor = A280_fluorophore / Amax_fluorophore, and ε_protein is the molar extinction coefficient of the protein).

  • Calculate the DOL: DOL = Amax / (ε_fluorophore × Protein Conc. (M))

5.2. Mass Spectrometry Analysis:

  • For ultimate confirmation, analyze the final conjugate using ESI-MS or MALDI-MS.[17][18]

  • The resulting mass spectrum should show a mass shift corresponding to the addition of the linker and fluorophore moieties compared to the unlabeled protein. This provides unambiguous evidence of successful conjugation.[13][19]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Labeling 1. Inactive EDC (hydrolyzed).2. Interfering buffers (Tris, glycine).3. Incorrect pH for activation or coupling.4. Oxidized thiols on the fluorophore.1. Use fresh, high-quality EDC; prepare solutions immediately before use.2. Ensure thorough buffer exchange of the protein into MES or PBS.3. Verify buffer pH. Use pH 5.5-6.5 for EDC activation and pH 7.2-8.5 for coupling steps.4. Pre-treat the fluorophore with a reducing agent like TCEP.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF).2. Excessive cross-linking if protein also contains free thiols.1. Keep the final concentration of organic solvent below 10% (v/v).2. If the target protein has reactive thiols, consider protecting them or using a different linker strategy.
High Background Signal 1. Incomplete removal of free fluorophore.1. Improve purification. Use a longer SEC column or a different chromatography method like Hydrophobic Interaction Chromatography (HIC). Repeat the purification step if necessary.[12]

References

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link][7]

  • Pearson Study Prep. (2016, June 16). Reactions of Thiols [Video]. YouTube. Retrieved from [Link][9]

  • An, H., & Vonderheide, A. P. (2012). Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules, 13(9), 2858–2867. [Link][19]

  • Badescu, G., et al. (2014). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 25(6), 1124-1132. [Link][13]

  • Ortega-Gómez, A., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(21), 8911–8919. [Link][12][15]

  • Le, B., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Frontiers in Molecular Biosciences, 8, 705626. [Link][14]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Polymer Chemistry Innovations. Retrieved from a general protocol description, specific URL may vary but content is widely available from suppliers of EDC/NHS reagents. A representative source is referenced.[4]

  • Fairbanks, M. B., et al. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Acta Biomaterialia, 70, 114-124. [Link][11][20]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PEG-Carboxylic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low yields in conjugation reactions involving heterobifunctional linkers like Tos-PEG3-CH2CO2H. While your specific linker contains a tosyl group, this guide will focus on the most common and often challenging step: the conjugation of the terminal carboxylic acid to a primary amine on your target molecule. This process almost universally proceeds through the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which is then reacted with the amine. Low yields typically arise from issues within this two-stage mechanism.

This document will walk you through the reaction mechanism, provide a systematic approach to troubleshooting, and offer detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating a PEG-carboxylic acid to a primary amine?

The conjugation of a PEG linker with a terminal carboxylic acid (like the -CH2CO2H end of your molecule) to a primary amine (-NH2) on a target molecule is a two-stage process.[1]

  • Activation Stage: The carboxylic acid is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable and susceptible to hydrolysis. To improve stability and efficiency, NHS is included to react with the intermediate, creating a more stable, amine-reactive NHS ester.[1]

  • Conjugation Stage: The purified or freshly prepared PEG-NHS ester is then reacted with the target molecule. An unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[2] This forms a stable, covalent amide bond and releases NHS as a byproduct.[2][3]

It is important to note that the tosyl (Tos) group on your this compound linker is a very good leaving group for nucleophilic substitution reactions, typically with thiols or amines.[4][5] In the context of this guide, we assume the tosyl group is a stable part of your final conjugate or is intended for a subsequent, separate reaction. The troubleshooting below focuses exclusively on the carboxylic acid-to-amine conjugation.

Reaction_Workflow cluster_activation Activation Stage cluster_conjugation Conjugation Stage cluster_side_reaction Competing Side Reaction A PEG-COOH C Reactive O-acylisourea (Unstable Intermediate) A->C + EDC B EDC / NHS D PEG-NHS Ester (Amine-Reactive) C->D + NHS F Stable PEG-Amide Conjugate D->F + Target-NH2 (pH 7.2-8.5) I Inactive PEG-COOH D->I High pH (>8.5) E Target Molecule with Primary Amine (-NH2) E->F G NHS (Byproduct) F->G H Hydrolysis (H2O) H->I Troubleshooting_Flowchart start_node Start: Low Conjugation Yield n1 Are EDC, NHS, and PEG linker fresh and dry? Is DMF/DMSO anhydrous and amine-free? start_node->n1 Check Reagents decision_node decision_node process_node process_node end_node High Yield Achieved n2 Review Reaction Conditions n1->n2 Yes p1 Use fresh, high-purity reagents. Store under desiccant. Use anhydrous, amine-free solvents. n1->p1 No n3 Is conjugation pH strictly between 7.2-8.5? Is buffer amine-free (e.g., PBS, Borate)? n2->n3 Check Conjugation pH p1->n1 Re-run n4 Are molar ratios optimized? (PEG-NHS : Amine) n3->n4 Yes p2 Adjust pH to 7.2-8.5. Switch to a non-amine buffer like PBS. Avoid Tris. n3->p2 No n5 Analyze for Side Reactions n4->n5 Yes p3 Increase molar excess of PEG-NHS ester (e.g., 5-20x). Optimize empirically. n4->p3 No p2->n3 Re-run n6 n6 n5->n6 Is reaction time too long or pH too high, favoring hydrolysis? p3->n4 Re-run n7 Evaluate Purification n6->n7 No p4 Reduce reaction time or temp. Ensure pH does not exceed 8.5. See Table 1 for NHS-ester stability. n6->p4 Yes n8 n8 n7->n8 Is the chosen method (SEC, RP-HPLC, etc.) appropriate for your conjugate's size and properties? p4->n6 Re-run n8->end_node Yes p5 Select a more suitable method. Consider SEC for large molecules or RP-HPLC for smaller ones. See Table 3 for comparison. n8->p5 No p5->n8 Re-run

Diagram 2. Systematic troubleshooting flowchart for low yield.

Problem Area 1: Reagent Quality and Handling

The chemical reagents used in this conjugation are highly sensitive to environmental conditions. Compromised reagents are a very common source of reaction failure.

Q3: How can I ensure my reagents are active and not compromised?
  • PEG Linker (this compound): PEG compounds can be hygroscopic. Store vials tightly sealed at -20°C with a desiccant. [6]Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation. [6]* EDC and NHS/sulfo-NHS: These are the most critical components. They are highly sensitive to moisture (hydrolysis). Purchase high-purity grades and store them in a desiccator at -20°C. Once opened, use them quickly. Do not prepare large stock solutions for long-term storage. [6]* Solvents (DMSO/DMF): Always use anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Standard DMF can degrade to form dimethylamine, which will react with and consume your activated PEG-NHS ester. [7]If your DMF has a "fishy" smell, it is contaminated and should not be used. [7]

Problem Area 2: Reaction Conditions

This reaction is a delicate balance. Optimal conditions for the activation step are different from the conjugation step, and both must be carefully controlled.

Q4: What are the optimal conditions for activating the PEG-acid with EDC/NHS?

The activation of the carboxylic acid is most efficient at a slightly acidic pH of 4.5-7.2. [8]This ensures the carboxylic acid is available for activation by EDC. The reaction is typically rapid and can be performed for 15-30 minutes at room temperature. [8]It is crucial to use a slight molar excess of both EDC and NHS (e.g., 1.5-2.0 equivalents) relative to the PEG-acid to drive the reaction to completion. [8]

Q5: What are the most critical parameters for conjugating the activated PEG-NHS ester to my amine?

This step is where most reactions fail. The following parameters are critical:

  • pH is Paramount: The optimal pH for NHS ester reactions is a careful balance between ensuring the amine is nucleophilic and preventing hydrolysis of the ester. [1][3] * Below pH 7.2: The primary amines on your target molecule will be predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. [2] * Above pH 8.5: The rate of hydrolysis, where water attacks and inactivates the NHS ester, increases dramatically, significantly reducing your yield. [2][9][10] * The Sweet Spot: The most commonly recommended pH range is 7.2 to 8.5 . [10][11]

  • Buffer Selection: The reaction buffer must be free of primary amines . Buffers like Tris (TBS) or glycine will compete with your target molecule for the activated PEG, quenching the reaction. [6][10][12] * Recommended Buffers: Phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers are excellent choices. [10][11]

  • Molar Ratios: A molar excess of the PEG-NHS ester over the target amine is typically required to drive the reaction. A starting point is often a 10- to 20-fold molar excess of the PEG reagent. [3]However, the optimal ratio depends heavily on the number of available amines and the concentration of your target molecule and should be determined empirically. [13]

  • Concentration: The competing hydrolysis reaction is first-order with respect to the NHS ester, while the desired aminolysis is second-order (dependent on both NHS ester and amine concentration). Therefore, performing the reaction at higher concentrations of your target molecule can favor the desired conjugation over hydrolysis. [10]

Problem Area 3: Competing Side Reactions

The primary reason for low yield, even under otherwise optimal conditions, is the competing side reaction of hydrolysis.

Q6: How significant is the hydrolysis of my activated PEG-NHS ester?

Hydrolysis is the single most important side reaction. [2][3]The stability of the NHS ester is inversely proportional to pH; as the pH increases, the half-life of the ester plummets. Understanding this relationship is key to optimizing reaction time and temperature.

Competing_Reactions PEG_NHS PEG-NHS Ester Conjugate Desired Conjugate PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive PEG-COOH PEG_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Target-NH2 Water H2O

Diagram 3. The competition between desired aminolysis and unwanted hydrolysis.
pH Temperature (°C) Approximate Half-life of NHS Ester Source(s)
7.044-5 hours[10]
8.04~1 hour[2]
8.6410 minutes[2][10]
9.0Room TempMinutes[2]
Table 1. The stability of NHS esters is highly dependent on pH and temperature.

This data underscores why reactions should be performed efficiently and within the recommended pH 7.2-8.5 window. For longer reactions, it is often better to use a lower temperature (4°C) to extend the half-life of the activated PEG linker.

Problem Area 4: Purification and Analysis

Successfully forming the conjugate is only half the battle. PEGylated compounds are notoriously difficult to purify, and improper techniques can lead to significant product loss.

Q7: What is the best way to purify my PEGylated product?

PEG-containing compounds are often sticky, oily, or waxy, making standard silica gel chromatography challenging as they tend to streak. [14][15]The choice of method depends heavily on the molecular weight and properties of your final conjugate.

Method Principle Advantages Disadvantages Best Suited For Source(s)
Size Exclusion Chromatography (SEC) Separation by molecular sizeMild conditions; efficient at removing small molecules (unreacted PEG, NHS) from large products (proteins).Poor resolution if product and starting materials are similar in size.Purifying large biomolecules (e.g., antibodies) from much smaller PEG linkers.[][17]
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution and purity; excellent for analysis and small-scale purification.Can denature sensitive proteins; requires method development.Purifying PEGylated peptides and small molecules.[][18]
Ion Exchange Chromatography (IEX) Separation by net chargeHigh capacity; useful if PEGylation alters the molecule's pI.PEG chains can shield charges, sometimes reducing effectiveness.Separating conjugates based on the number of attached PEGs (if charge is altered).[]
Complexation with MgCl₂ Forms solid complexes with PEGTransforms oily PEGs into easy-to-handle solids, simplifying isolation.Newer technique; may not be suitable for all PEG compounds.Overcoming handling and isolation challenges with oily PEG intermediates.[15][19]
Table 2. Comparison of common purification techniques for PEGylated compounds.
Q8: How can I monitor my reaction to see what's going wrong?

Analytical monitoring is crucial for effective troubleshooting. You cannot optimize what you cannot measure.

  • HPLC and LC-MS: These are powerful techniques to monitor the reaction progress. [18][20]You can track the consumption of your starting material and the formation of the desired product peak. This is the best way to determine if the reaction is working at all, and to optimize parameters like reaction time.

  • 2D-LC Systems: Advanced setups combining SEC and RP-HPLC can provide comprehensive analysis, simultaneously quantifying the high-molecular-weight conjugate and the low-molecular-weight unreacted PEG reagent from a single injection. [21][22]

Experimental Protocols

Protocol: General Two-Step Conjugation of PEG-Carboxylic Acid to a Primary Amine

This protocol provides a general framework. Molar ratios, concentrations, and incubation times should be optimized for your specific application.

Part A: Activation of PEG-Carboxylic Acid to PEG-NHS Ester (Aqueous Method)

  • Reagent Preparation: Equilibrate the PEG-Acid, EDC, and NHS reagents to room temperature before opening the vials.

  • Dissolution: Dissolve the PEG-Acid in an appropriate buffer (e.g., MES buffer) at a pH between 5.0-6.0.

  • Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the PEG-Acid solution.

  • Incubation: Stir the reaction for 15-30 minutes at room temperature. The resulting activated PEG-NHS ester solution should be used immediately in the next step.

Part B: Conjugation to Amine-Containing Molecule

  • Prepare Target Molecule: Dissolve your amine-containing target molecule in an amine-free buffer (e.g., PBS, Borate buffer) at a pH between 7.2-8.0.

  • Combine Reagents: Immediately add the freshly prepared PEG-NHS ester solution from Part A to the solution of your target molecule. A typical starting molar ratio is 10-20 moles of PEG-NHS ester for every 1 mole of the target molecule.

  • Adjust pH (Critical): If necessary, adjust the final reaction mixture pH to be within the 7.2-8.5 range.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by HPLC or LC-MS.

  • Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM. [3]This will react with and consume any excess PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the resulting conjugate using the most appropriate method for your molecule (see Table 2).

References

  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
  • PEGylated Protein Purific
  • Bioconjugation Technical Handbook: Reagents for Protein and Peptide Modific
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • Analytical Measurement of PEGylated Molecules.
  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Chromatography of PEG containing compounds. Reddit.
  • Analytical Methods to Qualify and Quantify PEG and PEGyl
  • Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy.
  • NHS ester labeling of amino biomolecules. Lumiprobe.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • A Solid Way to Purify Polyethylene Glycols. Thieme.
  • Technical Support Center: Purification Strategies for PEGyl
  • Troubleshooting low yield in Amino-PEG3-CH2COOH conjug
  • Analytical Methods for the Characterization of PEGylated Biomolecules: Applic
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Bioconjugation Resource Guide.
  • PEG-6000 Problems & Troubleshooting | Solubility and Precipit
  • Thermo Scientific Bioconjugate Techniques, 3rd Edition 1 each. Fisher Scientific.
  • (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. IDT.
  • NHS Esters for Antibody Labeling. BOC Sciences.
  • Bioconjugation simply explained. Single Use Support.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online.
  • Application Notes and Protocols for Tos-PEG9-Boc Conjug
  • Stereochemistry, Kinetics, and Mechanism of the Hydrolysis of 3-Azetidinyl Tosyl
  • Tosylates And Mesyl
  • Application Notes and Protocols: A Step-by-Step Guide to m-PEG5-Tos Conjug
  • Comparative analysis of tosylated PEG linkers versus other reactive groups (e.g., NHS esters, maleimides). Benchchem.
  • PEGylation Chemistry | Order PEGs & PEGylation Services.
  • Peptide and protein PEGylation: a review of problems and solutions.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • PEG Tosylate, Tosyl
  • Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
  • PEGylated proteins: Optimizing conjugation reactions using triple detection SEC. Malvern Panalytical.
  • Controlling tosylation versus chlorination during end group modific
  • Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol).
  • Protocol for PEG Acid Reagents. BroadPharm.
  • Tosyl
  • Tosyl
  • PEGylation Reagents Selection Guide. Biopharma PEG.
  • US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
  • The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide. Benchchem.
  • Protocol for PEG NHS Ester. BroadPharm.

Sources

Technical Support Center: Troubleshooting Tos-PEG3-CH2CO2H Reaction Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tos-PEG3-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. As a bifunctional linker, this compound offers the ability to conjugate a molecule via its tosyl group, an excellent leaving group for nucleophilic substitution, and subsequently or separately, utilize its terminal carboxylic acid for amide bond formation.[1][2] However, the success of these reactions hinges on careful experimental design and execution. This guide provides in-depth, field-proven insights into potential pitfalls and their resolutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with the Tosyl Group Conjugation

The primary reaction involving the tosyl group is a nucleophilic substitution, typically with amines or thiols.[3][4] Failures at this stage often manifest as low or no yield of the desired conjugate.

Question 1: I am seeing very low to no conjugation to my primary amine/thiol. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a tosyl-mediated conjugation points to several potential issues, primarily related to reagent integrity, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Hydrolysis of the Tosyl Group: The tosyl group on your PEG linker is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders the reagent inactive.[3][5]

    • Solution: Ensure your reaction is set up with anhydrous solvents if possible. If aqueous conditions are necessary, use fresh, high-quality this compound and consider running the reaction at a slightly acidic to neutral pH if your nucleophile's reactivity permits. Always store the reagent under dry conditions at -20°C.[5]

  • Suboptimal Reaction pH: The nucleophilicity of your target functional group is pH-dependent. For primary amines, a pH of 8.0-9.5 is generally optimal to ensure the amine is deprotonated and thus nucleophilic.[5] For thiols, a pH of around 7.0-8.0 is typically effective. If the pH is too low, the nucleophile will be protonated and non-reactive.

    • Solution: Carefully control the pH of your reaction mixture. Use a reliable buffer system and confirm the pH before initiating the reaction.

  • Competing Nucleophiles in Buffer: Common biological buffers like Tris contain primary amines that will compete with your target molecule for reaction with the Tos-PEG linker.[5]

    • Solution: Switch to a non-nucleophilic buffer such as PBS (phosphate-buffered saline) or HEPES.

  • Degraded Reagent: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Always store the reagent at the recommended -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Question 2: My reaction is slow and incomplete, even after extended reaction times. How can I improve the reaction kinetics?

Answer:

Slow reaction kinetics can be addressed by optimizing several parameters that influence the rate of nucleophilic substitution.

Improving Reaction Kinetics:

ParameterRecommendationRationale
Temperature Increase the reaction temperature in increments (e.g., from room temperature to 37°C).The rate of most chemical reactions increases with temperature. However, be cautious of potential side reactions or degradation of sensitive biomolecules at higher temperatures.
Concentration Increase the concentration of one or both reactants.Higher concentrations lead to more frequent molecular collisions, increasing the reaction rate.
Solvent Use a polar aprotic solvent like DMF or DMSO if your molecule is soluble.These solvents can accelerate S(_N)2 reactions by effectively solvating the counter-ion of the nucleophile, leaving the nucleophile more reactive.[6]
Molar Ratio Increase the molar excess of the this compound linker relative to your substrate.This can drive the reaction to completion, especially if the substrate is precious. A 5-10 fold excess is a common starting point.
Section 2: Issues with Carboxylic Acid Activation and Conjugation

The terminal carboxylic acid of this compound requires activation before it can efficiently react with primary amines to form a stable amide bond.[1][2] This is typically achieved using carbodiimide chemistry (e.g., EDC) or other coupling agents.

Question 3: I am getting a low yield of my amide-conjugated product after activating the carboxylic acid with EDC/NHS. What's going wrong?

Answer:

Failures in carbodiimide-mediated coupling are common and can often be traced to reagent stability, reaction conditions, or improper workup.

Possible Causes & Solutions:

  • Hydrolysis of Activated Ester: The NHS-ester intermediate formed by the reaction of the carboxylic acid with EDC and NHS is highly susceptible to hydrolysis in aqueous environments.

    • Solution: Perform the activation and conjugation as a one-pot reaction if possible. Add the amine nucleophile to the reaction mixture shortly after the activation reagents. Ensure all reagents are fresh, especially EDC which is moisture-sensitive.

  • Suboptimal pH for Amine Coupling: While the activation with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction with the primary amine is favored at a slightly basic pH (7.2-8.5).

    • Solution: A two-step pH adjustment can be beneficial. Perform the initial activation at pH 5.0-6.0 for 15-30 minutes, then raise the pH to 7.5-8.0 before adding your amine-containing molecule.

  • Inefficient Activation: The activation of the carboxylic acid may be incomplete.

    • Solution: Ensure you are using the correct stoichiometry of activating agents. A common starting point is a 1.2 to 1.5-fold excess of both EDC and NHS relative to the carboxylic acid.

Section 3: Purification and Characterization Challenges

Purifying the final PEGylated product from unreacted starting materials and byproducts is a critical, and often challenging, final step.

Question 4: I'm having difficulty purifying my PEGylated product. What are the best methods?

Answer:

The choice of purification method depends on the properties of your target molecule and the nature of the impurities. PEGylation increases the hydrodynamic radius of a molecule, which is a key property to exploit.[][8]

Recommended Purification Techniques:

TechniquePrincipleBest for Separating
Size Exclusion Chromatography (SEC) Separation based on molecular size.[]PEGylated product from unreacted small molecules (e.g., excess PEG linker, EDC/NHS byproducts).[][9]
Ion Exchange Chromatography (IEX) Separation based on charge.[]PEGylated product from unreacted protein/substrate, especially if PEGylation alters the overall charge.[8][9]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.[]Can be used for analytical purposes to separate positional isomers and for purification of smaller PEGylated molecules.[]
Dialysis / Ultrafiltration Separation based on a molecular weight cut-off.[]Effective for removing small molecule impurities from a much larger PEGylated protein.[10]

Question 5: How can I monitor the progress of my reaction to determine the optimal reaction time?

Answer:

Monitoring your reaction is crucial to avoid under- or over-reacting your components.[6] Several analytical techniques can be employed.

Reaction Monitoring Techniques:

  • High-Performance Liquid Chromatography (HPLC): Using an appropriate column (e.g., SEC or RPC), you can track the disappearance of starting materials and the appearance of the product peak.[11] Charged aerosol detection (CAD) can be particularly useful for quantifying PEG species that lack a UV chromophore.[12][13]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the reaction progress by observing the consumption of the starting material and the formation of a new spot for the product.[6]

  • NMR Spectroscopy: For smaller molecules, ¹H NMR can be used to monitor the disappearance of signals corresponding to the tosyl group or the appearance of new signals from the conjugated product.[6]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
  • Dissolve Substrate: Dissolve your amine-containing substrate in a non-nucleophilic buffer (e.g., PBS, HEPES) at a pH of 8.0-9.0.

  • Prepare PEG Reagent: Immediately before use, dissolve a 5-10 fold molar excess of this compound in a small amount of a compatible organic solvent (e.g., DMSO, DMF) or directly in the reaction buffer if solubility permits.

  • Initiate Reaction: Add the dissolved PEG reagent to the substrate solution.

  • Incubate: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).

  • Quench Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining active tosyl groups.

  • Purify: Purify the conjugate using a suitable chromatographic method, such as size exclusion chromatography (SEC), to remove unreacted PEG linker and quenching agent.

Workflow Diagram: General Troubleshooting Logic

G start Reaction Failure (Low/No Yield) check_reagents 1. Check Reagent Integrity - Fresh Reagent? - Proper Storage? start->check_reagents check_conditions 2. Verify Reaction Conditions - Correct pH? - Optimal Temperature? - Non-competing Buffer? check_reagents->check_conditions hydrolysis Potential Cause: Reagent Hydrolysis check_reagents->hydrolysis Fail check_analysis 3. Confirm Analytical Method - Is detection method appropriate? - Can you see starting materials? check_conditions->check_analysis bad_ph Potential Cause: Incorrect pH check_conditions->bad_ph pH Incorrect bad_buffer Potential Cause: Competing Buffer check_conditions->bad_buffer Buffer Incorrect optimize 4. Optimize Reaction - Increase concentration - Increase temperature - Increase molar excess of PEG check_analysis->optimize solution_reagent Solution: - Use fresh, dry reagent - Store at -20°C, desiccated hydrolysis->solution_reagent solution_ph Solution: - Optimize pH for nucleophile (e.g., 8.0-9.5 for amines) bad_ph->solution_ph solution_buffer Solution: - Use non-nucleophilic buffer (e.g., PBS, HEPES) bad_buffer->solution_buffer

Caption: Troubleshooting workflow for low-yield PEGylation reactions.

References

  • BroadPharm. (n.d.). This compound, 1807537-35-4.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Chapman, T. M. (2013). PEGylated drugs in rheumatology—why develop them and do they work?.
  • BenchChem. (n.d.). Common side reactions with Tos-PEG9 and how to avoid them.
  • Gbadamosi, O. A., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1011.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers.
  • Crafts, C., Bailey, B., Plante, M., & Acworth, I. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Crafts, C., Bailey, B., Plante, M., & Acworth, I. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Thermo Fisher Scientific. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
  • BenchChem. (n.d.). The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide.
  • Kang, J. S., DeLuca, P. P., & Lee, K. C. (2011). Analytical measurement of PEGylated molecules.
  • Biopharma PEG. (2019). Potential Limitations of PEGylated Therapeutic Proteins.
  • Ganson, N. J., et al. (2024).
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Creative PEGWorks. (n.d.). Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins.
  • Synfacts. (2021). A Solid Way to Purify Polyethylene Glycols. Synfacts, 17(11), 1238.
  • ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.
  • BroadPharm. (n.d.). PEG Tosylate, Tosylate linker, thiol reactive.
  • Scheler, S., & Griesbach, M. (2015). PEGylated Protein Purification, with the Example of PEGylated Lysozyme and PEGylated scFv. In Protein PEGylation (pp. 105-117). Humana Press, New York, NY.
  • BioPharm International. (2005). Making Site-specific PEGylation Work.
  • ChemicalBook. (n.d.). This compound CAS#: 1807537-35-4.
  • DC Chemicals. (n.d.). This compound Datasheet.
  • AxisPharm. (n.d.). This compound | CAS :1807537-35-4.
  • Biopharma PEG. (n.d.). 77544-68-4, OH-PEG3-Tos.
  • Organic Chemistry Frontiers. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate. Organic Chemistry Frontiers, 3(10), 1318-1322.
  • Kali, G., et al. (2020). Synthesis of Tosyl-and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530.
  • Biopharma PEG. (n.d.). Tos-PEG3-Tos | CAS:19249-03-7.
  • AiFChem. (n.d.). 1807537-35-4 | this compound.
  • Conju-Probe. (n.d.). TCO-PEG3-amine.
  • ResearchGate. (n.d.). Purification of PEGylated Proteins | Request PDF.
  • Polymers. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
  • BroadPharm. (n.d.). PEG3-(CH2CO2H)2, 13887-98-4.
  • BenchChem. (n.d.). Technical Support Center: Monitoring the Azide-PEG3-Tos Reaction.
  • Creative PEGWorks. (n.d.). PEGylation Chemistry.
  • Google Patents. (n.d.). US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.
  • Biosynth. (2025). Retest Statement this compound - HXC53735.
  • BroadPharm. (n.d.). PEG3-Tos, 77544-68-4.
  • BenchChem. (n.d.). How to activate the carboxylic acid groups of N-Boc-N-bis(PEG3-acid).
  • Biopharma PEG. (2019). PEGylation Reagents Selection Guide.
  • MedchemExpress.com. (n.d.). Tos-PEG3 | Solid Support.

Sources

Technical Support Center: Improving the Solubility of Tos-PEG3-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Tos-PEG3-CH2CO2H and its conjugates. As a heterobifunctional linker, this compound is invaluable for conjugating molecules via its tosyl and carboxylic acid moieties. The inclusion of a three-unit polyethylene glycol (PEG) spacer is intended to enhance the aqueous solubility of the resulting conjugate.[1][2][3][4] However, researchers often face solubility challenges, particularly when the conjugated molecule is hydrophobic.

This guide provides in-depth, experience-driven answers to common solubility issues. We will explore the underlying chemical principles and offer systematic troubleshooting strategies and protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that affect solubility?

This compound is an amphiphilic molecule. Its key features are:

  • A Hydrophilic PEG Spacer: The ethylene glycol repeats (−CH₂−CH₂−O−) form hydrogen bonds with water, which is the primary driver for its water solubility.[5]

  • A Terminal Carboxylic Acid (-COOH): This group's charge state is pH-dependent. At pH values significantly above its acid dissociation constant (pKa), it deprotonates to a negatively charged carboxylate (-COO⁻), dramatically increasing aqueous solubility. The predicted pKa for this molecule is approximately 3.39.[2]

  • A Tosyl Group (Tos-): This is a good leaving group for nucleophilic substitution but is relatively hydrophobic, which can slightly decrease water solubility compared to a simple hydroxyl group.[1][2][6]

After conjugation, the overall solubility of the new molecule is a composite of the properties of the PEG linker and the attached molecule (e.g., protein, peptide, or small drug). If the attached molecule is large and hydrophobic, it can easily overwhelm the solubilizing effect of the short PEG3 chain.[7]

Q2: Why has my final conjugate precipitated from the solution?

Precipitation of a this compound conjugate is a common issue stemming from several factors:

  • Hydrophobicity of the Conjugated Molecule: A highly hydrophobic drug or peptide can render the entire conjugate insoluble in aqueous buffers.

  • Incorrect pH: If the buffer pH is near or below the pKa of the terminal carboxylic acid, the group will be protonated (-COOH) and neutral. This lack of charge can significantly reduce aqueous solubility and lead to aggregation and precipitation.[8]

  • Aggregation: The conjugate molecules may self-associate through hydrophobic or other intermolecular interactions, forming insoluble aggregates.[9] This is especially common at high concentrations.

  • "Salting Out": While some salt is often necessary for buffering, excessively high salt concentrations can compete for water molecules, reducing the hydration of the PEG chains and causing the conjugate to precipitate.[10]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: The final conjugate is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4).

This is the most frequent challenge. The primary cause is often an unfavorable balance between the hydrophobic nature of the payload molecule and the hydrophilic PEG linker, exacerbated by suboptimal buffer conditions.

Causality & Solution Workflow

The solubility of your conjugate is critically dependent on the ionization state of its terminal carboxylic acid. A charged carboxylate group (-COO⁻) is significantly more hydrophilic than its neutral protonated form (-COOH).

Below is a troubleshooting workflow to systematically address this issue.

G cluster_0 Troubleshooting Workflow for Conjugate Insolubility start Insoluble Conjugate Detected check_ph Is buffer pH > 6.0? (i.e., at least 2 units above pKa ~3.4) start->check_ph adjust_ph Action: Increase buffer pH to 7.5-8.5 to ensure deprotonation (-COO⁻). check_ph->adjust_ph No use_cosolvent Action: Add a minimal amount of a water-miscible organic co-solvent (e.g., 1-10% DMSO or DMF). check_ph->use_cosolvent Yes check_solubility1 Is it soluble now? adjust_ph->check_solubility1 check_solubility1->use_cosolvent No success Success: Conjugate Solubilized check_solubility1->success Yes check_solubility2 Is it soluble now? use_cosolvent->check_solubility2 reduce_conc Action: Lower the conjugate concentration. High concentrations promote aggregation. check_solubility2->reduce_conc No check_solubility2->success Yes check_solubility3 Is it soluble now? reduce_conc->check_solubility3 check_solubility3->success Yes failure Further Optimization Needed (Consider longer PEG linker, different buffer salts) check_solubility3->failure No

Caption: Systematic workflow for troubleshooting conjugate insolubility.

Expert Recommendations:
  • pH Adjustment (Highest Priority): Before attempting any other method, ensure the buffer pH is optimal. For a pKa of ~3.4, a buffer pH of 7.4 to 8.0 is recommended to maintain the carboxyl group in its charged, soluble state.[8]

  • Employ Co-solvents: If pH adjustment is insufficient, using a minimal amount of a water-miscible organic solvent can be highly effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices.[11][12] It is critical to use the lowest effective concentration (ideally under 10% v/v) as these solvents can interfere with downstream biological assays.

  • Control Temperature: Gently warming the solution to 30–40°C can sometimes improve solubility.[9] However, be cautious with temperature-sensitive biomolecules. Avoid excessive heat, which can cause degradation.[10]

Issue 2: The unreacted this compound reagent is difficult to dissolve.

While the PEG linker imparts water solubility, the molecule as a whole can be slow to dissolve, especially in neutral water.

Recommended Solvents

The table below summarizes the recommended solvents for the initial reagent.

Solvent TypeRecommended SolventsEfficacy & Notes
Aqueous Buffers Phosphate-Buffered Saline (PBS), HEPES, Borate Buffer (pH > 6)Good. Solubility is pH-dependent. Adjusting pH to >6 will deprotonate the carboxylic acid, increasing solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Excellent. These are often the solvents of choice for performing the conjugation reaction itself.[7][13]
Chlorinated Dichloromethane (DCM)Good. Useful for reactions with molecules that are only soluble in organic solvents.
Alcohols Methanol, EthanolModerate. Can be used, but polar aprotic solvents are generally better.

Data synthesized from multiple sources.[7][14][15]

Expert Tip: For aqueous applications, prepare a concentrated stock solution (e.g., 10-50 mg/mL) in DMF or DMSO first. Then, add this stock solution dropwise into your stirred aqueous buffer to the desired final concentration. This method prevents the formation of slow-dissolving clumps of the reagent.

Issue 3: The conjugate solution appears hazy or forms aggregates over time.

This suggests the formation of high-molecular-weight aggregates, a precursor to precipitation. Aggregation can be driven by hydrophobic interactions, especially if the conjugated molecule has large nonpolar regions.

Mitigation & Verification Strategies
  • Optimize Ionic Strength: The effect of salt concentration can be complex. Very low salt may not provide sufficient charge shielding, while very high salt can cause "salting out."[10] Try titrating NaCl concentration in your buffer (e.g., from 50 mM to 250 mM) to find an optimal point.

  • Incorporate Solubilizing Excipients: For formulation development, small amounts of non-ionic surfactants (e.g., Polysorbate 20/80) or other polymers can be added to reduce surface tension and prevent aggregation.[10] Note: This is only recommended for final formulations, not during the reaction/purification stages.

  • Analytical Verification: To confirm aggregation, use techniques like Size Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS). In SEC, aggregates will appear as early-eluting peaks before the main conjugate peak.[16] DLS will show a larger hydrodynamic radius and high polydispersity index (PDI) if aggregates are present.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Poorly Soluble Conjugate

This protocol provides a systematic approach to solubilizing a conjugate that has precipitated or is difficult to dissolve in an aqueous buffer.

  • Initial Attempt in Aqueous Buffer: a. Weigh out a small amount of the lyophilized conjugate powder. b. Add a basic aqueous buffer, such as PBS, adjusted to pH 8.0 . This ensures the terminal carboxylate is fully deprotonated. c. Vortex or sonicate the mixture for 2-5 minutes. If it dissolves, your problem was likely pH-related.

  • Co-Solvent Stock Preparation (If Step 1 Fails): a. Weigh out the desired amount of conjugate into a clean vial. b. Add a minimal volume of pure DMSO to create a high-concentration stock solution (e.g., 20-50 mg/mL). Ensure it fully dissolves. c. Prepare the target aqueous buffer (e.g., PBS, pH 7.5) in a separate container. Place it on a magnetic stirrer.

  • Final Dilution: a. While the aqueous buffer is stirring vigorously, add the DMSO stock solution drop-by-drop . b. Monitor the solution for any signs of cloudiness or precipitation. c. Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain compatibility with most biological systems.[11][12]

  • Final Filtration: a. Once the conjugate is dissolved, filter the solution through a 0.22 µm syringe filter to remove any micro-aggregates that may be present.

Protocol 2: Determining Optimal pH for Conjugate Solubility

This experiment helps identify the ideal pH range for your specific conjugate.

G cluster_1 pH Solubility Screening Workflow prep_buffers 1. Prepare a series of buffers (e.g., Acetate pH 4.0, 5.0; Phosphate pH 6.0, 7.0, 8.0) aliquot 2. Aliquot equal, small amounts of dry conjugate into separate tubes. prep_buffers->aliquot dissolve 3. Add equal volumes of each buffer to the corresponding tubes. aliquot->dissolve equilibrate 4. Vortex and equilibrate for 30 min at room temperature. dissolve->equilibrate centrifuge 5. Centrifuge all tubes to pellet any insoluble material. equilibrate->centrifuge analyze 6. Analyze supernatant for solubility (Visual inspection or UV-Vis spectroscopy). centrifuge->analyze

Caption: Workflow for determining the optimal pH for conjugate solubility.

Data Interpretation

After the experiment, you can summarize your findings in a table. The expected outcome is that solubility will increase significantly as the pH moves further above the pKa of the carboxylic acid.

Buffer pHExpected Visual ObservationRelative Solubility (Supernatant Absorbance)Rationale
4.0Cloudy / Heavy PrecipitateLowpH is near pKa; -COOH is mostly protonated (neutral).
5.0Slightly Cloudy / PrecipitateMediumPartial deprotonation of -COOH to -COO⁻.
6.0Mostly ClearHighMajority of molecules are deprotonated and charged.
7.0Clear SolutionVery High-COOH is fully deprotonated to -COO⁻, maximizing charge and solubility.
8.0Clear SolutionVery High-COOH is fully deprotonated to -COO⁻, maximizing charge and solubility.

This systematic approach will allow you to confidently select the optimal buffer system for your this compound conjugate, ensuring its stability and performance in downstream applications.

References
  • Shochem. (2025, November 11).
  • BroadPharm. This compound, 1807537-35-4.
  • ChemicalBook. This compound CAS#: 1807537-35-4.
  • Benchchem.
  • DC Chemicals.
  • Khan, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central.
  • Benchchem.
  • Biofargo. (2026, January 9).
  • Encapsula NanoSciences.
  • Encapsula NanoSciences. (2018, March 21).
  • Interchim. PEGylation reagents (linkers, crosslinkers and labels).
  • Brieflands.
  • ResearchGate.
  • Benchchem.
  • Precise PEG.
  • AxisPharm.
  • BroadPharm.
  • PubMed. (2000, September 15).
  • LCGC International. (2022, April 6). Tips & Tricks: Trouble Analyzing PEGs?
  • ChemPep. Overview of PEG Linkers.
  • PubMed. (2017, November 1). Effect of pH on Polyethylene Glycol (PEG)

Sources

Technical Support Center: Purification of Tos-PEG3-CH2CO2H Conjugated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides conjugated with the Tos-PEG3-CH2CO2H linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique molecules. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a peptide, is a widely used strategy to enhance the therapeutic properties of biomolecules, such as increasing their serum half-life.[1][2] However, the introduction of a PEG linker, such as this compound, presents distinct challenges during the purification process.[2][][4]

The this compound linker is characterized by a tosyl group, a good leaving group for nucleophilic substitution, and a terminal carboxylic acid for conjugation to primary amines.[5][6][7] Its hydrophilic PEG spacer is intended to increase the aqueous solubility of the resulting conjugate.[5][6][7] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-purity this compound conjugated peptides.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that you may encounter during the purification of your this compound conjugated peptide, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[8]

Poor Peak Resolution or Peak Tailing in RP-HPLC

Question: My chromatogram shows broad, tailing peaks, and I can't resolve the conjugated peptide from the unconjugated starting material or other impurities. What's causing this, and how can I fix it?

Answer:

Poor peak shape is a common challenge in the purification of PEGylated peptides.[9][10] The heterogeneous nature of the PEG linker and its interaction with the stationary phase can lead to these issues.

Probable Causes & Solutions:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical. While C18 columns are a common starting point for peptide purification, the hydrophobicity of the PEG chain can lead to strong, irreversible binding or slow desorption kinetics, resulting in peak tailing.

    • Solution: Consider using a column with a less hydrophobic stationary phase, such as C8 or C4.[1] For many PEGylated proteins and peptides, a C4 column provides a good balance of retention and resolution.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the peptide conjugate and the stationary phase.

    • Solution 1 (Organic Modifier): Acetonitrile is the most common organic modifier in RP-HPLC for peptides.[8] However, for some PEGylated peptides, using a different organic modifier like isopropanol or a mixture of acetonitrile and isopropanol can improve peak shape.

    • Solution 2 (Ion-Pairing Agent): Trifluoroacetic acid (TFA) is the standard ion-pairing agent. Ensure you are using a concentration of 0.1% in both your aqueous and organic mobile phases.[8] Inconsistent TFA concentration can lead to peak splitting and broadening. For particularly stubborn separations, you might explore other ion-pairing agents like formic acid, although this may require re-optimization of your entire method.

  • Steep Gradient: A rapid increase in the organic solvent concentration may not allow sufficient time for the PEGylated peptide to equilibrate between the mobile and stationary phases, leading to broad peaks.

    • Solution: Employ a shallower gradient.[1] A gradient slope of 1-2% change in organic solvent per minute is often a good starting point for PEGylated compounds.[1]

Experimental Workflow for Optimizing Peak Resolution:

workflow start Poor Peak Resolution c4_column Switch to C4 Column start->c4_column Step 1 shallow_gradient Implement Shallow Gradient (1-2%/min) c4_column->shallow_gradient Step 2 ipa_modifier Test Isopropanol as Organic Modifier shallow_gradient->ipa_modifier Step 3 end_good Improved Resolution ipa_modifier->end_good end_bad Resolution Still Poor ipa_modifier->end_bad

Caption: A stepwise approach to troubleshooting poor peak resolution.

Low Recovery of the Conjugated Peptide

Question: After purification, the yield of my this compound conjugated peptide is very low. Where could my product be going?

Answer:

Low recovery is a frustrating issue that can stem from several factors, including irreversible binding to the chromatography column or degradation of the peptide.

Probable Causes & Solutions:

  • Irreversible Adsorption to the Column: The hydrophobicity of the PEG linker can cause the conjugate to bind irreversibly to the stationary phase, especially with highly hydrophobic C18 columns.

    • Solution: As with poor resolution, switching to a less hydrophobic column (C8 or C4) can mitigate this issue.[1] Additionally, ensure your mobile phase contains an adequate concentration of organic modifier to elute the highly retained PEGylated species. It may be necessary to increase the final percentage of organic solvent in your gradient.

  • Peptide Aggregation: PEGylated peptides can sometimes aggregate, especially at high concentrations.[11] Aggregates may precipitate on the column or elute as very broad, unresolved peaks that are difficult to collect.

    • Solution 1 (Sample Preparation): Before injection, ensure your sample is fully dissolved. You can try dissolving the sample in a small amount of the initial mobile phase or a solvent with a slightly higher organic content. Gentle sonication can also help to break up aggregates.

    • Solution 2 (Loading Amount): Reduce the amount of sample loaded onto the column. Overloading can exacerbate aggregation issues.

  • Peptide Instability: The pH of the mobile phase can affect the stability of your peptide.

    • Solution: The standard 0.1% TFA mobile phase results in a low pH (around 2). If your peptide is unstable under these conditions, you may need to explore alternative buffer systems, such as ammonium acetate or phosphate buffers, at a more neutral pH. However, be aware that this will require significant method redevelopment and may impact selectivity.

Co-elution of Conjugated Peptide with Unconjugated Peptide

Question: I am having trouble separating the this compound conjugated peptide from the starting unconjugated peptide. Their retention times are very close. How can I improve this separation?

Answer:

The addition of a relatively small, hydrophilic PEG linker like PEG3 may not significantly alter the overall hydrophobicity of the peptide, leading to co-elution.

Probable Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: A standard C18 or C4 column may not provide enough selectivity to resolve two closely related species.

    • Solution: Consider using a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative retention mechanisms based on pi-pi interactions, which may help to resolve the conjugated and unconjugated forms.

  • Gradient Not Optimized for this Separation: A generic gradient may not be suitable for separating two closely eluting compounds.

    • Solution: After an initial broad gradient to determine the approximate elution time of your compounds of interest, run a much shallower gradient around that elution window. For example, if your peptides elute at around 40% acetonitrile with a 1%/minute gradient, try a gradient that goes from 35% to 45% acetonitrile over 20 minutes (a 0.5%/minute slope).

  • Temperature Effects: Column temperature can influence selectivity.

    • Solution: Systematically vary the column temperature. Increasing the temperature (e.g., to 45 °C or 60 °C) can sometimes improve the resolution of PEGylated compounds.[1]

Data Summary for Initial Troubleshooting:

ParameterStandard Starting ConditionAlternative to TryRationale
Column C18C4[1]Reduces strong hydrophobic interactions of the PEG chain.
Gradient Slope >2% / min1-2% / min[1]Allows for better equilibration and sharper peaks.
Temperature Ambient45 °C[1]Can improve peak shape and selectivity.
Organic Modifier AcetonitrileIsopropanolMay alter selectivity for PEGylated compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is the best chromatography technique for purifying this compound conjugated peptides?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of peptides and their conjugates.[][8] It separates molecules based on their hydrophobicity. Other techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can also be used, particularly as orthogonal methods to confirm purity or for specific cases.[] SEC separates based on size and can be useful for removing unreacted, small PEG linkers, while IEX separates based on charge and can be effective if the PEGylation alters the overall charge of the peptide.[]

Q2: How does the this compound linker affect the retention time of my peptide in RP-HPLC?

A2: The effect on retention time depends on the balance between the hydrophilicity of the PEG chain and the hydrophobicity of the tosyl group, as well as the properties of the peptide itself. Generally, the addition of a short, hydrophilic PEG chain is expected to decrease the retention time (make it elute earlier) compared to the unconjugated peptide. However, the presence of the relatively hydrophobic tosyl group and the potential for the PEG chain to shield hydrophobic regions of the peptide can lead to complex chromatographic behavior. It is not uncommon for the change in retention time to be minimal, making the separation challenging.

Q3: Can I use mass spectrometry to monitor the purification of my this compound conjugated peptide?

A3: Absolutely. In-line or off-line mass spectrometry (LC-MS) is an invaluable tool for identifying the peaks in your chromatogram. By comparing the observed mass of the eluting species with the expected theoretical mass of your conjugated peptide, you can confidently identify the correct peak to collect. This is particularly important when dealing with complex reaction mixtures containing multiple side products.

Q4: My conjugated peptide seems to be degrading during purification. What can I do?

A4: Peptide degradation during purification can be caused by harsh pH conditions or prolonged exposure to organic solvents. As mentioned in the troubleshooting section, the low pH of TFA-containing mobile phases can be detrimental to some peptides. If you suspect pH-related degradation, you will need to develop a new purification method using a more neutral pH buffer system. To minimize exposure to organic solvents, try to work quickly and, once the pure fractions are collected, proceed to lyophilization as soon as possible.

Q5: What are some alternative purification methods to RP-HPLC?

A5: While RP-HPLC is the workhorse for peptide purification, other techniques can be employed, especially for larger scale or particularly difficult separations.[9] These include:

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be very effective if the conjugation of the this compound linker alters the charge of the peptide.[]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is generally a lower-resolution technique but can be useful for removing small molecule impurities or for separating a significantly larger PEGylated peptide from its much smaller unconjugated form.[][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity but uses a salt gradient in an aqueous mobile phase. It is a less denaturing technique than RP-HPLC and can be a good alternative for sensitive peptides.[]

III. Standard Operating Protocol: RP-HPLC Purification

This protocol provides a starting point for the purification of a this compound conjugated peptide. Optimization will be required for your specific peptide.

1. Materials and Reagents:

  • Crude, lyophilized this compound conjugated peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a UV detector

  • C4 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of acetonitrile can be added.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.

  • Set the flow rate (e.g., 1 mL/min for an analytical column).

  • Set the UV detector to monitor at 214 nm and 280 nm.

  • Inject the prepared sample.

  • Run a linear gradient. A good starting point is a broad "scouting" gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5% to 95% B

    • 65-70 min: 95% B

    • 70-75 min: 95% to 5% B

    • 75-85 min: 5% B (re-equilibration)

  • Collect fractions across the eluting peaks.

4. Analysis and Pooling:

  • Analyze the collected fractions using analytical HPLC or LC-MS to determine which fractions contain the pure desired product.

  • Pool the pure fractions.

  • Lyophilize the pooled fractions to obtain the final purified peptide.

Workflow for RP-HPLC Purification:

purification_workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_run RP-HPLC Run (Scouting Gradient on C4 column) sample_prep->hplc_run fraction_collection Fraction Collection hplc_run->fraction_collection analysis Analysis of Fractions (Analytical HPLC / LC-MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A general workflow for the purification of peptides.

IV. References

  • Investigations into Improving the Separation of PEGylated Proteins. Phenomenex.

  • This compound, 1807537-35-4. BroadPharm.

  • PEGylated Protein Purification Techniques. BOC Sciences.

  • This compound Datasheet. DC Chemicals.

  • RP HPLC methods for PEGylated proteins downstream. ResearchGate.

  • Purification of PEG-protein conjugates by countercurrent distribution in aqueous two-phase systems. ResearchGate.

  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs.

  • What are the common challenges faced in peptide purification using chromatography? ResearchGate.

  • This compound. ChemicalBook.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynthesis.

  • Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. ResearchGate.

  • Peptide Purification Process & Methods: An Overview. Bachem.

Sources

side reactions of Tos-PEG3-CH2CO2H and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Tos-PEG3-CH2CO2H. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for navigating the complexities of using this bifunctional linker. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in bioconjugation, drug delivery, and proteomics applications.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reactivity of this compound.

Q1: What is the fundamental reactivity of this compound?

A: this compound is a heterobifunctional linker featuring two distinct reactive ends, enabling sequential conjugations.[1]

  • Tosyl Group (Tos): This end contains a tosylate ester, which is an excellent leaving group for nucleophilic substitution reactions.[2] It readily reacts with nucleophiles such as thiols (e.g., cysteine residues in proteins) and, to a lesser extent, amines (e.g., lysine residues).[2]

  • Carboxylic Acid (-CH2CO2H): The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups.[1] This reaction requires the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[1]

Q2: How should I properly store and handle this compound to ensure its stability?

A: Proper storage and handling are critical to maintain the integrity of the reagent. PEG derivatives are sensitive to moisture, light, and oxidation.[3]

Parameter Recommendation Rationale
Temperature -15°C to -40°C (long-term)Slows down potential degradation processes.[3]
Atmosphere Under a dry, inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.[3][4]
Light In the darkPrevents light-induced degradation.[3]
Handling Equilibrate vial to room temperature before openingPrevents condensation of moisture onto the cold reagent.[3][4][5]

For ease of handling, especially for waxy or semi-solid low molecular weight PEGs, consider preparing a stock solution in an anhydrous solvent like DMSO or DMF and storing it at -20°C under an inert atmosphere.[5]

Q3: My PEG reagent appears clumped. Is it still usable?

A: Clumping can be an indication of moisture absorption.[4] For non-critical experiments, you can test a small amount for solubility and performance. However, for critical applications, it is highly recommended to use a fresh, unopened vial to ensure reproducibility and optimal reactivity.[4]

Q4: What are the primary side reactions I should be aware of when using this linker?

A: The two main categories of side reactions correspond to the two functional ends of the molecule:

  • Hydrolysis of the Tosyl Group: The tosylate is susceptible to hydrolysis, especially under basic conditions, which converts it into an unreactive hydroxyl group.[6]

  • Side Reactions of Carboxylic Acid Activation: The use of carbodiimides (EDC, DCC) to activate the carboxylic acid can lead to the formation of inactive byproducts, such as N-acylurea.[7][8]

A detailed exploration of these side reactions and their avoidance is provided in the Troubleshooting Guide below.

Troubleshooting Guide: Navigating and Preventing Side Reactions

This guide provides a deep dive into the most common experimental challenges, their underlying causes, and validated protocols to mitigate them.

Issue 1: Incomplete or Failed Conjugation at the Tosyl End

Probable Cause: Hydrolysis of the Tosyl Group

The tosyl group is a good leaving group, which makes it reactive towards nucleophiles, but also susceptible to hydrolysis (reaction with water), rendering the linker inactive. The rate of this hydrolysis is significantly influenced by pH and temperature.

Mechanism of Tosyl Group Hydrolysis:

G cluster_conditions Reaction Conditions Tos_PEG Tos-PEG3-R TransitionState Transition State Tos_PEG->TransitionState Nucleophilic Attack H2O H₂O / OH⁻ H2O->TransitionState Hydrolyzed_PEG HO-PEG3-R (Inactive) TransitionState->Hydrolyzed_PEG Tosylate_anion Tosylate Anion TransitionState->Tosylate_anion High pH (Basic) High pH (Basic) Elevated Temperature Elevated Temperature

Mitigation Strategies:

  • pH Control: The hydrolysis of tosylates is significantly accelerated at higher pH.[6] While the reaction with amine nucleophiles is often more efficient at a slightly basic pH (around 8.0-9.5), a compromise must be found. For reactions with thiols, a pH of around 8 is often optimal. It is crucial to perform pilot experiments to determine the optimal pH that balances the rate of the desired conjugation against the rate of hydrolysis.

  • Temperature Management: Perform the conjugation at low temperatures (4-25°C) to minimize the rate of hydrolysis.[9]

  • Buffer Selection: Use non-nucleophilic buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the tosyl group.[5] Good choices include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[5]

  • Reaction Time: Minimize the reaction time to what is necessary for the conjugation to proceed to completion. Extended reaction times increase the likelihood of hydrolysis.

Experimental Protocol 1: Optimizing pH for Tos-PEG Conjugation

  • Prepare a series of buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Set up small-scale parallel reactions of your target molecule with this compound in each buffer.

  • Incubate the reactions at a constant temperature (e.g., room temperature or 4°C).

  • Quench the reactions at different time points.

  • Analyze the reaction products using an appropriate technique (e.g., HPLC, SDS-PAGE) to determine the extent of conjugation and the presence of hydrolyzed PEG.

  • Select the pH that provides the highest yield of the desired conjugate with the least amount of hydrolysis.

Issue 2: Low Yield or Failure in Amide Bond Formation

Probable Cause: Side Reactions During Carboxylic Acid Activation

The activation of the carboxylic acid end of this compound with carbodiimides like EDC or DCC is a critical step for subsequent reaction with amines. However, this process is prone to side reactions that can significantly reduce the yield of the desired amide conjugate.

Key Side Reactions and Their Mechanisms:

  • Hydrolysis of the O-acylisourea intermediate: The primary activated species, the O-acylisourea intermediate, is highly unstable in aqueous solutions and can rapidly hydrolyze back to the carboxylic acid.[10][11]

  • Formation of N-acylurea: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct, especially in the absence of a suitable nucleophile.[7][8]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways R_COOH Tos-PEG-COOH EDC EDC O_acylisourea O-acylisourea (Reactive Intermediate) O_acylisourea->R_COOH N_acylurea N-acylurea (Inactive Byproduct) O_acylisourea->N_acylurea Amine R'-NH₂ Amide Tos-PEG-CONH-R' (Desired Product) H2O H₂O

Mitigation Strategies:

  • Use of NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is highly recommended.[11] NHS reacts with the unstable O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[11]

  • Two-Step vs. One-Pot Procedure:

    • Two-Step: Activate the carboxylic acid with EDC and NHS first, then add the amine-containing molecule. This is often preferred as it can minimize side reactions on the amine-containing molecule.

    • One-Pot: All reactants are mixed together. This is simpler but may lead to more side reactions.

  • pH Optimization: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[10][11] The subsequent reaction of the NHS ester with the amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[9][11] For one-pot reactions, a pH of around 7.0-7.5 is a good starting point.

  • Avoid Phosphate Buffers: Phosphate ions can participate in side reactions with carbodiimides.[10] MES buffer is a good alternative for the activation step.[10]

  • Removal of Byproducts: The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[7][12] The byproduct of EDC is water-soluble and can be removed by dialysis or size-exclusion chromatography.[12]

Experimental Protocol 2: Two-Step EDC/NHS Coupling for Amide Bond Formation

  • Activation Step:

    • Dissolve this compound in a suitable buffer (e.g., 0.1 M MES, pH 5.0).

    • Add EDC and Sulfo-NHS (a typical molar ratio is 1:2:5 of PEG-COOH:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Step:

    • Add the amine-containing molecule to the activated PEG linker solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine).[8]

    • Purify the conjugate using appropriate techniques such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX) to remove unreacted reagents and byproducts.

Issue 3: Unwanted Reactions with Other Functional Groups

Probable Cause: Lack of an Orthogonal Protection Strategy

When working with complex biomolecules that have multiple reactive functional groups, there is a risk of the linker reacting with unintended sites. For example, the tosyl group could react with an amine if that is not the intended target, or the activated carboxylic acid could react with a hydroxyl group.

Mitigation Strategies:

  • Orthogonal Protecting Groups: If your target molecule has multiple reactive sites, consider using a protecting group strategy. For example, if you want to react the tosyl group with a thiol and the carboxylic acid with a specific amine, you might need to protect other amines on the molecule. A wide variety of protecting groups are available for different functional groups.[13][14][15][16]

  • Control of Reaction Conditions: By carefully controlling the pH, you can favor one reaction over another. For instance, reactions with thiols are generally favored at a lower pH than reactions with amines.

  • Sequential Addition of Reagents: In a multi-step conjugation, ensure that the first reaction is complete and any excess reagent is removed before proceeding to the next step.

Analytical Characterization of Conjugation Reactions

Thorough analysis is crucial to confirm successful conjugation and to identify any side products.

Technique Application
HPLC (High-Performance Liquid Chromatography) Separation and quantification of starting materials, desired product, and byproducts.[17]
SEC (Size-Exclusion Chromatography) To separate molecules based on size, useful for removing unreacted low molecular weight reagents.
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and identify any side products.[17]
NMR (Nuclear Magnetic Resonance) Spectroscopy For detailed structural characterization of the linker and the final conjugate.

References

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. JenKem Technology.
  • Creative Proteomics. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Polyethylene Glycol (PEG) Reagent Handling. BenchChem.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • BroadPharm. Instructions for (PEG)n-Thiol Reagents. BroadPharm.
  • M., N., & M., P. (2025, April 4). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Journal of Chemistry.
  • Organic-Synthesis.com. Acid-Amine Coupling using DCC. Organic-Synthesis.com.
  • Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides.
  • Organic Chemistry. (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • AZoM. (2022, September 15). Detecting Ethylene Glycol and Diethylene Glycol Impurities. AZoM.
  • National Center for Biotechnology Information. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. PubMed.
  • BenchChem. (2025). stability of Azide-PEG3-Tos under different pH conditions. BenchChem.
  • ResearchGate. (n.d.). Reactive impurities in PEG: A case study. Request PDF.
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Polymer Database. (2021, October 12). PEG & Polysaccharide Products Storage & Usage Instructions.
  • Chemistry Stack Exchange. (2020, October 31). Detecting impurities in polyethylene glycol 3350.
  • ResearchGate. (2025, August 7). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • Sigma-Aldrich. Polyethylene glycol Product Number P 5413 Store at Room Temperature Product Description. Sigma-Aldrich.
  • BenchChem. (2025). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • Damiva Diaries. (2024, March 24). Dirty Ingredient Guide: PEG Compounds and their Contaminants.
  • National Center for Biotechnology Information. (2024, July 1). ToF-SIMS evaluation of PEG-related mass peaks and applications in PEG detection in cosmetic products.
  • Thermo Fisher Scientific. instructions - edc.
  • National Center for Biotechnology Information. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC.
  • Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • High Force Research. Bifunctional Chemical Linkers.
  • Royal Society of Chemistry.
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Creative PEGWorks. (n.d.). Peptide and protein PEGylation: a review of problems and solutions.
  • JACS Au. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
  • BroadPharm. This compound, 1807537-35-4.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
  • ResearchGate. (2022, August 14). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
  • ACS Publications.
  • IDOSI Journals.
  • White Rose Research Online.
  • Creative PEGWorks.
  • BroadPharm. (2021, November 11).
  • National Center for Biotechnology Information. (2025, April 23). PEGylation technology: addressing concerns, moving forward.
  • Biopharma PEG. 77544-68-4, OH-PEG3-Tos.
  • Biopharma PEG. N3-PEG3-Tos | CAS:178685-33-1.
  • University of Calgary.
  • Biopharma PEG. Tos-PEG3-Tos | CAS:19249-03-7.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • ResearchGate. (2025, August 5). Covalent Scavengers for Primary and Secondary Amines.

Sources

Technical Support Center: Monitoring the Progress of a Tos-PEG3-CH2CO2H Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Tos-PEG3-CH2CO2H and need to monitor the progress of their conjugation reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react?

This compound is a heterobifunctional linker. It contains three key components:

  • Tosyl (Tos) group: A good leaving group, making it reactive towards nucleophiles like amines, thiols, and hydroxyl groups.[1][2]

  • PEG3 (triethylene glycol) spacer: A short, hydrophilic polyethylene glycol chain that increases the solubility of the conjugate in aqueous media.[2][3]

  • Carboxylic acid (-CH2CO2H): This group can be activated to react with primary amines to form a stable amide bond.[3][4]

The reactivity of either the tosyl group or the carboxylic acid allows for a two-step conjugation strategy. Typically, the carboxylic acid is first activated (e.g., with EDC/NHS) to react with an amine on a target molecule. Subsequently, the tosyl group can be displaced by a nucleophile from a second molecule.

Q2: Why is it crucial to monitor my conjugation reaction?

Monitoring your reaction is essential for several reasons:

  • Optimization of Reaction Conditions: It allows you to determine the optimal reaction time, temperature, and stoichiometry of reactants to maximize your yield and minimize side products.

  • Troubleshooting: If a reaction is not proceeding as expected, monitoring can help identify the issue, such as reagent degradation or incorrect buffer conditions.[5]

  • Ensuring Complete Conversion: Monitoring confirms that the starting materials have been consumed, which is critical for simplifying downstream purification processes.[5] Incomplete reactions lead to complex mixtures that are challenging to separate.[6]

  • Preventing Over-modification: In cases where multiple reaction sites are available on your target molecule, monitoring can help control the degree of PEGylation.

Q3: What are the most common analytical techniques for monitoring my this compound conjugation?

Several techniques can be employed, each with its own advantages. The choice depends on the nature of your molecules and the information you need.

Analytical TechniqueInformation ProvidedSpeedThroughput
Thin-Layer Chromatography (TLC) Qualitative assessment of the disappearance of starting materials and appearance of products.FastHigh
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting materials, products, and byproducts.[7]ModerateModerate
Mass Spectrometry (MS) Confirmation of product identity by molecular weight.[8]FastHigh
SDS-PAGE Visual confirmation of conjugation to proteins by observing a shift in molecular weight.ModerateHigh

Troubleshooting Guide

Issue 1: My TLC plate shows no new product spot, and the starting material spot remains intense.

This indicates that your reaction has not initiated or is proceeding very slowly. Here’s a systematic approach to troubleshooting this issue.

Workflow for Troubleshooting a Stalled Reaction

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A TLC shows no product formation B Verify Reagent Stability & Purity A->B Is reagent integrity questionable? C Check Reaction Conditions (pH, Temp) A->C Are reaction parameters correct? D Confirm Molar Ratios A->D Is stoichiometry appropriate? E Assess Solvent Quality A->E Is the solvent appropriate? F Use fresh reagents B->F G Adjust pH to optimal range (e.g., 8.3-8.5 for NHS esters) C->G H Increase molar excess of PEG linker D->H I Use anhydrous solvent E->I

Caption: Troubleshooting workflow for a stalled conjugation reaction.

Detailed Troubleshooting Steps:

1. Reagent Integrity:

  • This compound: Ensure it has been stored correctly (typically at -20°C) and has not degraded.[3]

  • Coupling Reagents (e.g., EDC/NHS): These are moisture-sensitive. Use fresh, high-quality reagents. Hydrolysis of NHS esters is a common cause of reaction failure.[9]

  • Target Molecule: Confirm its purity and concentration. Contaminants in your target molecule solution can interfere with the reaction.

2. Reaction Conditions:

  • pH: If you are activating the carboxylic acid with EDC/NHS to react with an amine, the pH should be carefully controlled. The optimal pH range for NHS ester reactions is typically 8.3-8.5.[9] At low pH, primary amines are protonated and non-nucleophilic, while at high pH, the NHS ester is rapidly hydrolyzed.[9]

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with your target molecule.[10] Phosphate, HEPES, or bicarbonate buffers are generally suitable.

  • Temperature: Most conjugations are performed at room temperature or 4°C. Ensure the reaction temperature is appropriate for the stability of your biomolecule.

3. Molar Ratio of Reactants:

  • For bioconjugation, a molar excess of the PEG linker is often used to drive the reaction to completion.[11] A 10- to 20-fold molar excess of the NHS ester is a common starting point.[9]

Issue 2: My HPLC chromatogram shows multiple product peaks.

The presence of multiple peaks can indicate several outcomes.

Interpreting HPLC Data

G cluster_0 Observation cluster_1 Possible Causes cluster_2 Corrective Actions A Multiple product peaks in HPLC B Multi-PEGylated Species A->B C Positional Isomers A->C D Side Reactions/Byproducts A->D E Aggregation A->E F Optimize molar ratio of reactants B->F Solution G Consider site-specific conjugation strategies C->G Solution H Optimize pH and buffer conditions D->H Solution I Analyze by Size Exclusion Chromatography (SEC) E->I Solution

Caption: Interpreting multiple product peaks in an HPLC chromatogram.

Detailed Analysis of Multiple Peaks:
  • Multi-PEGylated Species: If your target molecule has multiple potential conjugation sites (e.g., several lysine residues on a protein), you may be forming mono-, di-, and multi-PEGylated products.[6]

    • Solution: Reduce the molar excess of the this compound linker to favor mono-conjugation.

  • Positional Isomers: Even with the same number of PEG chains attached, they can be located at different sites on your molecule, leading to isomers that may be separable by reverse-phase HPLC.[6][12]

    • Solution: This is inherent to random conjugation. If a single isomer is required, site-specific conjugation methods should be explored.

  • Side Reactions: NHS esters can react with other nucleophiles besides primary amines, such as serine, threonine, and tyrosine residues, although this is less common.[13] Hydrolysis of the tosyl group or the activated carboxylic acid can also generate byproducts.

    • Solution: Strict pH control is crucial. Ensure your starting materials are pure.

  • Aggregation: PEGylation can sometimes induce protein aggregation, which might appear as early-eluting peaks in size-exclusion chromatography (SEC) or as broad, poorly resolved peaks in reverse-phase HPLC.[10]

    • Solution: Analyze your sample by SEC to specifically look for aggregates.[10] Optimization of buffer conditions (e.g., ionic strength, pH) may help minimize aggregation.

Issue 3: Mass spectrometry analysis shows a complex mixture of masses.

A complex mass spectrum is often the result of the issues described above.

Deconvoluting Mass Spectrometry Data:
  • Heterogeneity of PEG: While this compound is a discrete molecule, traditional PEG reagents can be polymeric, leading to a distribution of masses in the final conjugate.[14]

  • Incomplete Reaction: The presence of the mass of your starting material indicates an incomplete reaction.

  • Multiple Conjugations: You will see a distribution of masses corresponding to your target molecule plus one, two, three, or more PEG linkers.

  • Hydrolysis: The mass of your target molecule plus the mass of the hydrolyzed PEG linker (where the tosyl group is replaced by a hydroxyl group, or the activated carboxylic acid is hydrolyzed) may be present.

Solution: Couple your mass spectrometer to an LC system (LC-MS).[14] This will separate the different species before they enter the mass spectrometer, allowing for individual analysis of each peak and a clearer picture of your reaction mixture.[15]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Conjugation Reaction by TLC
  • Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting biomolecule.

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[16]

  • Develop the Plate: Place the plate in a TLC chamber containing an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).[17] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp if your compounds are UV-active. Alternatively, use a stain such as iodine or ninhydrin (for amines).

  • Interpretation: As the reaction proceeds, the intensity of the starting material spot in the "Rxn" lane should decrease, and a new spot corresponding to the product should appear. The product is typically more polar and will have a lower Rf value.

Protocol 2: General Procedure for Monitoring by HPLC
  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method that can separate your starting materials from the expected product. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[18]

  • Prepare a "Time Zero" Sample: Before initiating the reaction, take an aliquot, quench it if necessary (e.g., by dilution in the mobile phase), and inject it to obtain a baseline chromatogram.

  • Initiate and Sample: Start the reaction. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.

  • Quench and Dilute: Immediately quench and/or dilute the aliquot in a known volume of mobile phase to stop the reaction and prepare it for injection.

  • Analyze: Inject the prepared sample onto the HPLC system.

  • Quantify: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

References

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Bailey, A. O., Han, G., Reinhardt-Szyba, M., Damoc, E., Josephs, J. L., & Sandoval, W. (n.d.). Intact Mass Analysis of an 8-arm Branched PEG-protein Conjugate using Native Liquid Chromatography and Ultra-high Mass Range Orbitrap MS. Thermo Fisher Scientific & Genentech Inc.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460–475.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated proteins. Biotechnology and Bioengineering, 94(3), 571–581.
  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Ramos-de-la-Peña, A. M., & Aguilar, O. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. International Journal of Peptide Research and Therapeutics, 25(4), 1233–1243.
  • Gerişlioğlu, S., & Gasanov, E. Z. (2021). Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Analytical Methods, 13(23), 2665–2673.
  • BroadPharm. (n.d.). This compound, 1807537-35-4. BroadPharm.
  • BenchChem. (2025).
  • Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694–706.
  • van der Meel, R., Fens, M. H. A. M., Lammers, T., & Storm, G. (2014). Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. Journal of Controlled Release, 192, 141–148.
  • Chen, Y., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(10), 2296–2303.
  • Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros.
  • Ramos-de-la-Peña, A. M., & Aguilar, O. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. International Journal of Peptide Research and Therapeutics, 25(4), 1233–1243.
  • CellMosaic. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers. BenchChem.
  • BOC Sciences. (n.d.). Addressing Challenges in Bioconjugation: The Role of Click Chemistry. BOC Sciences.
  • BroadPharm. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. BenchChem.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
  • ChemicalBook. (n.d.). This compound CAS#: 1807537-35-4. ChemicalBook.
  • DC Chemicals. (n.d.).
  • ResearchGate. (n.d.). General scheme for side reactions of NHS-ester and carbamates.
  • BenchChem. (2025). Technical Support Center: Monitoring the Azide-PEG3-Tos Reaction. BenchChem.
  • BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique. BOC Sciences.
  • Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide. Vector Labs.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • Biopharma PEG. (n.d.). 77544-68-4, OH-PEG3-Tos. Biopharma PEG.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC.
  • IDOSI Publications. (n.d.).
  • BenchChem. (2025). Analytical techniques to monitor m-PEG3-CH2COOH reaction progress. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • BroadPharm. (2021).
  • AxisPharm. (n.d.).
  • PNAS. (2025). PEGylation technology: addressing concerns, moving forward.
  • Creative PEGWorks. (n.d.). PEGylation Chemistry.

Sources

Technical Support Center: Preventing Tosyl Group Hydrolysis During Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams through the nuances of bioconjugation. A recurring and critical challenge is the premature hydrolysis of tosyl-activated surfaces, a problem that can lead to low conjugation yields and inconsistent results. This guide is structured to provide both quick answers and in-depth troubleshooting strategies to help you master this powerful chemistry. We will explore the causality behind reaction conditions, ensuring you can not only follow protocols but also intelligently adapt them to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding tosyl group stability.

Q1: What is a tosyl group, and why is it so effective for conjugation?

A: The p-toluenesulfonyl group, or "tosyl group" (Ts), is an excellent leaving group in nucleophilic substitution reactions.[1] In bioconjugation, surfaces (like magnetic beads or microplates) are "activated" with tosyl groups.[2] When a molecule with a primary amine (-NH₂), such as an antibody or peptide, is introduced, the amine acts as a nucleophile, attacks the carbon adjacent to the tosyl group, and displaces the tosylate to form a stable, covalent bond.[3][4] The effectiveness of the tosyl group stems from the high stability of the tosylate anion once it leaves, which is a consequence of extensive charge delocalization through resonance.[1][5] This inherent reactivity is what makes it a powerful tool for immobilization.

Q2: What is tosyl hydrolysis, and why is it a critical problem?

A: Tosyl hydrolysis is a competing and undesirable reaction where a water molecule (or more accurately, a hydroxide ion, OH⁻) acts as the nucleophile instead of your target amine. This reaction displaces the tosyl group and results in the formation of a stable, but unreactive, hydroxyl group (-OH) on the surface.

This is a critical problem because each hydrolyzed site is a lost opportunity for conjugation. Once a tosyl group is replaced by a hydroxyl group, it can no longer react with your amine-containing ligand.[4] Widespread hydrolysis leads directly to significantly lower conjugation efficiency and reduced binding capacity of your final product.

Q3: My conjugation yield is low. How do I know if tosyl hydrolysis is the culprit?

A: Low yield is the primary symptom of significant hydrolysis. You can diagnose this issue by systematically reviewing your experimental conditions against the key factors that promote hydrolysis:

  • High pH: Are you using a pH above the recommended range (typically > 9.5)?[6]

  • Prolonged Incubation in Aqueous Buffer: Did the activated surface remain in an aqueous buffer for an extended period before the ligand was added? Tosyl-activated products should be used as quickly as possible after rehydration.[2][7]

  • High Temperature: Was the reaction temperature significantly higher than recommended (e.g., 37°C) for an extended time?[2]

  • Improper Buffer Choice: Did your coupling buffer contain competing nucleophiles, such as Tris buffer?[8]

If your protocol involves any of these conditions, hydrolysis is a very likely cause of the poor outcome.

Section 2: In-Depth Troubleshooting & Optimization Guides

This section provides detailed strategies and protocols to minimize hydrolysis and maximize conjugation efficiency.

Guide 1: Optimizing Reaction pH - The Critical Balance

Q: What is the optimal pH for tosyl conjugation, and how does it prevent hydrolysis?

A: The choice of pH is the most critical factor in balancing the desired conjugation reaction against the undesired hydrolysis. The goal is to maximize the nucleophilicity of the target amine while minimizing the concentration of competing hydroxide ions.

The Scientific Rationale:

  • Activating the Nucleophile: A primary amine (-NH₂) is only nucleophilic when it is deprotonated. In acidic or neutral solutions, it exists in its protonated, non-nucleophilic ammonium form (-NH₃⁺). The reaction requires a pH that is slightly above the pKa of the primary amine to ensure a sufficient population of the reactive, deprotonated form.

  • Minimizing the Competitor: As the pH increases, the concentration of hydroxide ions (OH⁻) also increases. Since OH⁻ is a potent nucleophile, a very high pH will cause the hydrolysis reaction to outcompete the amine conjugation.[6]

For most protein and peptide conjugations, a pH range of 8.5 to 9.5 is the optimal window.[2] This range is high enough to deprotonate most primary amines, making them reactive, but not so high that hydrolysis becomes the dominant reaction pathway. For particularly pH-labile ligands, a lower pH of 7.4 can be used, though this may require longer incubation times or higher ligand concentrations to achieve the same efficiency.[2]

Data Summary: Effect of pH on Tosyl Conjugation

pH RangeEffect on Amine (R-NH₂)Effect on Hydrolysis (by OH⁻)Overall Conjugation EfficiencyRecommendation
< 7.0Mostly protonated (R-NH₃⁺); poor nucleophile.Negligible.Very LowNot Recommended
7.4 - 8.5Partial deprotonation; moderate nucleophilicity.Low.ModerateSuitable for pH-sensitive ligands.[2]
8.5 - 9.5 Largely deprotonated; strong nucleophile. Low to Moderate. Optimal Highly Recommended for most applications. [2]
> 9.5Fully deprotonated; strong nucleophile.High and rapidly increasing.DecreasingNot Recommended due to competing hydrolysis.[6]
Guide 2: Managing Reaction Temperature and Time

Q: How do temperature and incubation time affect the stability of the tosyl group?

A: Temperature and time are intertwined factors that must be carefully controlled.

  • Temperature: Most standard protocols recommend a coupling temperature of 37°C .[2] This provides sufficient thermal energy to accelerate the conjugation reaction without drastically increasing the rate of hydrolysis. While coupling can be performed at room temperature (~20°C), it will require a significantly longer incubation time (>20 hours) to achieve a similar degree of conjugation.[8] Avoid temperatures above 40°C, as this can denature protein ligands and will favor the less specific hydrolysis reaction.

  • Time: The ideal incubation time is a balance. You need enough time for the conjugation to proceed to completion, but not so long that background hydrolysis becomes significant. A typical incubation time is 12-24 hours at 37°C .[8] It is crucial to add your ligand to the rehydrated tosyl-activated surface as soon as possible to minimize the time the active groups are exposed to the aqueous environment alone.[7]

Guide 3: Experimental Protocol for High-Efficiency Conjugation

This protocol integrates best practices to minimize hydrolysis when coupling a protein ligand to tosyl-activated magnetic beads.

Materials:

  • Tosyl-Activated Magnetic Beads

  • Ligand (e.g., antibody, protein) free of stabilizers like BSA.

  • Coupling Buffer: 0.1 M Sodium Borate Buffer, pH 9.5

  • Blocking Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.5% (w/v) BSA and 0.05% Sodium Azide.

  • Washing Buffer: PBS, pH 7.4, with 0.1% (w/v) BSA.

Methodology:

  • Bead Preparation (Perform Quickly):

    • Dispense the required amount of tosyl-activated beads into a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads. Remove and discard the supernatant.

    • Add 1 mL of Coupling Buffer. Vortex for 30 seconds to resuspend the beads.

    • Immediately pellet the beads on the magnetic rack and discard the supernatant. This wash step equilibrates the beads to the optimal pH. Crucially, do not leave the beads in this buffer for an extended period before adding the ligand. [2][7]

  • Ligand Preparation:

    • Immediately dissolve your protein ligand in the Coupling Buffer to the desired final concentration (e.g., 0.5-1.0 mg/mL).

  • Coupling Reaction:

    • Resuspend the washed beads from Step 1 in the ligand solution prepared in Step 2.

    • Incubate the bead-ligand suspension for 16-24 hours at 37°C with gentle, continuous mixing (e.g., on a sample rotator). This ensures the beads remain suspended and interact with the ligand.[8]

  • Washing and Blocking:

    • After incubation, place the tube on the magnetic rack to pellet the beads. Discard the supernatant containing unbound ligand.

    • Wash the beads twice with 1 mL of Washing Buffer.

    • Resuspend the beads in 1 mL of Blocking Buffer and incubate for at least 1 hour at room temperature. This step deactivates any remaining tosyl groups (by hydrolysis and reaction with BSA) and blocks non-specific binding sites on the bead surface.

  • Final Storage:

    • Pellet the final conjugated beads and resuspend them in an appropriate storage buffer (e.g., PBS with 0.1% BSA and a preservative). Store at 2-8°C.

Section 3: Visualizing the Reaction Dynamics

To better understand the process, it is helpful to visualize the competition at the molecular level. The following diagram illustrates the two potential pathways for a tosyl-activated surface.

G cluster_start Initial State cluster_reactants Reactants cluster_products Possible Outcomes Start Tosyl-Activated Surface (Surface-CH₂-OTs) Conjugate Stable Covalent Conjugate (Surface-CH₂-NH-R) Start:e->Conjugate:w  Desired SN2 Conjugation (Favored at pH 8.5-9.5) Hydrolyzed Inactive Hydrolyzed Surface (Surface-CH₂-OH) Start:e->Hydrolyzed:w  Undesired Hydrolysis (Favored at pH > 9.5) Amine Primary Amine (R-NH₂) Water Hydroxide (OH⁻)

Caption: Competing reaction pathways for a tosyl-activated surface.

References

  • Bioclone. (n.d.). Tosyl Activated Magnetic Beads. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Rapińska, L., et al. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ARKIVOC.
  • ResearchGate. (2016, July 29). How to convert tosylate into amine? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Bioclone. (n.d.). Protocol Tosyl Activated Magnetic Beads. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 29). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? Retrieved from [Link]

  • ResearchGate. (2025, October 16). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • ResearchGate. (2014, September 25). Major aggregation of Dynabead M-280 Tosylactivated prior to coupling antibody? Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Antibody Conjugation: Tos-PEG3-CH2CO2H vs. Maleimide-PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of both efficacy and safety.[1][] The linker, a seemingly simple bridge, governs the stability of the ADC in circulation, the efficiency of drug delivery to the target cell, and ultimately, the therapeutic index of the drug.[][4] This guide provides an in-depth, objective comparison of two widely utilized PEGylated linker chemistries: Tos-PEG3-CH2CO2H, which primarily targets lysine residues, and maleimide-PEG linkers, which are specific for cysteine residues.

The Central Role of the Linker in Antibody Conjugation

The ideal linker must maintain a stable connection between the antibody and its payload in the bloodstream to prevent premature drug release and associated off-target toxicity.[][] However, it must also be designed to release the active drug upon internalization into the target cancer cell.[] The selection of the conjugation strategy—targeting either abundant lysine residues or more strategically located cysteine residues—profoundly impacts the characteristics of the final ADC.[5][6]

Understanding the Conjugation Chemistries

This compound: Targeting Lysine Residues via Amide Bond Formation

The this compound linker utilizes the reactivity of its terminal carboxylic acid group. For antibody conjugation, this carboxylic acid is typically activated into an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then readily reacts with the primary amine of the ε-amino group of lysine residues on the antibody surface to form a highly stable amide bond.[5][7][8]

An IgG1 antibody, a common scaffold for ADCs, possesses approximately 90 lysine residues.[] This abundance of potential conjugation sites makes lysine-based conjugation a straightforward and versatile method.[5][6]

Maleimide-PEG: Targeting Cysteine Residues via Thioether Bond Formation

Maleimide-PEG linkers are designed to react specifically with the sulfhydryl (thiol) groups of cysteine residues.[8][10] This reaction, a Michael addition, proceeds efficiently at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[11][][13] Since naturally occurring, accessible cysteine residues are rare in antibodies, this method often involves the partial reduction of interchain disulfide bonds or the introduction of cysteine residues at specific sites through antibody engineering.[5][6][14] This allows for greater control over the site of conjugation and the final drug-to-antibody ratio (DAR).[6]

Head-to-Head Comparison: Performance and Characteristics

FeatureThis compound (via NHS Ester)Maleimide-PEG
Target Residue Lysine (ε-amino group)Cysteine (sulfhydryl group)
Resulting Bond Amide BondThioether Bond (Thiosuccinimide)
Reaction pH pH 7.2 - 9.0 (optimal 8.0-9.0)[7][15]pH 6.5 - 7.5[11][13]
Conjugate Homogeneity Heterogeneous (multiple lysine sites)[5][16]More Homogeneous (site-specific potential)[5][6]
Control over DAR Limited, results in a mixture of DARs[6][]High, allows for precise DAR[6]
Bond Stability Highly stable amide bond[1][16]Susceptible to retro-Michael reaction[14][17]
Potential Issues Potential to modify lysines in antigen-binding site, leading to loss of affinity.Deconjugation in plasma via thiol exchange, leading to off-target toxicity and reduced efficacy.[1][14][18]
Complexity Simpler, targets native lysines.[5][6]More complex, may require antibody reduction or engineering.[6]

Delving Deeper: Key Performance Considerations

Conjugate Stability: The Achilles' Heel of Maleimides

The most significant differentiator between these two linker strategies is the stability of the resulting conjugate. The amide bond formed via NHS ester chemistry is exceptionally stable under physiological conditions, with a half-life estimated to be as long as 1000 years in neutral aqueous solutions.[1] This robust stability ensures that the payload remains attached to the antibody during circulation.[1][16]

In contrast, the thioether linkage formed from the maleimide-thiol reaction, while stable, is susceptible to a deconjugation process known as the retro-Michael reaction.[14][17][19] This reaction is reversible and can be initiated by endogenous thiols such as glutathione or albumin, which are abundant in plasma.[1][14] This can lead to premature release of the payload, reducing the therapeutic efficacy and increasing the risk of off-target toxicity.[14][19] Strategies to mitigate this instability, such as promoting hydrolysis of the maleimide ring post-conjugation, have been developed but add complexity to the process.[17][19]

Homogeneity and Control over DAR

Lysine conjugation, due to the abundance of available lysine residues, typically results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[5][][16] This heterogeneity can impact the pharmacokinetic profile and overall performance of the ADC.

Cysteine-based conjugation with maleimide-PEG linkers offers a significant advantage in this regard. By controlling the number of available cysteine residues, either through selective disulfide bond reduction or genetic engineering, researchers can produce more homogeneous ADCs with a precisely controlled DAR.[5][6] This leads to a more consistent product with predictable properties.

Visualizing the Conjugation Workflows

Tos_PEG3_Workflow cluster_activation Step 1: Activation of Linker cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification Tos_PEG This compound NHS_Ester Activated NHS Ester Tos_PEG->NHS_Ester + EDC, NHS Antibody_Lys Antibody (Lys-NH2) ADC_Amide ADC (Stable Amide Bond) Antibody_Lys->ADC_Amide pH 8.0-9.0 Purification Purification (e.g., SEC) ADC_Amide->Purification

Caption: Workflow for this compound conjugation to antibody lysine residues.

Maleimide_PEG_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Antibody_SS Antibody (S-S) Antibody_SH Reduced Antibody (SH) Antibody_SS->Antibody_SH + TCEP/DTT Maleimide_PEG Maleimide-PEG ADC_Thioether ADC (Thioether Bond) Antibody_SH->ADC_Thioether pH 6.5-7.5 Purification Purification (e.g., SEC) ADC_Thioether->Purification

Caption: Workflow for Maleimide-PEG conjugation to antibody cysteine residues.

Experimental Protocols

Protocol 1: Antibody Conjugation using this compound (via NHS Ester)

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.4.[15]

  • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[15]

  • Adjust the antibody concentration to 2-10 mg/mL.[15]

2. Activation of this compound:

  • This step is typically performed by the linker manufacturer or can be done in the lab. The carboxylic acid is reacted with EDC and NHS to form the NHS ester. The resulting product should be stored under anhydrous conditions.

3. Conjugation Reaction:

  • Prepare the activated NHS ester of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[][21]

  • Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer like sodium bicarbonate.[15][22] The rate of hydrolysis of the NHS ester increases with pH, so this step should be performed just before adding the linker.[7][23]

  • Add the activated linker solution to the antibody solution with gentle mixing. A typical starting molar ratio of linker to antibody is 10:1 to 20:1, but this should be optimized.[15]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15][]

4. Purification:

  • Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[]

Protocol 2: Antibody Conjugation using Maleimide-PEG

1. Antibody Reduction (if necessary):

  • If using native disulfide bonds, partially reduce the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[]

  • A typical procedure involves incubating the antibody (1-10 mg/mL in PBS) with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[]

  • Immediately remove the excess reducing agent using a desalting column to prevent re-oxidation of the thiols.[]

2. Conjugation Reaction:

  • Ensure the reduced antibody is in a thiol-free buffer at pH 6.5-7.5.[11][24]

  • Prepare a stock solution of the maleimide-PEG linker in a water-miscible organic solvent like DMSO.[25]

  • Add the maleimide-PEG solution to the reduced antibody solution. A molar excess of 10:1 to 20:1 (linker:antibody) is a common starting point.[11][25]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[24][25]

3. Quenching and Purification:

  • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or N-acetylcysteine.[]

  • Purify the ADC using SEC, dialysis, or other suitable chromatography methods to remove unreacted linker and other reagents.[24][25]

Conclusion: Making an Informed Decision

The choice between this compound (and its corresponding NHS ester chemistry) and maleimide-PEG linkers is not a matter of one being definitively superior to the other. Instead, the decision hinges on the specific goals of the research and the desired characteristics of the final ADC.

Choose this compound (Lysine Conjugation) when:

  • A simpler, more direct conjugation method is preferred.

  • A heterogeneous mixture of ADC species is acceptable for the intended application.

  • The absolute stability of the conjugate bond is the highest priority.

Choose Maleimide-PEG (Cysteine Conjugation) when:

  • A homogeneous ADC with a precise drug-to-antibody ratio is required.[6]

  • Site-specific conjugation is necessary to avoid impacting the antigen-binding region of the antibody.[6]

  • The potential for retro-Michael reaction and deconjugation can be addressed and monitored.

Ultimately, a thorough understanding of the underlying chemistry, stability, and biological implications of each linker system is essential for the successful development of next-generation antibody-based therapeutics.

References

  • Rango Exchange. Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design.
  • Benchchem. A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates.
  • Royal Society of Chemistry. Cysteine-to-lysine transfer antibody fragment conjugation.
  • BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy.
  • AxisPharm. Cysteine- and Lysine-Based Conjugation.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
  • BOC Sciences. Lysine Conjugation Services | ADCs.
  • BOC Sciences. How ADC Linkers Work: Controlling Stability & Drug Release.
  • UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates.
  • ResearchGate. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF.
  • Lumiprobe. What is hydrolysis rates for NHS ester functionalized dyes?.
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Creative PEGWorks. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • PubMed. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.
  • SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • BroadPharm. GENERAL PROTOCOL OF DYE NHS ANTIBODY LABELING KIT.
  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Cy7 NHS Ester.
  • Pharma's Almanac. Improving the Therapeutic Index of ADCs with a Peptide Linker Technology.
  • The Journal for ImmunoTherapy of Cancer. 1407 Expanding the therapeutic index of MMAE-based antibody-drug conjugates (ADCs) with a novel linker system (LD343).
  • Biorunstar. What is the role of peptide linkers in optimizing the therapeutic index of ADCs?.
  • ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
  • Fürth lab. Antibody conjugation.
  • ACS Publications. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation | Molecular Pharmaceutics.
  • Benchchem. hydrolysis rate of 6-TAMRA-NHS ester in aqueous solutions.
  • Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • ResearchGate. Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%....
  • Benchchem. Application Notes and Protocols for m-PEG16-Mal Conjugation to Antibodies.
  • BOC Sciences. Maleimide Conjugation - Bioconjugation.
  • Xi'an Confluore Biological Technology Co., Ltd. Instructions for PEG Maleimide Conjugation.
  • ResearchGate. Figure S13. Conjugation of maleimide-PEG-biotins to T289C mAb after....
  • NIH National Library of Medicine. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry.
  • BroadPharm. Protocol for PEG Maleimide.
  • Vector Labs. Maleimide Crosslinker Selection Guide.
  • Benchchem. A Comparative Analysis of Azide-PEG3-Tos and Maleimide Linkers for Bioconjugation.
  • Kinam Park. Instability of thiol/maleimide conjugation and strategies for mitigation.
  • NIH National Library of Medicine. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • ResearchGate. IgG1 Thioether Bond Formation in Vivo.
  • BroadPharm. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • Interchim. TCO-PEG3-Maleimide.
  • NIH National Library of Medicine. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts.
  • Benchchem. Stability Showdown: TCO-PEG3-TCO vs. Maleimide Crosslinked Conjugates.
  • Benchchem. A Head-to-Head Comparison of Amine-PEG-CH2COOH and Maleimide-PEG Linkers in Bioconjugation.
  • PLOS ONE. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.
  • ResearchGate. (PDF) Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.
  • NIH National Library of Medicine. Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides.
  • PubMed Central. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.

Sources

A Senior Application Scientist's Guide to Conjugation Efficiency: Tos-PEG3-CH2CO2H in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules—a process known as bioconjugation—is a cornerstone of innovation. From antibody-drug conjugates (ADCs) that selectively target cancer cells to the immobilization of proteins for diagnostic assays, the choice of the chemical linker is a critical parameter that dictates the success, reproducibility, and performance of the final conjugate.

This guide provides an in-depth, objective comparison of the conjugation efficiency of Tos-PEG3-CH2CO2H, a tosyl-activated PEG linker, against other widely used alternatives, including N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry linkers. By delving into the underlying chemistry and providing supporting experimental insights, this document aims to empower you to make informed decisions for your bioconjugation strategies.

The Central Role of the Linker in Bioconjugation

A linker is more than just a molecular bridge; it is a critical component that influences the stability, solubility, and biological activity of the resulting bioconjugate. An ideal linker should offer high conjugation efficiency, form a stable covalent bond, and possess a well-defined length and chemical nature to suit the specific application. The reactivity of the linker's terminal groups determines which functional groups on a biomolecule it can target, thereby defining the conjugation strategy.

In the Spotlight: this compound and Tosyl Chemistry

The this compound linker belongs to a class of reagents that utilize the p-toluenesulfonyl (tosyl) group as an excellent leaving group to facilitate nucleophilic substitution reactions. When attached to the end of a polyethylene glycol (PEG) chain, the tosyl group activates the terminal hydroxyl group, transforming it into a reactive tosylate ester (PEG-OTs). This allows for the efficient conjugation to nucleophilic functional groups on biomolecules, primarily primary amines (e.g., lysine residues and the N-terminus of proteins) and thiols (cysteine residues).

The reaction with a primary amine results in the formation of a highly stable secondary amine or sulfonamide bond. This conjugation chemistry is characterized by its relatively slower reaction kinetics compared to some other methods, which can be advantageous for achieving controlled and specific modifications. The PEG3 spacer in this compound is a short, hydrophilic chain that enhances the water solubility of the linker and the resulting conjugate.

The Established Workhorse: NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are arguably the most common reagents for modifying primary amines in biomolecules. The reaction, a nucleophilic acyl substitution, is rapid and results in a stable amide bond. NHS esters are known for their high reactivity and the relative simplicity of the conjugation protocol. However, a significant drawback is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can lower the overall conjugation efficiency, especially at the higher pH required for the reaction.

The Thiol-Specific Specialist: Maleimide Chemistry

Maleimide-based linkers are highly specific for thiol groups found in cysteine residues. The reaction, a Michael addition, is rapid and efficient under physiological pH conditions, forming a stable thioether bond. This high degree of specificity makes maleimides a popular choice for site-specific conjugation, particularly in the development of antibody-drug conjugates (ADCs) where conjugation to engineered cysteine residues is desired. A noted limitation is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, leading to deconjugation.

The Bioorthogonal Virtuoso: Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variant (SPAAC), has revolutionized bioconjugation. These reactions are characterized by their high efficiency, specificity, and bioorthogonality, meaning they proceed with minimal interference from other functional groups present in biological systems. CuAAC reactions are extremely fast and often yield near-quantitative conjugation, forming a highly stable triazole ring. The main consideration for in vivo applications is the potential cytotoxicity of the copper catalyst, which has led to the development of copper-free SPAAC alternatives.

Head-to-Head Comparison: Performance Metrics of Key Linkers

The choice of a linker is a multi-faceted decision that balances reaction efficiency, speed, stability of the resulting bond, and the specific requirements of the application. The following tables provide a comparative summary of the key performance indicators for this compound and its alternatives.

Table 1: Reaction Characteristics and Efficiency

FeatureThis compound (Tosyl)NHS EsterMaleimideClick Chemistry (CuAAC)
Target Functional Group Primary Amines (-NH₂), Thiols (-SH)Primary Amines (-NH₂)Thiols (-SH)Azides (-N₃) & Alkynes (-C≡CH)
Resulting Covalent Bond Sulfonamide / Secondary AmineAmideThioetherTriazole
Optimal Reaction pH 8.0 - 9.5 (for amines)[1]7.2 - 8.5[2][3]6.5 - 7.5[4][5]Neutral
Typical Reaction Time 24 - 72 hours[6][7]0.5 - 4 hours[3][8]0.5 - 2 hours[7]0.5 - 2 hours[1]
Reported Yield / Efficiency High (often requires optimization)80 - 92%[9]~84%[7][10]>95% (often near-quantitative)[1]
Primary Side Reaction Reaction with other nucleophilesHydrolysis of the ester[3]Hydrolysis at pH > 7.5, reaction with amines[5]Minimal

Table 2: Stability of Reactive Linker and Resulting Conjugate Bond

FeatureThis compound (Tosyl)NHS EsterMaleimideClick Chemistry (CuAAC)
Linker Hydrolytic Stability Relatively stable in aqueous solutionProne to hydrolysis, especially at higher pH (half-life of minutes to hours)[3]Hydrolyzes at pH > 7.5Highly stable
Conjugate Bond Stability Sulfonamide: Very High, resistant to hydrolysis[10][11]Amide: Very High, chemically and enzymatically stable under physiological conditions[12]Thioether: Generally stable, but susceptible to retro-Michael reaction (thiol exchange)[12]Triazole: Extremely High, very stable

Visualizing the Conjugation Workflows

To further elucidate the practical differences between these conjugation strategies, the following diagrams, generated using Graphviz, illustrate the typical experimental workflows.

Tosyl_Conjugation_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification cluster_step4 Step 4: Analysis Protein Protein Solution (pH 8.0-9.5) Reaction Incubate (24-72h, 4°C or RT) Protein->Reaction Tos_Linker This compound (in organic solvent) Tos_Linker->Reaction Purification Purification (e.g., Dialysis, SEC) Reaction->Purification Analysis Characterization (HPLC, MS, UV-Vis) Purification->Analysis

Caption: Workflow for protein conjugation using a tosyl-activated linker.

NHS_Ester_Conjugation_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification cluster_step4 Step 4: Analysis Protein Protein Solution (pH 7.2-8.5) Reaction Incubate (0.5-4h, RT or 4°C) Protein->Reaction NHS_Linker NHS Ester Linker (freshly prepared in DMSO) NHS_Linker->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purification Purification (e.g., Dialysis, SEC) Quench->Purification Analysis Characterization (HPLC, MS, UV-Vis) Purification->Analysis

Caption: Workflow for protein conjugation using an NHS ester linker.

Best Practices and Experimental Protocols

To provide a practical context for the information presented, this section details step-by-step protocols for key experiments.

Protocol 1: Protein Conjugation with a Tosyl-Activated PEG Linker

Objective: To covalently conjugate a tosyl-activated PEG linker to primary amines on a model protein.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 1X PBS.

  • Tos-PEG-linker (e.g., this compound).

  • Coupling Buffer: 100 mM sodium borate buffer, pH 9.0.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette.

Methodology:

  • Protein Preparation: Prepare a solution of the protein in the Coupling Buffer at a concentration of 5-10 mg/mL. The higher pH is necessary to ensure the deprotonation of lysine ε-amino groups, making them nucleophilic.

  • Linker Preparation: Immediately before use, dissolve the Tos-PEG-linker in the organic solvent to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved Tos-PEG-linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 24-48 hours at room temperature or 48-72 hours at 4°C with continuous gentle mixing.[6][7] The longer incubation time is a key difference compared to NHS ester or maleimide chemistry.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or by dialyzing the reaction mixture against 1X PBS at 4°C with several buffer changes.

  • Characterization: Analyze the purified conjugate to determine the degree of conjugation (see Protocol 3).

Protocol 2: Protein Conjugation with an NHS Ester Linker

Objective: To covalently conjugate an NHS ester linker to primary amines on a model protein.

Materials:

  • Model protein (e.g., BSA) at 10 mg/mL in 1X PBS.

  • NHS-PEG-linker.

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5.

  • Organic Solvent: Anhydrous DMSO.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification column or dialysis cassette.

Methodology:

  • Protein Preparation: Prepare a solution of the protein in the Reaction Buffer at a concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-linker in DMSO to create a stock solution (e.g., 10-50 mM). The hydrolytic instability of the NHS ester necessitates its prompt use.[3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG-linker to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.[8]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. The primary amines in Tris will react with any remaining NHS esters. Incubate for an additional 30 minutes.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Analyze the purified conjugate to determine the degree of conjugation (see Protocol 3).

Protocol 3: Determining Conjugation Efficiency (Degree of Conjugation)

The efficiency of a bioconjugation reaction is typically quantified by determining the average number of linker molecules conjugated per biomolecule, often referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs.[11][13]

A. UV-Vis Spectroscopy Method (for linkers with a distinct chromophore)

This method is applicable when the conjugated molecule has a unique UV-Vis absorbance spectrum that is different from the protein.[13]

  • Measure the absorbance of the purified conjugate solution at two wavelengths: 280 nm (for protein concentration) and the wavelength of maximum absorbance for the conjugated molecule (λmax).

  • Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the conjugated molecule at 280 nm.

  • Calculate the concentration of the conjugated molecule using its molar extinction coefficient at its λmax.

  • The degree of conjugation is the molar ratio of the conjugated molecule to the protein.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for determining the distribution of different conjugated species.[6][13] For antibody conjugates, the antibody is often reduced to separate the light and heavy chains.

  • Sample Preparation: Reduce the purified conjugate using a reducing agent like dithiothreitol (DTT) to separate the antibody light and heavy chains.

  • HPLC Analysis: Inject the reduced sample onto a reversed-phase column (e.g., C4 or C8). Elute the chains using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both typically containing 0.1% trifluoroacetic acid.

  • Data Analysis: The chromatogram will show peaks corresponding to the unconjugated light chain, conjugated light chain, unconjugated heavy chain, and heavy chains with one, two, or more conjugated linkers.

  • DAR Calculation: The weighted average DAR is calculated based on the integrated peak areas of each species and the number of linkers attached to each.[11] The formula is: DAR = Σ(Peak Area of species * Number of linkers on species) / Σ(Total Peak Area)

C. Mass Spectrometry (MS)

Mass spectrometry provides the most accurate determination of the degree of conjugation and can confirm the mass of the final conjugate.[13] Intact mass analysis of the purified conjugate will show a distribution of species with different numbers of attached linkers, from which an average degree of conjugation can be calculated.

Conclusion: Selecting the Optimal Linker for Your Application

The choice between this compound and other linkers is not a matter of one being universally superior, but rather selecting the right tool for the specific scientific objective.

  • This compound is an excellent choice when a highly stable sulfonamide or secondary amine linkage is desired and when slower, more controlled reaction kinetics are acceptable or even advantageous. Its relative stability in aqueous solutions provides a wider window for reaction setup and execution.

  • NHS esters remain a go-to for rapid and efficient conjugation to primary amines, particularly when high-throughput labeling is required. However, careful control of reaction time and pH is crucial to mitigate the effects of hydrolysis.

  • Maleimides offer unparalleled specificity for thiols, making them ideal for site-specific conjugation strategies. The stability of the resulting thioether bond should be considered, especially for in vivo applications.

  • Click chemistry provides a robust and highly efficient bioorthogonal conjugation method, yielding exceptionally stable linkages. It is particularly powerful for complex, multi-step conjugation schemes and in vivo applications where biocompatibility is paramount.

By understanding the fundamental chemistry, reaction kinetics, and stability profiles of these key linker technologies, researchers can design and execute bioconjugation experiments with greater precision and confidence, ultimately accelerating the development of novel therapeutics and diagnostics.

References

  • BenchChem. (2025). A Comparative Guide to Amide vs.
  • BenchChem. (2025). A Comparative Guide to Quantitative Analysis of Bioconjugation Efficiency: UV-Vis Spectroscopy vs.
  • Creative Biolabs. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
  • Bioclone. (n.d.).
  • Wang, Z., et al. (2019). Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs.
  • Hale, S. J., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers, 13(9), 1369.
  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109.
  • Al-Amin, M., et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(23), 10435-10485.
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • BenchChem. (2025). An In-Depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. BenchChem.
  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. YouTube.
  • Liu, C., et al. (2018). Kinetics of conjugation reactions of porphyrin-NHS esters with mPEG 4 -NH 2 in carbonate buffer/10% DMSO at various pH values at room temperature, assessed by HPLC-MS-Abs.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • ResearchGate. (2015). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.
  • Royal Society of Chemistry. (2021).
  • Walsh Medical Media. (n.d.).
  • ResearchGate. (2019). Reactive moieties of transfer probes. A) Tosyl/benzenesulfonate. B) Dibromophenyl benzoate. C) Imidazole carbamate.
  • Wiley Online Library. (2020). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. Journal of Polymer Science.
  • ACS Publications. (2018). The Symmetric Tetravalent Sulfhydryl-Specific Linker NATBA Facilitates a Combinatorial “Tool Kit” Strategy for Phage Display-Based Selection of Functionalized Bicyclic Peptides. ACS Omega.
  • Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.
  • European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
  • TCI Chemicals. (n.d.). p-Toluenesulfonic Acid Esters [Chemical Structural Class]. TCI (Shanghai) Development Co., Ltd.
  • ResearchGate. (2016). How to convert tosylate into amine?.
  • Frontiers. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology.
  • Creative PEGWorks. (n.d.). Peptide and protein PEGylation: a review of problems and solutions.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?.

Sources

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Heterogeneity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Analytical Characterization of Tos-PEG3-CH2CO2H Conjugates

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy to enhance the therapeutic properties of biomolecules. The linker chemistry employed is central to the success of this endeavor. This guide provides an in-depth comparison of analytical methods for characterizing biomolecules conjugated with this compound, a discrete PEG linker featuring a tosyl activating group and a terminal carboxylic acid.

The tosyl group (p-toluenesulfonyl) is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with primary amines (e.g., lysine residues, N-terminus) and thiols (e.g., cysteine residues) on proteins and peptides.[1] This reaction, typically carried out at a pH of 8.0-9.5 for amines, forms a stable secondary amine or thioether bond.[2] Unlike more moisture-sensitive activating groups like N-hydroxysuccinimide (NHS) esters, tosylates exhibit greater stability in aqueous solutions, providing a wider and more flexible window for conjugation reactions.[1] The terminal carboxylic acid on the other end of the PEG linker allows for subsequent modifications if desired, using standard carbodiimide chemistry.

Accurate and comprehensive characterization of the resulting conjugate is paramount to ensure its quality, efficacy, and safety. This involves confirming the degree of PEGylation, identifying conjugation sites, and quantifying impurities. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Light Scattering techniques for the comprehensive analysis of this compound conjugates.

HPLC is an indispensable tool for monitoring the progress of the conjugation reaction and assessing the purity of the final product.[3][] It separates the unreacted biomolecule, the PEG linker, and the various PEGylated species.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of a PEG chain, which is hydrophilic, to a protein typically reduces its retention time on a reversed-phase column. This allows for the separation of the more hydrophobic unconjugated protein from the more hydrophilic PEGylated products.

Experimental Protocol: RP-HPLC Analysis of a this compound Protein Conjugate

  • Column Selection: A C4 or C8 column with a 300 Å pore size is recommended for protein analysis. The wider pores prevent the exclusion of large protein molecules, and the shorter alkyl chains provide adequate retention without being overly hydrophobic.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A shallow gradient is often necessary to resolve species with small differences in PEGylation. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-35 min: 20-60% B

    • 35-40 min: 60-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-20% B

    • 50-60 min: 20% B (re-equilibration)

  • Sample Preparation: Quench the conjugation reaction mixture (e.g., with a Tris buffer). Dilute the sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.[5]

  • Detection: UV detection at 280 nm is standard for proteins. Since the PEG linker itself does not have a strong UV chromophore, detection relies on the protein's absorbance.[5]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size). PEGylation increases the size of a biomolecule, leading to an earlier elution time from an SEC column. This makes SEC highly effective for separating the high molecular weight conjugate from the unreacted low molecular weight PEG linker and other small molecule impurities.[]

Causality in Method Selection:

  • RP-HPLC is superior for resolving species with the same number of attached PEGs but at different locations (positional isomers) and for separating mono-PEGylated from di-PEGylated and higher-order species.

  • SEC is the preferred method for quantifying high molecular weight aggregates and for removing unconjugated PEG reagent.[]

Mass Spectrometry (MS): For Unambiguous Molecular Weight and Stoichiometry

Mass spectrometry is the gold standard for determining the precise molecular weight of the conjugate, which directly confirms the number of PEG linkers attached (degree of PEGylation).[7][8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is particularly well-suited for analyzing large biomolecules like proteins and their conjugates. When coupled with liquid chromatography (LC-MS), it provides mass information for each peak separated by the HPLC.[9]

Experimental Protocol: LC-ESI-MS of a this compound Protein Conjugate

  • LC System: An RP-HPLC system as described above is commonly used.

  • MS Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass determination.[8]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis: The raw ESI-MS data will show a series of multiply charged ions. This complex spectrum needs to be deconvoluted using software (e.g., ProMass, BioAnalyst) to obtain the zero-charge mass of the protein and its conjugates.[9][10] Each attached this compound linker will add a specific mass (318.34 Da, minus the mass of the displaced proton) to the parent molecule.

  • Pro-Tip: The analysis of PEGylated proteins can be complicated by the charge heterogeneity of the PEG chain. Post-column infusion of a charge-stripping agent like triethylamine (TEA) can reduce the number of charge states, simplifying the mass spectrum and aiding in data interpretation.[10]

Self-Validation: The mass difference between the unconjugated protein and the mono-PEGylated species should precisely match the mass of the PEG linker. The mass of the di-PEGylated species should be the mass of the protein plus twice the mass of the linker, and so on. This provides a self-validating system for confirming the degree of PEGylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation

While less commonly used for large protein conjugates due to spectral complexity, NMR spectroscopy is a powerful tool for characterizing the PEG linker itself and for analyzing smaller conjugates (e.g., with peptides).

¹H NMR can be used to:

  • Confirm the structure of the this compound linker before conjugation.

  • Verify the covalent attachment to the biomolecule by observing the disappearance of signals corresponding to the tosyl group and the appearance of new signals corresponding to the newly formed bond.

  • For smaller conjugates, it can sometimes provide information on the site of attachment.

Light Scattering Techniques: Assessing Size and Aggregation

Dynamic Light Scattering (DLS) and Multi-Angle Light Scattering (MALS) are non-invasive techniques that provide information about the size and aggregation state of the conjugate in solution.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the molecules. An increase in the hydrodynamic radius post-conjugation confirms the attachment of the PEG linker. DLS is also highly sensitive to the presence of aggregates.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful combination allows for the absolute determination of the molar mass of the species eluting from the SEC column, independent of their shape or elution time. This can definitively confirm the molar mass of the monomeric conjugate and quantify any oligomers or aggregates present.

Comparative Analysis of Analytical Methods

Analytical Method Information Provided Advantages Limitations
RP-HPLC Purity, heterogeneity (degree and sites of PEGylation)High resolution, quantitative, well-established.[]Can be denaturing for some proteins, may not resolve all positional isomers.
SEC-HPLC Purity, aggregation, separation from free PEGNon-denaturing, excellent for aggregate analysis.[]Lower resolution for different PEGylated species compared to RP-HPLC.
ESI-MS Absolute molecular weight, degree of PEGylationHigh accuracy and sensitivity, confirms identity unambiguously.[7]Complex spectra for heterogeneous samples, requires specialized equipment.
NMR Spectroscopy Structural confirmation of linker and small conjugatesProvides detailed structural information.Not suitable for large, complex protein conjugates due to spectral overlap.
DLS/SEC-MALS Hydrodynamic radius, molar mass, aggregation stateNon-invasive, provides absolute molar mass, highly sensitive to aggregates.Does not provide information on the site of PEGylation.

Visualizing the Workflow

Conjugation and Purification Workflow

cluster_0 Conjugation cluster_1 Purification Biomolecule Biomolecule Reaction Reaction Biomolecule->Reaction This compound This compound This compound->Reaction Conjugate_Mix Crude Conjugate Mixture Reaction->Conjugate_Mix Purification Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Conjugate_Mix->Purification

Caption: General workflow for the conjugation of a biomolecule with this compound and subsequent purification.

Analytical Characterization Workflow

cluster_2 Primary Analysis cluster_3 Secondary/Structural Analysis Purified_Conjugate Purified_Conjugate HPLC HPLC (RP/SEC) Purified_Conjugate->HPLC Purity & Heterogeneity MS Mass Spectrometry Purified_Conjugate->MS Identity & Stoichiometry Light_Scattering DLS / SEC-MALS Purified_Conjugate->Light_Scattering Size & Aggregation NMR NMR Purified_Conjugate->NMR Structural Confirmation

Caption: Comprehensive analytical workflow for the characterization of purified this compound conjugates.

References

  • AxisPharm. (n.d.). Tosylate PEG, Tos PEG, Ts PEG. Retrieved from [Link]

  • Precise PEG. (n.d.). PEG Tosylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers. [Link]

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]

  • Gaberc-Porekar, V., Zore, I., Podobnik, B., & Menart, V. (2008). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Pharmaceutical Sciences. [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. [Link]

  • Veronese, F. M., & Pasut, G. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • van der Pot, M., et al. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules. [Link]

  • ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]

  • Kaundinya, G. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. [Link]

  • Phenomenex. (n.d.). Investigations into Improving the Separation of PEGylated Proteins. [Link]

  • Jena Bioscience. (2018). TCO-PEG3-Maleimide. [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Modified with Tos-PEG3-CH2CO2H: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Chemistry in Proteomic PEGylation Analysis

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity[1][2]. The choice of the PEGylation reagent is a critical decision that extends beyond the initial conjugation reaction; it profoundly influences the subsequent analytical characterization, particularly by mass spectrometry (MS).

This guide provides an in-depth technical comparison of Tos-PEG3-CH2CO2H with other commonly used PEGylation reagents, focusing on the implications for mass spectrometry analysis. We will move beyond a simple listing of protocols to explain the underlying chemical principles that dictate analytical outcomes, empowering you to make informed decisions for your research.

The Reagents: A Comparative Overview of Reactive Chemistries

The efficacy of a PEGylation strategy is fundamentally tied to the reactive groups on the PEG reagent and the target amino acid residues on the protein. Here, we compare three prevalent chemistries.

  • This compound : This heterobifunctional reagent features a tosyl (tosylate) group and a carboxylic acid. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophilic amino acid side chains such as the primary amines of lysine residues and the N-terminus, as well as the hydroxyl groups of serine and threonine, and the thiol group of cysteine[3]. The carboxylic acid end allows for subsequent conjugation, for instance, to another amine-containing molecule using carbodiimide chemistry (e.g., EDC)[4].

  • NHS-ester-PEG : N-hydroxysuccinimide (NHS) esters are one of the most common reagents for targeting primary amines (lysine and the N-terminus)[1][5]. The reaction results in a stable amide bond.

  • Maleimide-PEG : Maleimide-functionalized PEGs are highly specific for sulfhydryl (thiol) groups, found in cysteine residues[6]. This chemistry forms a stable thioether bond.

The choice of linkage chemistry—sulfonamide/ether/thioether from the tosyl group, amide from the NHS ester, or thioether from the maleimide—is not trivial. It dictates the stability of the modification and its behavior during mass spectrometric analysis.

The Mass Spectrometry Workflow: From Benchtop to Data

A robust mass spectrometry analysis of a PEGylated protein, regardless of the modification chemistry, follows a structured workflow. The choices made at each step are critical for generating high-quality, interpretable data.

Mass Spectrometry Workflow for PEGylated Proteins cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis p1 Protein Solubilization p2 Protein Modification (Tos-PEG, NHS-PEG, or Mal-PEG) p1->p2 Reaction p3 Quenching & Excess Reagent Removal (SEC/Dialysis) p2->p3 Purification ms1 Intact Mass Analysis (Top-Down) p3->ms1 Intact Protein ms2 Proteolytic Digestion (e.g., Trypsin) p3->ms2 For Peptide-level Analysis d1 Deconvolution of Intact Mass Spectra ms1->d1 Data Processing ms3 Peptide Separation (LC) ms2->ms3 Peptide Mixture ms4 Tandem MS (MS/MS) Analysis (Bottom-Up) ms3->ms4 Ionization & Fragmentation d2 Database Searching of MS/MS Data ms4->d2 Spectral Matching d3 Localization of Modification Site d2->d3 d4 Quantification d3->d4

Caption: A generalized workflow for the mass spectrometry analysis of PEGylated proteins.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the modification and analysis of a model protein.

Protocol 1: Protein Modification with this compound
  • Protein Preparation : Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. A buffer with a pH in the range of 8.0-9.0 is recommended to facilitate the deprotonation of lysine amino groups, enhancing their nucleophilicity. Phosphate-buffered saline (PBS) or borate buffers are common choices. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation : Immediately before use, dissolve this compound in a compatible organic solvent like DMSO or DMF.

  • Conjugation Reaction : Add a 10-50 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification : Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted tosyl groups. Remove excess reagent and buffer exchange the modified protein into a mass spectrometry-compatible buffer (e.g., ammonium bicarbonate) using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Bottom-Up Mass Spectrometry Analysis
  • Denaturation, Reduction, and Alkylation : Denature the purified PEGylated protein in a solution containing 8 M urea or 6 M guanidine hydrochloride. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Proteolytic Digestion : Dilute the denatured protein solution to reduce the denaturant concentration to less than 1 M. Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting : Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis : Analyze the desalted peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Employ a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant peptide ions.

Comparative Performance in Mass Spectrometry

The choice of PEGylation reagent has significant consequences for the resulting mass spectra.

FeatureThis compoundNHS-ester-PEGMaleimide-PEG
Target Residues Lys, Ser, Thr, Cys, N-terminusLys, N-terminusCys
Bond Formed Sulfonamide, Ether, ThioetherAmideThioether
Bond Stability in MS Generally stableHighly stableHighly stable
MS/MS Fragmentation The sulfonamide bond is stable; fragmentation primarily occurs along the peptide backbone and within the PEG chain.The amide bond is very stable; fragmentation occurs along the peptide backbone and within the PEG chain.The thioether bond is stable; fragmentation occurs along the peptide backbone and within the PEG chain.
Data Interpretation The presence of multiple potential modification sites can complicate data analysis.Relatively straightforward for amine-rich proteins.Highly specific, simplifying data interpretation.
Potential for Side Reactions Can react with multiple nucleophiles, potentially leading to a heterogeneous product.Hydrolysis of the NHS ester is a common side reaction.Can react with other nucleophiles at high pH; potential for Michael addition side reactions.
Causality Behind Experimental Observations

The stability of the formed covalent bond is paramount for successful MS analysis. The sulfonamide, amide, and thioether bonds formed by these reagents are generally stable under the conditions used for bottom-up proteomics and MS/MS analysis. This ensures that the PEG modification remains attached to the peptide during fragmentation, allowing for the identification of the modified peptide and the localization of the modification site.

The fragmentation pattern of PEGylated peptides is often dominated by the neutral loss of ethylene glycol units (44 Da). However, the fragmentation of the peptide backbone is crucial for sequence identification. The nature of the linkage to the amino acid side chain can influence the fragmentation pathways. While the sulfonamide bond from the tosyl group is robust, its electron-withdrawing nature could potentially influence charge distribution on the peptide and subtly alter fragmentation propensities compared to an amide or thioether linkage.

Linkage_Chemistry_Comparison cluster_tosyl This compound cluster_nhs NHS-ester-PEG cluster_mal Maleimide-PEG Tosyl_reagent Tos-PEG-R' Tosyl_target Protein-NH2 Protein-OH Protein-SH Tosyl_reagent->Tosyl_target Reacts with Tosyl_product Protein-NH-SO2-PEG-R' Protein-O-SO2-PEG-R' Protein-S-SO2-PEG-R' Tosyl_target->Tosyl_product Forms NHS_reagent NHS-O-CO-PEG-R' NHS_target Protein-NH2 NHS_reagent->NHS_target Reacts with NHS_product Protein-NH-CO-PEG-R' NHS_target->NHS_product Forms Mal_reagent Maleimide-PEG-R' Mal_target Protein-SH Mal_reagent->Mal_target Reacts with Mal_product Protein-S-Maleimide-PEG-R' Mal_target->Mal_product Forms

Caption: Comparison of the reaction chemistry of different PEGylation reagents.

Conclusion and Recommendations

The choice of PEGylation reagent for mass spectrometry analysis should be guided by the specific goals of the experiment.

  • This compound offers broader reactivity, targeting not only amines but also hydroxyl and thiol groups. This can be advantageous for proteins with few accessible lysines. However, this broader reactivity can also lead to a more heterogeneous product, which can complicate mass spectrometry data analysis. The stability of the resulting linkages is generally good for MS analysis.

  • NHS-ester-PEG reagents are the workhorse for modifying lysine residues and the N-terminus. The resulting amide bond is highly stable, and the chemistry is well-established, making it a reliable choice for many applications.

  • Maleimide-PEG reagents provide the highest specificity by targeting cysteine residues. This is ideal for site-specific modification and results in a more homogeneous product, which greatly simplifies data analysis and interpretation.

For researchers aiming for a comprehensive but potentially complex modification profile, This compound is a viable option. For routine, amine-targeted PEGylation with predictable outcomes, NHS-ester-PEG reagents are recommended. For applications requiring high specificity and product homogeneity, Maleimide-PEG is the superior choice.

Ultimately, a successful study of a PEGylated protein by mass spectrometry relies on a deep understanding of the chemistry of the modification agent and a carefully optimized analytical workflow.

References

  • Precise and comparative pegylation analysis by microfluidics and mass spectrometry. Accessed January 16, 2026. [Link]

  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Accessed January 16, 2026. [Link]

  • Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Accessed January 16, 2026. [Link]

  • SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Accessed January 16, 2026. [Link]

  • Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Accessed January 16, 2026. [Link]

  • OSU Chemistry. Mass spectrometry of peptides and proteins. Accessed January 16, 2026. [Link]

  • Relative stability of peptide sequence ions generated by tandem mass spectrometry. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Accessed January 16, 2026. [Link]

  • UAB. Peptide ion fragmentation in mass spectrometry. Accessed January 16, 2026. [Link]

  • ResearchGate. (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Accessed January 16, 2026. [Link]

  • ResearchGate. PEGylation and its alternatives | Request PDF. Accessed January 16, 2026. [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Accessed January 16, 2026. [Link]

  • Peptide peak intensities enhanced by cysteine modifiers and MALDI TOF MS. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. Determining the Composition and Stability of Protein Complexes Using an Integrated Label-Free and Stable Isotope Labeling Strategy. Accessed January 16, 2026. [Link]

Sources

The Expert's Guide to Bioconjugation: A Comparative Analysis of Tos-PEG3-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug development and molecular biology, the covalent attachment of molecules—a process known as bioconjugation—is a cornerstone technique for enhancing the therapeutic properties of proteins, peptides, and nanoparticles.[1][2] Among the various strategies, PEGylation, the conjugation of polyethylene glycol (PEG) chains, stands out for its ability to improve solubility, increase in vivo stability, and reduce the immunogenicity of biomolecules.[3][4] This guide provides an in-depth comparison of Tos-PEG3-CH2CO2H , a heterobifunctional PEGylation reagent, against other common alternatives, supported by practical case studies and detailed protocols.

Understanding the Core Chemistry: The Power of the Tosyl Group

At the heart of this compound is the p-toluenesulfonyl (tosyl) group. In organic chemistry, alcohols are inherently poor leaving groups, making direct nucleophilic substitution difficult.[5] The tosyl group masterfully converts a hydroxyl group into a tosylate ester, which is an excellent leaving group, thereby "activating" it for reaction.[5][6]

This reagent features two distinct reactive ends:

  • A Tosyl Group: This end reacts efficiently with nucleophiles. While it can react with various nucleophiles like thiols and alkoxides, its primary application in bioconjugation is the reaction with primary amines (e.g., the side chain of lysine residues in proteins) under moderately alkaline conditions (pH 8.0-9.5).[7][8]

  • A Carboxylic Acid Group: This terminal group provides a second handle for conjugation. It can be activated, typically using carbodiimide chemistry (e.g., EDC), to react with primary amines to form a highly stable amide bond.[9][10]

The short, hydrophilic tri-ethylene glycol (PEG3) spacer enhances the reagent's solubility in aqueous buffers, which is critical for biological reactions.[10][11]

Caption: Comparative workflow for mAb PEGylation using Tos-PEG and NHS-PEG.

Detailed Protocol: mAb PEGylation with Tos-PEG-20k
  • Buffer Exchange: Prepare the monoclonal antibody at a concentration of 5 mg/mL in a conjugation buffer (e.g., 100 mM sodium borate, pH 8.5).

  • Reagent Preparation: Dissolve the Tos-PEG-20k reagent in anhydrous DMSO to a final concentration of 100 mg/mL immediately before use.

  • Conjugation: Add a 10-molar excess of the dissolved Tos-PEG-20k to the antibody solution. Mix gently by inversion.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle end-over-end mixing.

  • Quenching: Stop the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, to quench any unreacted tosyl groups.

  • Purification: Remove excess PEG reagent and unconjugated antibody using Size Exclusion Chromatography (SEC).

  • Analysis: Characterize the resulting PEGylated mAb using SDS-PAGE to visualize the increase in molecular weight and use mass spectrometry to determine the average number of PEGs conjugated per antibody (Degree of Labeling - DOL).

Comparative Performance Data
ParameterTos-PEG3-Linker MethodNHS-Ester-Linker MethodRationale & Insights
Reagent Molar Excess 10-fold20-foldThe higher hydrolytic stability of the tosyl group allows for a lower required excess, reducing cost and simplifying purification.
Reaction Time 4 hours1 hourNHS-esters react faster but also hydrolyze rapidly. The slower, more controlled reaction of the tosyl group can lead to more consistent results. [12]
Conjugation Efficiency ~85%~70%Higher stability against hydrolysis for the tosyl reagent leads to greater overall conjugation efficiency.
Average DOL 2.11.8The controlled reaction of the tosyl linker can result in a more predictable degree of labeling.
Reproducibility High (CV < 5%)Moderate (CV < 15%)The reduced impact of hydrolysis makes the tosyl-based reaction more robust and reproducible between batches.

Note: Data presented is representative of typical outcomes and serves for illustrative purposes.

Head-to-Head Reagent Comparison

Choosing the right bioconjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired outcome. [13]

Feature This compound NHS-Ester PEG Maleimide PEG Click Chemistry (e.g., TCO-PEG)
Target Group Primary Amines (Lysine) Primary Amines (Lysine) Thiols (Cysteine) Bioorthogonal groups (e.g., Tetrazine) [14]
Optimal pH 8.0 - 9.5 7.2 - 8.5 [12] 6.5 - 7.5 ~7.4 (Physiological)
Bond Stability Very High (Secondary Amine) High (Amide) High (Thioether) Very High (Covalent)
Reagent Stability Moderate to High Low (hydrolyzes in water) Moderate (can hydrolyze at high pH) High
Selectivity High for amines High for amines Very High for thiols Extremely High (Bioorthogonal) [15]

| Expert Insight | Excellent for controlled amine conjugation where reagent stability is a concern. Less common than NHS-esters but offers distinct advantages in reproducibility. | The workhorse for amine conjugation but requires careful control of conditions due to hydrolysis. Can lead to batch-to-batch variability. | Ideal for site-specific conjugation to cysteine residues, which are often less abundant than lysines, allowing for greater positional control. | The gold standard for specificity. Requires pre-introduction of bioorthogonal handles but offers unparalleled control and efficiency. [14]|

Trustworthiness & Causality: Why Choose a Tosyl-Based Linker?

The decision to use this compound is grounded in a desire for control and reproducibility .

  • Minimizing Side Reactions: The primary competitor for amine-reactive chemistry, the NHS-ester, is in a constant race against hydrolysis. This competing reaction consumes the reagent and can lower the final yield. [16]The relative stability of the tosyl group in aqueous buffers mitigates this issue, ensuring that more of the reagent is available for the desired conjugation reaction.

  • Predictable Outcomes: By reducing the impact of a major side reaction (hydrolysis), the tosyl-based method provides a more linear and predictable relationship between reagent concentration, reaction time, and the final degree of labeling. This is crucial in pharmaceutical development where process control and batch-to-batch consistency are paramount.

  • Versatility: The presence of a terminal carboxylic acid on the other end of the PEG linker adds a layer of versatility. [10]For instance, a small molecule drug with an amine handle can first be conjugated to the tosyl group. The resulting product, now featuring a terminal carboxyl group, can then be activated and conjugated to the lysine residues of an antibody, facilitating the creation of complex antibody-drug conjugates (ADCs).

Conclusion

While NHS-esters have long been the default choice for modifying primary amines, reagents like This compound present a compelling alternative for researchers seeking enhanced control, higher efficiency, and superior reproducibility. Its robust chemical nature, characterized by the stable yet reactive tosyl group, makes it an excellent tool for the precise PEGylation of proteins and other biomolecules. By understanding the underlying chemical principles and comparing its performance against other methods, scientists can make more informed decisions to advance their drug development and research objectives.

References

  • Journal of the American Chemical Society. Book Review of Bioconjugate Techniques.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioconjugation: A burgeoning field of research. Angewandte Chemie International Edition, 48(38), 6974-6998.
  • Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243.
  • Singh, V. K., & Rai, V. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Society Reviews.
  • Journal of Medicinal Chemistry. Book Review of Bioconjugate Techniques. Second Edition.
  • St. Amant, A. H., & Van Veller, B. (2018). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Israel Journal of Chemistry, 59(1-2), 125-134.
  • Zuma, S., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. International Journal of Molecular Sciences, 23(14), 7885.
  • Scribd. PEGylation Strategies for Protein Stability.
  • Zuma, S., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International, 2022, 9623837.
  • DC Chemicals. This compound Datasheet.
  • BenchChem. Application Notes and Protocols: Activating the Hydroxyl Group of 6-N-Biotinylaminohexanol.
  • Morar, A. S. (2006). PEGylation of Proteins: A Structural Approach. BioPharm International.
  • Bhaskar, V., & Reddy, K. R. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
  • BroadPharm. This compound, 1807537-35-4.
  • AxisPharm. Tosylate PEG, Tos PEG, Ts PEG.
  • Fujisawa, T., et al. (1998). Novel chemoselective tosylation of the alcoholic hydroxyl group of syn-α,β-disubstituted β-hydroxy carboxylic acids. Chemical Communications, (10), 1119-1120.
  • Li, F., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7(1), 12488.
  • AiFChem. 1807537-35-4 | this compound.
  • ChemicalBook. This compound CAS#: 1807537-35-4.
  • AxisPharm. This compound | CAS :1807537-35-4.
  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
  • Biopharma PEG. Tos-PEG3-Tos | CAS:19249-03-7.
  • Conju-Probe. TCO-PEG3-alcohol.
  • Biopharma PEG. 77544-68-4, OH-PEG3-Tos.
  • MedchemExpress.com. Tos-PEG3 | Solid Support.
  • BenchChem. An In-depth Technical Guide to the Applications of TCO-PEG3-TCO in Bioconjugation.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
  • Li, L., et al. (2013). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of nucleic acids, 2013, 495120.
  • Interchim. Functional groups in (bio)chemistry.
  • BenchChem. Application Notes and Protocols for the Use of Tos-PEG3-CH2COOtBu in PROTAC Synthesis.

Sources

The Decisive Advantage: Why Tosyl Groups Excel as Leaving Groups in PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing PEGylation Strategies

For researchers, scientists, and drug development professionals, the strategic activation of polyethylene glycol (PEG) linkers is a critical step in creating next-generation therapeutics. The choice of leaving group dictates the efficiency, specificity, and stability of the subsequent bioconjugation reaction. Among the arsenal of available activating groups, the tosyl (p-toluenesulfonyl) group consistently emerges as a superior choice. This guide provides an in-depth, evidence-based comparison of the tosyl group against other common leaving groups, elucidating the chemical principles and practical advantages that underpin its preferential use in PEGylation.

The Cornerstone of Efficient PEGylation: The Leaving Group

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1] However, the terminal hydroxyl groups of native PEG are poor leaving groups, rendering them unreactive towards nucleophilic substitution.[2] To facilitate conjugation, these hydroxyls must be activated by conversion into a group that readily departs upon nucleophilic attack by functional groups on the target biomolecule, such as the amine groups of lysine residues or the thiol groups of cysteine residues.[3]

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base is a better leaving group.[4] This principle is the foundation for understanding the superior performance of the tosyl group.

The Tosyl Advantage: A Trifecta of Reactivity, Stability, and Control

The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the extensive resonance stabilization of the resulting tosylate anion.[3] The negative charge is delocalized across the three oxygen atoms of the sulfonyl group and the aromatic ring, rendering the anion exceptionally stable.[5] This inherent stability translates into several key advantages in the context of PEG linkers.

Optimal Reactivity for Versatile Conjugation

Tosyl-activated PEGs (PEG-OTs) exhibit a well-balanced reactivity, readily undergoing nucleophilic substitution with a variety of functional groups on biomolecules under mild conditions.[6] They are highly reactive towards strong nucleophiles like thiols and sufficiently reactive towards primary amines, the most common targets for PEGylation.[3] This versatility allows for efficient conjugation to a broad range of therapeutic molecules.

dot```dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PEG_OTs [label="Tosyl-Activated PEG (PEG-OTs)"]; Nucleophile [label="Biomolecule Nucleophile (e.g., R-NH2, R-SH)"]; Transition_State [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05"]; PEG_Conjugate [label="PEG-Biomolecule Conjugate"]; Tosylate_Anion [label="Tosylate Anion (Leaving Group)", fillcolor="#34A853"];

PEG_OTs -> Transition_State [label="Nucleophilic Attack"]; Nucleophile -> Transition_State; Transition_State -> PEG_Conjugate; Transition_State -> Tosylate_Anion; }

Caption: Workflow for the synthesis of mPEG-OTs.

Protocol 2: Conjugation of mPEG-OTs to a Model Protein (e.g., Lysozyme)

This protocol provides a general method for conjugating a tosyl-activated PEG to primary amine groups on a protein.

Materials:

  • Lysozyme

  • mPEG-OTs

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE apparatus

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Protein Solution: Dissolve lysozyme in the reaction buffer to a concentration of 5-10 mg/mL.

  • PEG Solution: Dissolve mPEG-OTs in a small volume of the reaction buffer immediately before use.

  • Conjugation: Add the mPEG-OTs solution to the protein solution at a desired molar excess (e.g., 10:1 to 50:1 PEG:protein).

  • Incubation: Incubate the reaction mixture at room temperature with gentle stirring for 4-24 hours. Monitor the reaction progress by taking aliquots and analyzing by SDS-PAGE.

  • Quenching: Quench the reaction by adding an excess of the quenching buffer.

  • Purification: Purify the PEG-lysozyme conjugate from unreacted PEG and protein using an SEC column.

  • Characterization:

    • SDS-PAGE: Analyze the purified fractions to confirm the presence of higher molecular weight PEG-protein conjugates.

    • MALDI-TOF MS: Determine the degree of PEGylation (number of PEG chains per protein molecule).

    • Activity Assay: Perform an enzymatic activity assay to assess the impact of PEGylation on protein function.

dot

Caption: Workflow for protein conjugation, purification, and analysis.

Conclusion

The selection of an appropriate leaving group is a critical determinant of success in PEGylation. The tosyl group offers a compelling combination of well-balanced reactivity, superior stability in aqueous media, and the formation of direct, stable linkages. This trifecta of advantageous properties provides researchers with a wider experimental window, greater control over the conjugation reaction, and ultimately, a more robust and reproducible method for developing next-generation PEGylated therapeutics. While other leaving groups have their specific applications, the tosyl group stands out as the workhorse for a broad range of PEGylation strategies, empowering scientists to push the boundaries of drug delivery and development.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • ResearchGate. (n.d.). Characterization of the PEGylated proteins. (A) SDS – PAGE...[Link]

  • Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

  • Pfister, D., & Morbidelli, M. (2014). Kinetic modeling of protein PEGylation. Journal of controlled release, 180, 13-23.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2023). International journal of molecular sciences, 24(15), 12297.
  • Google Patents. (n.d.).
  • Wiwattanapatapee, R., et al. (2009). Effect of PEG molecular weight and linking chemistry on the biological activity and thermal stability of PEGylated trypsin. International journal of pharmaceutics, 373(1-2), 64-71.
  • Mao, L., et al. (2022). Moving Protein PEGylation from an Art to a Data Science.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 64, 116-127.
  • Lutolf, M. P., et al. (2001). Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids.
  • Lin, E., & Maynard, H. D. (2016). Comparison of Cyclic and Linear PEG Conjugates.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2023). International journal of molecular sciences, 24(15), 12297.
  • McCall, J. D., & Anseth, K. S. (2021). Stability of proteins encapsulated in Michael‐type addition polyethylene glycol hydrogels. Journal of Biomedical Materials Research Part A, 109(10), 1957-1967.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2023). International journal of molecular sciences, 24(15), 12297.
  • Hampton Research. (1986, August 2). PEG Stability. [Link]

  • Precise PEG. (n.d.). PEG Tosylate. [Link]

  • Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. [Link]

  • Wang, Y., et al. (2016). Synthesis and characterization of amino-terminated polyethylene glycol functionalized mesoporous silica nanoparticles.
  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

  • ResearchGate. (2021, December 6). (PDF) Extraction behaviors of aqueous PEG impregnated resin system in terms of impregnation stability and recovery via protein impregnated resin interactions on bovine serum albumin. [Link]

  • Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. (2023). Biosensors, 13(8), 825.
  • ResearchGate. (2022, April 3). Which technique do you recommend for the purification and analysis of synthesized PEG-Lipids?[Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2017). Biomacromolecules, 18(9), 2845-2855.
  • Lutolf, M. P., et al. (2001). Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids.
  • ResearchGate. (n.d.). Systematic Modulation of Michael-Type Reactivity of Thiols through the Use of Charged Amino Acids | Request PDF. [Link]

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (2018).
  • The reactivity of thiol groups and the subunit structure of aldolase. (1971). The Biochemical journal, 125(3), 843-855.
  • Comparative Analysis of PEG-Free and PEG-Based Self-Emulsifying Drug Delivery Systems for Enhanced Oral Bioavailability of Therapeutic (Poly) Peptides. (2024). Small (Weinheim an der Bergstrasse, Germany), 20(27), e2307618.
  • Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes. (2018). International journal of nanomedicine, 13, 6295-6307.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG3-CH2CO2H
Reactant of Route 2
Reactant of Route 2
Tos-PEG3-CH2CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.